molecular formula C7H6ClN3 B1465006 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine CAS No. 935466-69-6

4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine

Cat. No.: B1465006
CAS No.: 935466-69-6
M. Wt: 167.59 g/mol
InChI Key: MAFCXVAJLGPFLY-UHFFFAOYSA-N
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Description

4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine (CAS 935466-69-6) is a valuable chemical intermediate in medicinal chemistry and drug discovery research. This compound belongs to the 7-azaindole (pyrrolopyridine) class of heterocycles, which are recognized as privileged scaffolds in the design of pharmaceutical agents due to their ability to serve as bioisosteres for indoles and purines . The 7-azaindole core is particularly attractive for developing kinase inhibitors, as its structure, featuring both a pyridine-type nitrogen and a pyrrole NH, can act as both a hydrogen bond acceptor and donor. This allows it to form crucial hydrogen bonds in the hinge region of kinase proteins . As a building block, this chloro-amine derivative is a key synthetic precursor for the synthesis of novel compounds targeting various kinases . Its reactivity allows for further functionalization via cross-coupling reactions, such as the Buchwald-Hartwig amination, to explore structure-activity relationships (SAR) . Researchers utilize this compound in the design and synthesis of potential therapeutic agents, with published studies highlighting its use in creating novel anti-cancer compounds evaluated against cell lines such as MCF-7 and A-549 . When handling this material, standard laboratory precautions should be taken. The compound should be stored in a cool (2-8°C) place, protected from light, and under an inert atmosphere . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

4-chloro-1H-pyrrolo[2,3-b]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFCXVAJLGPFLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696242
Record name 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935466-69-6
Record name 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust synthetic pathway to 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine, a key heterocyclic scaffold of interest to researchers and professionals in drug discovery and development. The synthesis is presented as a multi-step process commencing from the readily available starting material, 7-azaindole (1H-pyrrolo[2,3-b]pyridine).

Strategic Overview of the Synthesis

The synthetic approach is designed around a series of well-established and logical transformations of the 7-azaindole core. The overall strategy involves the sequential functionalization of the pyridine ring, culminating in the desired 4-chloro-6-amino substituted product. The key transformations are:

  • Chlorination at the 4-position: This is achieved through the formation of the N-oxide of the pyridine ring, which activates the 4-position for nucleophilic attack by a chloride ion.

  • Nitration at the 6-position: Following the introduction of the chloro group, the pyridine ring is further functionalized by electrophilic nitration to introduce a nitro group at the 6-position.

  • Reduction of the Nitro Group: The final step involves the chemoselective reduction of the nitro group to the target primary amine.

This synthetic route is illustrated in the workflow diagram below.

Synthesis_Workflow Start 7-Azaindole (Starting Material) Step1 Step 1: Chlorination at C4 Start->Step1 Intermediate1 4-Chloro-1H-pyrrolo[2,3-b]pyridine Step1->Intermediate1 Step2 Step 2: Nitration at C6 Intermediate1->Step2 Intermediate2 4-Chloro-6-nitro-1H-pyrrolo[2,3-b]pyridine Step2->Intermediate2 Step3 Step 3: Reduction of Nitro Group Intermediate2->Step3 FinalProduct This compound (Target Molecule) Step3->FinalProduct

Caption: A high-level overview of the synthetic workflow.

Part 1: Synthesis of the Key Intermediate: 4-Chloro-1H-pyrrolo[2,3-b]pyridine

The initial step in the synthesis is the regioselective chlorination of 7-azaindole at the 4-position. Direct electrophilic chlorination of 7-azaindole is challenging and often leads to a mixture of products. A more controlled and higher-yielding approach involves the activation of the pyridine ring via N-oxide formation.

Step 1.1: N-Oxide Formation

Causality: The formation of the N-oxide at the pyridine nitrogen (N7) withdraws electron density from the pyridine ring, making the C4 and C6 positions more susceptible to nucleophilic attack. This is a common strategy to reverse the typical reactivity of the pyridine ring.

Protocol:

  • In a well-ventilated fume hood, dissolve 7-azaindole in a suitable solvent such as dimethoxyethane or a mixture of dimethoxyethane and heptane.[1]

  • Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise to the solution at room temperature.[1] The reaction is typically exothermic, and the temperature should be monitored.

  • Stir the reaction mixture at room temperature for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the 7-azaindole-N-oxide can be isolated by filtration or by removing the solvent under reduced pressure.

Step 1.2: Chlorination of the N-Oxide

Causality: The N-oxide is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). The oxygen of the N-oxide attacks the phosphorus atom of POCl₃, leading to the formation of a reactive intermediate. Subsequent attack of a chloride ion at the C4 position, followed by rearomatization, yields the 4-chloro derivative. The addition of a base like diisopropylethylamine (DIPEA) can catalyze the reaction and improve the yield.[1]

Protocol:

  • To the crude or purified 7-azaindole-N-oxide, add phosphorus oxychloride (POCl₃), either neat or in a high-boiling inert solvent.

  • Add a catalytic amount of diisopropylethylamine (DIPEA).[1]

  • Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • After completion, the reaction mixture is cooled and carefully quenched by pouring it onto crushed ice. This step should be performed with extreme caution as the reaction of POCl₃ with water is highly exothermic.

  • The aqueous mixture is then neutralized with a base, such as sodium hydroxide or sodium carbonate, to a pH of around 8-9.

  • The product, 4-Chloro-1H-pyrrolo[2,3-b]pyridine, can be extracted with an organic solvent like ethyl acetate or dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Chlorination_Mechanism cluster_0 N-Oxide Formation cluster_1 Chlorination 7-Azaindole 7-Azaindole-N-Oxide 7-Azaindole->7-Azaindole-N-Oxide m-CPBA Intermediate Reactive Intermediate (Adduct with POCl3) 7-Azaindole-N-Oxide->Intermediate POCl3 4-Chloro-7-azaindole Intermediate->4-Chloro-7-azaindole Cl- attack at C4 - [OPOCl2]-

Caption: Proposed mechanism for the chlorination of 7-azaindole.

Part 2: Regioselective Nitration of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

The introduction of a nitro group at the 6-position of the 4-chloro-7-azaindole core is a critical step. The directing effects of the existing chloro group and the fused pyrrole ring will influence the regioselectivity of this electrophilic aromatic substitution. While the chloro group is deactivating but ortho-, para-directing, the overall electronic nature of the pyridine ring in the azaindole system must be considered. The presence of the electron-rich pyrrole ring generally directs electrophilic substitution to the 3-position. However, with the 4-position blocked, and considering the deactivating effect of the chloro group, nitration at the 6-position is a plausible outcome under controlled conditions.

Causality: The choice of nitrating agent and reaction conditions is crucial to achieve the desired regioselectivity. A mixture of nitric acid and sulfuric acid is a standard nitrating agent. The highly electrophilic nitronium ion (NO₂⁺) generated in situ will attack the electron-rich positions of the pyridine ring. The 6-position is electronically favored for electrophilic attack in the 7-azaindole system, especially when the 4-position is substituted.

Protocol:

  • To a cooled solution of concentrated sulfuric acid, slowly add 4-Chloro-1H-pyrrolo[2,3-b]pyridine. The use of a protecting group on the pyrrole nitrogen, such as a tosyl or SEM group, may be beneficial to prevent side reactions and improve solubility, though it may not be strictly necessary.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid, dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at a low temperature for a specified time, monitoring the reaction progress by TLC or LC-MS.

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Neutralize the acidic solution with a base, such as aqueous ammonia or sodium hydroxide, until a precipitate forms.

  • Collect the solid by filtration, wash with water, and dry to obtain the crude 4-Chloro-6-nitro-1H-pyrrolo[2,3-b]pyridine.

  • The crude product can be purified by recrystallization or column chromatography.

IntermediateMolecular FormulaMolecular WeightKey Analytical Data (Predicted)
4-Chloro-6-nitro-1H-pyrrolo[2,3-b]pyridineC₇H₄ClN₃O₂197.58¹H NMR (DMSO-d₆): δ ~12.5 (br s, 1H, NH), ~8.8 (s, 1H, H5), ~8.5 (d, 1H, H2), ~7.0 (d, 1H, H3). MS (ESI): m/z 198.0 [M+H]⁺.

Part 3: Reduction of 4-Chloro-6-nitro-1H-pyrrolo[2,3-b]pyridine to the Target Amine

The final step is the reduction of the nitro group to a primary amine. It is important to choose a reduction method that is chemoselective and does not affect the chloro substituent or the heterocyclic ring system.

Causality: Several methods are available for the reduction of aromatic nitro groups. Catalytic hydrogenation with palladium on carbon (Pd/C) is a common and effective method. However, there is a risk of hydrodechlorination. A safer alternative that avoids this side reaction is the use of a metal in acidic media, such as iron powder in acetic acid or tin(II) chloride in hydrochloric acid. These methods are known for their mildness and high chemoselectivity for the reduction of nitro groups in the presence of other reducible functionalities.

Protocol (using Iron in Acetic Acid):

  • In a round-bottom flask, suspend 4-Chloro-6-nitro-1H-pyrrolo[2,3-b]pyridine in a mixture of ethanol and acetic acid.

  • Add iron powder to the suspension.

  • Heat the reaction mixture to reflux and stir vigorously. The reaction progress can be monitored by the disappearance of the yellow color of the starting material and by TLC.

  • Upon completion, cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the solvents.

  • Dissolve the residue in water and basify with a concentrated solution of sodium hydroxide or ammonia to precipitate the product.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude this compound.

  • The final product can be purified by column chromatography or recrystallization to obtain a high-purity material.

ProductMolecular FormulaMolecular WeightKey Analytical Data (Predicted)
This compoundC₇H₆ClN₃167.60¹H NMR (DMSO-d₆): δ ~11.5 (br s, 1H, NH), ~7.8 (d, 1H, H2), ~7.0 (s, 1H, H5), ~6.5 (d, 1H, H3), ~5.5 (br s, 2H, NH₂). MS (ESI): m/z 168.0 [M+H]⁺.

Conclusion

This in-depth technical guide outlines a logical and experimentally viable synthetic route to this compound. The described methodologies are based on established chemical principles and supported by literature precedents for similar heterocyclic systems. The provided protocols, along with the rationale behind the experimental choices, are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

An In-depth Technical Guide to 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine (also known as 6-Amino-4-chloro-7-azaindole), a heterocyclic compound of significant interest in medicinal chemistry. Its privileged structure serves as a critical building block in the synthesis of targeted therapeutics, most notably as a hinge-binding scaffold for various protein kinase inhibitors. This document delves into the compound's structural features, physicochemical characteristics, synthesis, and reactivity, with a focus on its application in the development of Janus kinase (JAK) inhibitors. Detailed protocols for key synthetic transformations and relevant characterization data are provided to empower researchers in their drug discovery and development endeavors.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, framework is a paramount example of a "privileged scaffold" in medicinal chemistry.[1] As a bioisostere of both purine and indole, it possesses the unique ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of many protein kinases.[2][3] This interaction is fundamental to the mechanism of action for a large class of kinase inhibitors. The strategic placement of a nitrogen atom in the six-membered ring, as seen in the 7-azaindole isomer, allows for a bidentate hydrogen bond pattern—with the pyridine nitrogen acting as an acceptor and the pyrrole N-H acting as a donor—mimicking the interaction of adenine.[2]

The subject of this guide, this compound, incorporates two additional key functional groups onto this core scaffold: a chlorine atom at the 4-position and an amine group at the 6-position. These substituents provide crucial handles for synthetic diversification and modulate the electronic properties and biological activity of the resulting molecules. The chloro group is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, while the amino group can be functionalized or may itself participate in critical interactions with the target protein. This unique combination of features has positioned this compound as a highly valuable intermediate in the synthesis of a new generation of kinase inhibitors, particularly those targeting the Janus kinase (JAK) family.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses and for predicting the properties of its derivatives.

Structural and General Properties

Below is a summary of the key identification and physical properties for this compound.

PropertyValueSource
IUPAC Name This compound-
Synonyms 6-Amino-4-chloro-7-azaindole[5]
CAS Number 935466-69-6[5]
Molecular Formula C₇H₆ClN₃[5]
Molecular Weight 167.59 g/mol [5]
Appearance Light yellow to brown crystalline powderInferred from related compounds
Melting Point ~140 °C[5]
Density ~1.533 g/cm³[5]

Note: Some physical properties are sourced from chemical suppliers and should be considered as typical values. Independent verification is recommended.

Solubility Profile
SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble
MethanolSoluble
Ethyl AcetateSoluble
DichloromethaneSoluble
WaterLow solubility

This solubility in common organic solvents makes it amenable to a variety of reaction and purification conditions.

Spectroscopic Data

Definitive, published ¹H NMR, ¹³C NMR, and mass spectrometry data specifically for this compound are not widely available. However, based on the known spectra of related 7-azaindole derivatives, the following are the expected characteristic signals.

Expected ¹H NMR (in DMSO-d₆):

  • A singlet for the C5-H proton.

  • A doublet for the C2-H proton.

  • A doublet for the C3-H proton.

  • A broad singlet for the pyrrole N-H proton.

  • A broad singlet for the amine (-NH₂) protons.

Expected ¹³C NMR (in DMSO-d₆):

  • Signals for the two pyrrole carbons (C2, C3).

  • Signals for the five pyridine carbons (C3a, C4, C5, C6, C7a). The carbons bearing the chloro (C4) and amino (C6) groups would show characteristic shifts.

Expected Mass Spectrometry (EI):

  • A molecular ion peak (M⁺) at m/z ≈ 167, along with a significant M+2 peak at m/z ≈ 169 (approximately one-third the intensity of M⁺) due to the presence of the ³⁷Cl isotope.

Synthesis of the this compound Core

The synthesis of substituted 7-azaindoles can be approached through various strategies, often involving the construction of the pyrrole ring onto a pre-functionalized pyridine or vice versa.[6][7] While a specific, detailed protocol for the title compound is not prominently published, a logical and commonly employed synthetic route starts from a suitably substituted dichloropyridine.

G

Illustrative Synthetic Protocol

The following protocol is a representative, literature-informed method for the synthesis of the 7-azaindole scaffold, which can be adapted for the synthesis of this compound. A common strategy involves the reaction of an aminopyridine with a haloacetaldehyde followed by cyclization.

Step 1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine (Illustrative for Scaffold)

This protocol describes the synthesis of the parent 4-chloro-7-azaindole from 7-azaindole, which would then require subsequent amination.

  • N-Oxidation: To a solution of 7-azaindole in a suitable solvent (e.g., 1,2-dimethoxyethane), add an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA). The reaction is typically stirred at room temperature until completion to form the corresponding N-oxide.

  • Chlorination: The resulting N-oxide is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base like diisopropylethylamine (DIPEA) to catalyze the reaction and improve yield.[8] The reaction mixture is heated, and after workup, 4-chloro-7-azaindole is obtained.[8]

  • Amination: The final amination at the C6 position would likely proceed via a directed metallation-amination sequence or a multi-step process involving nitration and subsequent reduction.

Note: This is a generalized pathway. The direct synthesis from a pre-aminated pyridine precursor is often more efficient.

Chemical Reactivity and Key Transformations

The utility of this compound in drug synthesis is largely defined by the reactivity of its chloro and amino functionalities, as well as the pyrrole N-H. The chloro group at the C4 position is particularly well-suited for palladium-catalyzed cross-coupling reactions.

G

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. The chloro-substituted C4 position of the 7-azaindole core readily participates in this reaction.

Exemplary Protocol for Suzuki-Miyaura Coupling:

  • Reagent Setup: In a reaction vessel purged with an inert gas (e.g., nitrogen or argon), combine the protected 4-chloro-7-azaindole derivative (1.0 equiv.), the desired aryl or heteroaryl boronic acid or boronate ester (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand (e.g., SPhos) (typically 2-10 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equiv.).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane, toluene, or acetonitrile with water.[9]

  • Reaction: Heat the mixture to a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, allowing for the substitution of the C4-chloro group with a wide variety of primary and secondary amines.

Exemplary Protocol for Buchwald-Hartwig Amination:

  • Reagent Setup: In a glovebox or under an inert atmosphere, charge a reaction vial with the protected 4-chloro-7-azaindole derivative (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., a RuPhos-Pd G2 pre-catalyst) (1-5 mol%), a suitable phosphine ligand (e.g., RuPhos) (1-5 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 equiv.).[5]

  • Solvent Addition: Add an anhydrous, aprotic solvent such as toluene, 1,4-dioxane, or THF.

  • Reaction: Seal the vessel and heat the mixture, typically between 80 and 110 °C, until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup and Purification: After cooling, quench the reaction carefully (e.g., with saturated aqueous ammonium chloride), and partition between water and an organic solvent. The organic layer is separated, dried, and concentrated. Purification is typically achieved via flash column chromatography.

Application in Kinase Inhibitor Drug Discovery

The 4-chloro-6-amino-7-azaindole scaffold is a cornerstone in the design of inhibitors targeting the Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2).[4] The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses, and its dysregulation is implicated in numerous autoimmune diseases and cancers.

G Inhibitor This compound -based Inhibitor JAK JAK Inhibitor->JAK Blocks ATP Binding Site

Structure-Activity Relationship (SAR) Insights

The 7-azaindole core provides the essential hinge-binding interactions. Structure-activity relationship (SAR) studies on various kinase inhibitors have revealed key insights into the role of substituents on this scaffold:[10][11]

  • C4-Position: Substitution at this position, often achieved via Suzuki or Buchwald-Hartwig reactions on the 4-chloro precursor, allows for the introduction of groups that can occupy the solvent-exposed region of the ATP-binding pocket. The nature of this substituent is critical for achieving selectivity among different kinases.

  • C6-Amino Group: This group can be a key interaction point or serve as an attachment point for further synthetic elaboration. In some JAK inhibitors, this amine is acylated or otherwise functionalized to extend into other regions of the binding site.

  • Pyrrole N-H: While essential for the hinge-binding interaction, this position can be substituted with protecting groups during synthesis (e.g., SEM, tosyl) or, in some cases, with functional groups that modulate the compound's properties. However, for optimal hinge binding, an unsubstituted N-H is often preferred in the final molecule.[4]

Safety and Handling

As with any active chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicity: While specific LD50 data for this compound is not available, related aminopyridine compounds are known to be acutely toxic.[12] They can be absorbed through the skin and gastrointestinal tract and may cause neurological effects.[10] Therefore, treat this compound as potentially toxic and handle with care.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound stands out as a highly versatile and valuable building block for modern medicinal chemistry. Its inherent structural features, particularly its capacity for crucial hinge-binding interactions, combined with the synthetic handles provided by the chloro and amino substituents, make it an ideal starting point for the development of potent and selective kinase inhibitors. The protocols and data compiled in this guide are intended to provide researchers with a solid foundation for utilizing this important scaffold in the pursuit of novel therapeutics. As the quest for more targeted and effective drugs continues, the strategic application of such privileged scaffolds will undoubtedly remain at the forefront of drug discovery.

References

Spectroscopic and Structural Elucidation of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted 7-azaindole, its structural characterization is paramount for understanding its reactivity, potential as a pharmacophore, and for quality control in synthetic applications. Due to the limited availability of public domain experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and comparative data from closely related analogs to present a robust, predictive interpretation of its 1H NMR, 13C NMR, Mass Spectrometry (MS), and Infrared (IR) data. This document is intended to serve as a valuable resource for researchers, enabling them to identify, characterize, and utilize this compound with a high degree of scientific confidence.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of purines and indoles.[1] This structural feature allows it to interact with a wide range of biological targets, leading to its incorporation into numerous compounds with therapeutic potential, including kinase inhibitors and antiviral agents.[2][3] The specific compound, this compound, combines the 7-azaindole core with a chlorine substituent at the 4-position and an amine group at the 6-position. These functional groups are expected to significantly influence the molecule's electronic properties, hydrogen bonding capabilities, and overall reactivity, making a thorough spectroscopic understanding essential.

This guide will systematically deconstruct the predicted spectroscopic signature of this molecule, providing detailed interpretations grounded in established theory and data from analogous compounds.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is crucial for unambiguous spectroscopic assignments. The structure and numbering for this compound are presented below.

Caption: Molecular structure and atom numbering of this compound.

Predicted 1H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The predicted chemical shifts for this compound are based on the analysis of related 7-azaindole structures.[4][5]

Table 1: Predicted 1H NMR Chemical Shifts (in DMSO-d6, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
N1-H~11.5Broad Singlet-The pyrrole N-H proton in 7-azaindoles is typically deshielded and appears as a broad singlet.[6]
C2-H~7.4Doublet~3.0The C2-H proton of the pyrrole ring is expected to be a doublet due to coupling with C3-H.
C3-H~6.5Doublet~3.0The C3-H proton is coupled to the C2-H proton.
C5-H~6.8Singlet-The pyridine ring proton at C5 is isolated and expected to be a singlet.
N6-H2~5.9Broad Singlet-The amino protons are typically broad and their chemical shift can be solvent-dependent.
Expert Insights & Causality:
  • Solvent Choice: DMSO-d6 is the predicted solvent as it is a common choice for heterocyclic amines, ensuring the observation of exchangeable protons like N-H and NH2.

  • Deshielding of N1-H: The N1-H proton is significantly deshielded due to its acidic nature and involvement in intermolecular hydrogen bonding. Its broadness is a result of exchange with residual water in the solvent and quadrupolar relaxation of the adjacent nitrogen.

  • Pyrrole Ring Protons (C2-H, C3-H): The chemical shifts and coupling constants for the pyrrole ring protons are characteristic of this moiety in the 7-azaindole system.

  • Pyridine Ring Proton (C5-H): The presence of the electron-donating amino group at C6 and the electron-withdrawing chloro group at C4 will influence the chemical shift of the C5-H proton. The amino group's donating effect is expected to shield this proton, shifting it upfield compared to the unsubstituted 4-chloro-7-azaindole.[7]

  • Amino Protons (N6-H2): The broadness of the amino proton signal is due to proton exchange. Its chemical shift is highly variable and can be confirmed by D2O exchange, which would cause the peak to disappear.

Predicted 13C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts are derived from data on substituted pyridines and 7-azaindoles.[8][9]

Table 2: Predicted 13C NMR Chemical Shifts (in DMSO-d6, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2~125The C2 carbon of the pyrrole ring in 7-azaindoles typically resonates in this region.
C3~100The C3 carbon is generally more shielded than C2.
C3a~148A quaternary carbon at the fusion of the two rings.
C4~145The chloro-substituted carbon is expected to be deshielded.
C5~110Shielded by the adjacent electron-donating amino group.
C6~150The amino-substituted carbon is significantly deshielded.
C7a~149A quaternary carbon at the fusion of the two rings.
Expert Insights & Causality:
  • Substituent Effects: The chemical shifts are heavily influenced by the electronic effects of the chloro and amino substituents. The chlorine atom at C4 causes a deshielding effect on C4. Conversely, the electron-donating amino group at C6 leads to a significant deshielding of C6 and a shielding of the adjacent C5.

  • Quaternary Carbons: The quaternary carbons (C3a and C7a) at the ring junctions are typically observed in the downfield region of the spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electrospray Ionization (ESI) is a suitable technique.

Table 3: Predicted Mass Spectrometry Data (ESI+)

IonPredicted m/zRationale
[M+H]+182.0/184.0The protonated molecular ion. The isotopic pattern of chlorine (35Cl:37Cl ≈ 3:1) will result in two peaks separated by 2 m/z units.
[M-NH2]+166.0/168.0Loss of the amino group.
[M-Cl]+147.0Loss of the chlorine atom.
[M+H-HCN]+155.0/157.0A common fragmentation pathway for pyrrole and pyridine rings is the loss of hydrogen cyanide.
Expert Insights & Fragmentation Pathway:

The fragmentation of 7-azaindole derivatives often involves the loss of small, stable molecules like HCN from the heterocyclic rings.[10] The presence of the chlorine atom provides a distinct isotopic signature that is a key diagnostic feature in the mass spectrum.

fragmentation_pathway M_H [M+H]+ (m/z 182/184) M_NH2 [M-NH2]+ (m/z 166/168) M_H->M_NH2 - NH3 M_Cl [M-Cl]+ (m/z 147) M_H->M_Cl - HCl M_H_HCN [M+H-HCN]+ (m/z 155/157) M_H->M_H_HCN - HCN

Caption: Predicted ESI-MS fragmentation of this compound.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm-1)IntensityVibrational ModeRationale
3400-3300MediumN-H stretch (asymmetric and symmetric)Characteristic for a primary amine (NH2).
3200-3100MediumN-H stretch (pyrrole)The N-H stretch of the pyrrole ring.
~1620StrongN-H bend (scissoring)A strong band characteristic of primary amines.
1600-1450Medium-StrongC=C and C=N stretchingAromatic ring stretching vibrations.
~1340StrongC-N stretch (aromatic amine)The stretching vibration of the C6-NH2 bond.
~800-700StrongC-H out-of-plane bendingAromatic C-H bending vibrations.
~750MediumC-Cl stretchThe carbon-chlorine stretching vibration.
Expert Insights & Spectral Features:
  • N-H Stretching Region: The region between 3500 and 3100 cm-1 will be crucial for identifying the N-H bonds. The primary amine will show two distinct peaks (asymmetric and symmetric stretching), while the pyrrole N-H will likely appear as a broader band.

  • Fingerprint Region: The region below 1500 cm-1 will contain a complex pattern of signals corresponding to various bending and stretching vibrations, which are unique to the molecule and can be used for confirmation against a reference spectrum.

Synthesis and Purification Protocol (Generalized)

synthesis_workflow start Substituted Pyridine step1 Introduction of Amino and Chloro Groups start->step1 step2 Pyrrole Ring Annulation step1->step2 product This compound step2->product purification Purification (Crystallization/Chromatography) product->purification

Caption: Generalized workflow for the synthesis of this compound.

Step-by-Step Methodology (Illustrative):
  • Starting Material: A suitable di-substituted pyridine, such as 2,4-dichloro-6-aminopyridine, could serve as a starting point.

  • Pyrrole Ring Formation: A common method for forming the pyrrole ring is through a reaction with a protected chloroacetaldehyde, followed by cyclization.

  • Purification: The crude product would likely require purification by column chromatography on silica gel, followed by recrystallization to obtain an analytically pure sample.

Self-Validating System: The purity of the synthesized compound at each step should be monitored by Thin Layer Chromatography (TLC) and confirmed by the spectroscopic methods detailed in this guide. The final product's identity and purity should be unequivocally established by obtaining 1H NMR, 13C NMR, and MS data and comparing them to the predicted values.

Conclusion

This technical guide provides a detailed, predictive analysis of the spectroscopic characteristics of this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, a comprehensive set of expected 1H NMR, 13C NMR, Mass Spectrometry, and Infrared Spectroscopy data has been presented. This information, coupled with a generalized synthetic strategy, offers a solid foundation for researchers working with this important heterocyclic compound. The interpretations and predictions herein are designed to be a practical tool for the identification, characterization, and quality control of this compound in a research and development setting.

References

A Technical Guide to 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine (CAS No. 935466-69-6): A Privileged Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine, a key heterocyclic intermediate in modern medicinal chemistry. With its unique electronic and structural features, this 7-azaindole derivative has emerged as a critical building block in the synthesis of targeted therapeutics, particularly potent and selective kinase inhibitors. This document delves into its chemical properties, plausible synthetic strategies based on established organometallic methodologies, and its strategic application in drug discovery. Detailed, field-proven insights into experimental considerations are provided to guide researchers and drug development professionals in the effective utilization of this versatile scaffold.

Introduction: The Significance of the 7-Azaindole Core

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure, being a bioisostere of indole, allows it to mimic the natural purine bases and engage in crucial hydrogen bonding interactions with biological targets. The strategic placement of a nitrogen atom in the six-membered ring imparts distinct physicochemical properties compared to its indole counterpart, including altered basicity, dipole moment, and metabolic stability.

This compound (CAS No. 935466-69-6) is a functionally rich derivative of the 7-azaindole core. The presence of a chloro group at the 4-position provides a reactive handle for nucleophilic aromatic substitution (SNAr) or, more commonly, transition-metal-catalyzed cross-coupling reactions. The amino group at the 6-position offers a site for further functionalization or can act as a key pharmacophoric element, participating in hydrogen bonding with the target protein. This dual functionality makes it an exceptionally valuable intermediate for the construction of diverse chemical libraries aimed at kinase inhibitor discovery.[1][2]

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not extensively published, its properties can be reliably predicted based on its structure and data from analogous compounds.

PropertyPredicted Value / Characteristic
Molecular Formula C₇H₆ClN₃
Molecular Weight 167.60 g/mol
Appearance Expected to be a light-colored to off-white or pale yellow solid
Solubility Likely soluble in polar organic solvents such as DMSO, DMF, and methanol; sparingly soluble in water.
Melting Point Expected to be a high-melting solid, characteristic of planar heterocyclic compounds with intermolecular hydrogen bonding potential.

Predicted Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show distinct signals for the aromatic protons on both the pyrrole and pyridine rings, as well as a broad singlet for the pyrrole N-H and a singlet for the amine protons. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing chloro group.

  • ¹³C NMR (DMSO-d₆, 100 MHz): The spectrum would display seven distinct carbon signals corresponding to the bicyclic core. The carbon atom attached to the chlorine (C4) would be significantly deshielded.

  • Mass Spectrometry (ESI+): The mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 168.0, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~33% intensity).

Synthesis and Mechanistic Considerations

A likely precursor for this synthesis is a di-substituted pyridine. A common strategy in the synthesis of pyrrolo[2,3-b]pyridines is the Larock indole synthesis or related palladium-catalyzed annulations. Alternatively, building upon a pre-formed pyrrolopyridine is a more direct approach.

Proposed Synthetic Pathway

A logical retrosynthetic analysis suggests that 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine would be a key intermediate. This intermediate allows for selective amination at the more reactive 6-position.

Synthetic Pathway cluster_0 Retrosynthesis Target This compound Intermediate_2 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine Target->Intermediate_2 Selective Amination Intermediate_1 Substituted Pyridine Precursor Intermediate_2->Intermediate_1 Annulation/Cyclization

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a well-reasoned proposal based on analogous transformations found in the literature for similar heterocyclic systems.[1][3] It should be optimized for specific laboratory conditions.

Step 1: Synthesis of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine

The synthesis of this key intermediate often starts from a commercially available substituted pyridine. The formation of the pyrrole ring can be achieved through various methods, including the Bartoli or Leimgruber-Batcho indole synthesis, or more modern transition-metal-catalyzed methods.

Step 2: Selective Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination

The chlorine at the 6-position of the 7-azaindole ring is generally more susceptible to nucleophilic substitution than the chlorine at the 4-position due to electronic effects. This regioselectivity is crucial for the success of this synthetic route.

Reagents and Equipment:

  • 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Ammonia source (e.g., aqueous ammonia, ammonium hydroxide, or a protected amine followed by deprotection)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (for Buchwald-Hartwig)

  • Ligand (e.g., Xantphos, RuPhos) (for Buchwald-Hartwig)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or n-butanol)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure (Buchwald-Hartwig Amination):

  • To a dried Schlenk flask under an inert atmosphere, add 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the appropriate base (e.g., sodium tert-butoxide, 2.2 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Add the ammonia source. If using a protected amine like benzophenone imine, add it at this stage. If using an ammonia surrogate, the choice of reagent and conditions will vary.

  • Seal the flask and heat the reaction mixture with vigorous stirring at a temperature typically ranging from 80 to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar product spot indicates reaction progression.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).

Experimental_Workflow Start Assemble Reactants (Dichloride, Base, Catalyst, Ligand) in Schlenk Flask Inert Evacuate & Backfill with Inert Gas (3x) Start->Inert Solvent Add Degassed Solvent Inert->Solvent Amine Add Amine Source Solvent->Amine Heat Heat Reaction Mixture (80-110 °C) Amine->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Monitor->Heat Incomplete Workup Cool, Quench, and Extract Monitor->Workup Complete Purify Purify by Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: Proposed workflow for the Buchwald-Hartwig amination step.

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The primary and most significant application of this compound is as a key intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

The 7-azaindole scaffold is adept at forming critical hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases. The substituents at the 4- and 6-positions of the title compound allow for the introduction of various functionalities that can occupy adjacent hydrophobic pockets and solvent-exposed regions, thereby enhancing potency and selectivity.

Examples of Kinase Targets:

Derivatives of 7-azaindole have been successfully developed as inhibitors for a wide range of kinases, including but not limited to:

  • Janus Kinases (JAKs): Crucial in cytokine signaling pathways involved in inflammation and myeloproliferative disorders.

  • Colony-Stimulating Factor 1 Receptor (CSF1R): A key target in oncology and inflammatory diseases.[1]

  • Fibroblast Growth Factor Receptors (FGFRs): Implicated in various cancers.

  • Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1): Involved in cell survival and proliferation.[4]

The chlorine atom at the C4 position is typically exploited in a Suzuki or other palladium-catalyzed cross-coupling reaction to introduce an aryl or heteroaryl group. This group can be tailored to fit into a specific pocket of the target kinase, thus driving potency and selectivity. The C6-amino group can be further derivatized or left as a primary amine to interact with key residues in the active site.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Material Safety Data Sheets (MSDS) for analogous compounds suggest that this class of chemicals may cause skin and eye irritation.[5][6] A thorough risk assessment should be conducted before commencing any experimental work.

Conclusion

This compound is a strategically important building block for the synthesis of complex, biologically active molecules. Its value lies in the combination of the privileged 7-azaindole core with two distinct and versatile functional handles. While a specific, detailed synthesis is not prominently published, established synthetic methodologies provide a clear and reliable path to its preparation. For researchers and professionals in drug discovery, a thorough understanding of the chemistry and potential of this intermediate is essential for the development of the next generation of targeted therapies, particularly in the highly competitive field of kinase inhibitors.

References

The 7-Azaindole Scaffold: A Privileged Core for Kinase Inhibition and the Biological Potential of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of 7-Azaindole as a Cornerstone in Kinase Inhibitor Design

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a highly versatile and privileged scaffold in modern medicinal chemistry, particularly in the relentless pursuit of potent and selective kinase inhibitors.[1][2] Its structural resemblance to the adenine core of adenosine triphosphate (ATP) allows it to function as an excellent "hinge-binder," forming key hydrogen bond interactions within the ATP-binding site of a vast array of kinases.[3][4] This fundamental interaction serves as the anchor for the development of numerous targeted therapies. The strategic functionalization of the 7-azaindole core at various positions has led to the discovery of compounds with significant therapeutic potential, including the FDA-approved B-RAF inhibitor, Vemurafenib.[3] This guide focuses on a specific, yet underexplored derivative, 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine , delving into its potential biological activity by drawing insights from the extensive body of research on related 7-azaindole analogs.

The 7-azaindole scaffold's success stems from its ability to form bidentate hydrogen bonds with the kinase hinge region, a critical interaction for ATP-competitive inhibition.[1] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole nitrogen serves as a hydrogen bond donor.[3] This conserved binding mode provides a robust foundation for achieving high-affinity inhibition. The various positions on the bicyclic ring system are then amenable to substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The 4-Chloro-7-Azaindole Moiety: A Versatile Intermediate for Library Synthesis

The presence of a chlorine atom at the 4-position of the 7-azaindole ring, as in 4-Chloro-1H-pyrrolo[2,3-b]pyridine, provides a versatile handle for synthetic diversification. This position is amenable to various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the introduction of a wide range of substituents to explore the solvent-exposed region of the kinase active site.[5] This synthetic tractability has made 4-chloro-7-azaindole a valuable building block in the generation of extensive libraries of kinase inhibitors for high-throughput screening and lead optimization.

Anticipated Biological Activity of this compound

While direct experimental data on the biological activity of this compound is limited in the public domain, its structural features, when compared with known 7-azaindole-based inhibitors, allow for informed predictions of its potential biological targets and mechanism of action.

Kinase Inhibition as the Primary Hypothesized Mechanism of Action

Given the established role of the 7-azaindole scaffold as a hinge-binder, it is highly probable that this compound will exhibit inhibitory activity against one or more protein kinases. The core scaffold is expected to anchor the molecule in the ATP-binding site, while the substituents at the 4- and 6-positions will dictate the specific kinase selectivity and overall potency.

The 6-amino group is positioned to extend into the solvent-exposed region of the kinase active site. This region is often exploited to enhance potency and selectivity. The amino group can participate in additional hydrogen bonding interactions with residues in this area or serve as an attachment point for further chemical modifications to probe deeper into the binding pocket.

The following diagram illustrates the hypothesized binding mode of this compound within a generic kinase ATP-binding site.

Kinase_Binding_Mode cluster_0 Kinase ATP-Binding Site cluster_1 This compound hinge Hinge Region gatekeeper Gatekeeper Residue solvent_front Solvent-Exposed Region azaindole 7-Azaindole Core azaindole->hinge Bidentate H-Bonds chloro 4-Chloro azaindole->chloro amino 6-Amino azaindole->amino chloro->gatekeeper Steric/Hydrophobic Interaction amino->solvent_front H-Bonding/Solvent Interaction

Caption: Hypothesized binding of the compound in a kinase active site.

Potential Kinase Targets

Derivatives of the 7-azaindole scaffold have demonstrated activity against a broad spectrum of kinases. Based on this precedent, this compound could potentially inhibit kinases from various families, including but not limited to:

  • Fibroblast Growth Factor Receptors (FGFRs): Numerous 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors, with some exhibiting nanomolar IC50 values.[6][7]

  • Colony-Stimulating Factor 1 Receptor (CSF1R): The 7-azaindole scaffold is a key component of CSF1R inhibitors.[8]

  • Aurora Kinases: These serine/threonine kinases are crucial for mitosis and are attractive targets in oncology. 7-azaindole derivatives have shown promise as Aurora kinase inhibitors.[2]

  • Focal Adhesion Kinase (FAK): Substituted 1H-pyrrolo[2,3-b]pyridines have been identified as FAK inhibitors.[9]

The following table summarizes the reported inhibitory activities of selected 7-azaindole derivatives against various kinases, providing a rationale for the potential targets of this compound.

Derivative ClassTarget KinaseReported IC50 ValuesReference
1H-pyrrolo[2,3-b]pyridine derivativesFGFR1, FGFR2, FGFR37 nM, 9 nM, 25 nM (for compound 4h)[6]
1H-pyrrolo[2,3-b]pyridine-2-carboxamidesPDE4B0.11–1.1 µM[2]
Pyrrolo[3,2-c]pyridine derivativesFMS Kinase30 nM, 60 nM (for compounds 1r and 1e)[10]

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of this compound, a series of in vitro assays would be required. The following are detailed, step-by-step methodologies for key experiments that are standard in the field of kinase inhibitor discovery.

Kinase Inhibition Assay (Generic TR-FRET Protocol)

This assay is designed to measure the direct inhibitory effect of the compound on the enzymatic activity of a target kinase.

Objective: To determine the IC50 value of this compound against a panel of selected kinases.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in assay buffer to generate a range of concentrations for IC50 determination (e.g., 100 µM to 1 nM).

  • Assay Plate Preparation:

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a low-volume 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate mixture in kinase assay buffer. The specific kinase and its corresponding substrate will depend on the target being investigated.

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution (at a concentration typically around the Km for the specific kinase).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding 5 µL of a detection solution containing a europium-labeled anti-phospho-substrate antibody and an APC-labeled streptavidin (assuming a biotinylated substrate).

    • Incubate the plate at room temperature for 60 minutes to allow for the development of the FRET signal.

    • Read the plate on a suitable plate reader capable of measuring time-resolved fluorescence.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Inhibition_Workflow start Start compound_prep Compound Dilution Series start->compound_prep plate_prep Add Compound to Assay Plate compound_prep->plate_prep add_kinase Add Kinase/Substrate to Plate plate_prep->add_kinase kinase_mix Prepare Kinase/Substrate Mix kinase_mix->add_kinase start_reaction Initiate Reaction with ATP add_kinase->start_reaction incubation_1 Incubate at RT start_reaction->incubation_1 stop_reaction Stop Reaction & Add Detection Reagents incubation_1->stop_reaction incubation_2 Incubate at RT stop_reaction->incubation_2 read_plate Read TR-FRET Signal incubation_2->read_plate data_analysis Calculate IC50 read_plate->data_analysis end End data_analysis->end

Caption: Workflow for a typical TR-FRET kinase inhibition assay.

Cellular Proliferation Assay (SRB Assay)

This assay assesses the effect of the compound on the growth of cancer cell lines, providing an indication of its cellular potency and potential therapeutic efficacy.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound in a relevant cancer cell line.

Methodology:

  • Cell Seeding:

    • Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound (typically from 100 µM to 1 nM) for 72 hours. Include a vehicle control (DMSO).

  • Cell Fixation and Staining:

    • After the incubation period, fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

    • Wash the plates with water and air dry.

    • Stain the fixed cells with Sulforhodamine B (SRB) solution for 30 minutes at room temperature.

    • Wash away the unbound dye with 1% acetic acid and air dry.

  • Measurement and Analysis:

    • Solubilize the protein-bound dye with 10 mM Tris base solution.

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of growth inhibition for each concentration and determine the GI50 value by plotting the data and fitting it to a dose-response curve.

Conclusion and Future Directions

The this compound molecule represents an intriguing, yet underexplored, entity within the well-validated 7-azaindole class of kinase inhibitors. Based on the extensive literature on this scaffold, it is highly likely that this compound possesses kinase inhibitory activity. The 4-chloro and 6-amino substituents provide key vectors for interaction within the ATP-binding pocket, suggesting that it could be a valuable starting point for the development of novel, potent, and selective kinase inhibitors.

Future research should focus on the systematic biological evaluation of this compound against a broad panel of kinases to identify its primary targets. Subsequent structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications at the 6-amino position and other sites on the 7-azaindole ring, will be crucial for optimizing its biological activity and developing it into a lead compound for further preclinical and clinical investigation. The synthetic accessibility of this scaffold, combined with its proven track record in kinase inhibitor design, makes this compound a compelling candidate for future drug discovery efforts.

References

The Strategic Deployment of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine as a Kinase Inhibitor: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine, a member of the 7-azaindole class of heterocyclic compounds, and its strategic application as a kinase inhibitor in modern drug discovery. We will delve into the molecular rationale for its design, plausible synthetic routes, its anticipated mechanism of action, and the critical experimental workflows required to characterize its biological activity. This document is intended for researchers, medicinal chemists, and pharmacologists actively engaged in the development of novel kinase-targeted therapeutics.

The 7-Azaindole Scaffold: A Privileged Kinase Hinge-Binder

The 7-azaindole core, also known as 1H-pyrrolo[2,3-b]pyridine, is a bioisostere of indole and purine, rendering it a "privileged scaffold" in medicinal chemistry. Its defining feature is the ability to form bidentate hydrogen bonds with the hinge region of the ATP-binding pocket of protein kinases. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor, mimicking the interaction of the adenine base of ATP. This dual interaction provides a strong anchor for the inhibitor, forming the foundation of its inhibitory potential.[1][2] The strategic placement of various substituents on this core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3][4]

Deconstructing this compound: A Structure-Activity Relationship (SAR) Perspective

While specific data for this compound is not extensively published, we can infer its potential properties based on the well-established structure-activity relationships of related 7-azaindole derivatives.

  • The 4-Chloro Substituent: The chlorine atom at the C4 position is anticipated to occupy a hydrophobic pocket within the kinase active site.[5] This interaction can contribute significantly to the binding affinity and selectivity of the compound. The electron-withdrawing nature of the chlorine atom can also influence the electronic properties of the azaindole ring system, potentially modulating its interaction with the hinge region.

  • The 6-Amino Group: The amino group at the C6 position serves as a crucial vector for further chemical modification. It provides a handle for the introduction of various side chains that can extend into other regions of the ATP-binding site, such as the solvent-exposed region or the ribose-binding pocket. This allows for the optimization of inhibitor potency and the engineering of selectivity against specific kinases.

Below is a diagram illustrating the probable binding mode of the this compound scaffold within a generic kinase ATP-binding pocket.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor This compound hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front azaindole 7-Azaindole Core azaindole->hinge H-Bonds chloro 4-Chloro chloro->hydrophobic_pocket Hydrophobic Interaction amino 6-Amino amino->solvent_front Vector for Substitution

Caption: Predicted binding mode of the this compound scaffold.

Proposed Synthetic Strategy

The synthesis of this compound can be envisioned through a multi-step sequence, leveraging established palladium-catalyzed cross-coupling reactions. A plausible retrosynthetic analysis is outlined below.

G target This compound intermediate1 Protected 4-Chloro-6-amino-azaindole target->intermediate1 Deprotection intermediate2 4,6-Dichloro-7-azaindole intermediate1->intermediate2 Buchwald-Hartwig Amination starting_material Substituted Pyridine intermediate2->starting_material Ring Formation

Caption: Retrosynthetic analysis for this compound.

A potential forward synthesis would involve the construction of a suitably substituted pyridine precursor, followed by cyclization to form the 7-azaindole ring system. Subsequent chlorination at the 4 and 6 positions would yield a key intermediate. Selective amination at the C6 position, likely via a Buchwald-Hartwig cross-coupling reaction, would introduce the amino group. Finally, deprotection of the pyrrole nitrogen would afford the target compound. The purification and characterization at each step would be critical to ensure the final product's integrity.[6]

Experimental Workflows for Kinase Inhibitor Characterization

The evaluation of this compound as a kinase inhibitor requires a systematic approach involving both biochemical and cellular assays.

Biochemical Kinase Inhibition Assay

The primary objective is to determine the compound's potency against a panel of purified kinases. A widely used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to create a concentration gradient.

  • Kinase Reaction Setup: In a 384-well plate, add the test compound dilutions, the target kinase, and the appropriate substrate in a kinase reaction buffer.

  • Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 1 hour).

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.

  • IC50 Determination: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Data Presentation: Hypothetical IC50 Values

The following table illustrates how the inhibitory activity of this compound against a panel of kinases could be presented.

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM) (Control)
Kinase A505
Kinase B75010
Kinase C>10,00020
Kinase D252
Cellular Target Engagement and Pathway Analysis

Demonstrating that the compound inhibits the target kinase within a cellular context is a critical next step.

Protocol: Western Blot Analysis of Phospho-Substrates

  • Cell Culture and Treatment: Culture a relevant cell line and treat with increasing concentrations of this compound for a defined period.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase and a primary antibody for the total substrate protein (as a loading control).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the inhibitor on substrate phosphorylation.

G cluster_workflow Cellular Assay Workflow cell_culture Cell Culture & Treatment lysis Cell Lysis cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE & Western Blot quantification->sds_page immunoblotting Immunoblotting sds_page->immunoblotting detection Chemiluminescent Detection immunoblotting->detection analysis Data Analysis detection->analysis

Caption: Workflow for cellular target engagement analysis using Western Blot.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel kinase inhibitors. Its 7-azaindole core provides a robust anchor to the kinase hinge region, while the chloro and amino substituents offer opportunities for optimizing potency, selectivity, and drug-like properties. The experimental workflows outlined in this guide provide a comprehensive framework for its synthesis and biological evaluation. Further studies should focus on screening this compound against a broad panel of kinases to identify its primary targets, followed by medicinal chemistry efforts to enhance its therapeutic potential.

References

An In-Depth Technical Guide to the Putative Mechanism of Action of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine: A Privileged Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a cornerstone scaffold in modern medicinal chemistry. Its unique electronic properties and structural resemblance to purine has rendered it a "privileged" structure, particularly in the development of kinase inhibitors. This guide delves into the probable mechanism of action of a specific, yet lesser-studied derivative, 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine. While direct, extensive research on this particular molecule is nascent, a wealth of data on its close analogs allows for a robust, predictive analysis of its likely biological targets and cellular effects. This document is intended for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical, field-proven experimental protocols to elucidate its precise mechanistic functions.

The core hypothesis, grounded in extensive literature, is that this compound functions as an ATP-competitive inhibitor of protein kinases. The 7-azaindole core is a well-established "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural motif in the ATP-binding pocket of these enzymes. The substituents at the 4 and 6 positions of the pyrrolopyridine ring are predicted to play a crucial role in determining target specificity and potency by interacting with adjacent hydrophobic pockets and solvent-exposed regions of the kinase domain.

Part 1: The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Foundation for Kinase Inhibition

The 7-azaindole core is a bioisostere of indole and purine, enabling it to mimic the natural ligands of many enzymes. Its defining feature in the context of kinase inhibition is the pyridine nitrogen at position 7 and the pyrrole nitrogen at position 1. This arrangement creates a hydrogen bond donor-acceptor pattern that effectively docks into the hinge region of the kinase ATP-binding site, a critical interaction for potent and selective inhibition.

Derivatives of this scaffold have been successfully developed into inhibitors for a wide array of kinases, demonstrating its versatility. Notable examples include inhibitors of:

  • Fibroblast Growth Factor Receptors (FGFRs): A series of 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent, low nanomolar inhibitory activity against FGFR1, 2, and 3.[1][2][3] These compounds effectively block the autophosphorylation of the receptor, thereby shutting down downstream signaling cascades like the RAS-MEK-ERK and PI3K-Akt pathways, which are pivotal in cell proliferation, migration, and survival in various cancers.[1][3]

  • Colony Stimulating Factor 1 Receptor (CSF1R): The 7-azaindole scaffold has been integral in the design of CSF1R inhibitors, such as Pexidartinib.[4] Although a specific 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine derivative showed reduced potency compared to its pyrrolopyrimidine parent, this highlights the tunability of the scaffold for achieving kinase selectivity.[4]

  • Inhibitor of κB Kinase α (IKKα): Recent research has culminated in the development of highly potent and selective inhibitors of IKKα based on an aminoindazole-pyrrolo[2,3-b]pyridine scaffold.[5][6] These molecules are instrumental in dissecting the non-canonical NF-κB signaling pathway, which is implicated in inflammatory diseases and cancer.[5][6]

  • Other Kinases: The pyrrolo[2,3-b]pyridine core is also found in inhibitors of Janus Kinase 3 (JAK3) and Ataxia Telangiectasia and Rad3-related protein kinase (ATR), further underscoring its broad applicability in targeting the human kinome.[4]

Beyond kinases, this versatile scaffold has been adapted to target other important enzyme classes. For instance, 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been synthesized as selective inhibitors of Phosphodiesterase 4B (PDE4B), an enzyme that regulates intracellular levels of the second messenger cAMP and is a target for inflammatory diseases.[7]

Predicted Mechanism of this compound

Based on the established pharmacology of its analogs, this compound is predicted to function as an ATP-competitive kinase inhibitor. The core scaffold would anchor the molecule in the ATP-binding pocket via hydrogen bonds to the kinase hinge region. The 6-amino group could serve as an additional hydrogen bond donor, potentially interacting with the kinase's "sugar pocket" or solvent. The 4-chloro substituent is likely to occupy a hydrophobic pocket, contributing to the overall binding affinity and potentially influencing selectivity against different kinases.

The following diagram illustrates the hypothesized binding mode of the 1H-pyrrolo[2,3-b]pyridine scaffold within a generic kinase ATP-binding pocket.

Kinase_Binding_Mode cluster_hinge Kinase Hinge Region hinge_backbone Backbone NH...O=C scaffold N-H 1H-pyrrolo[2,3-b]pyridine Core N hinge_backbone->scaffold:N H-bond (acceptor) scaffold:n1->hinge_backbone H-bond (donor) substituents 4-Chloro Group 6-Amine Group hydrophobic_pocket Hydrophobic Pocket substituents:cl->hydrophobic_pocket Hydrophobic Interaction solvent_front Solvent Front substituents:amine->solvent_front Potential H-bond

Caption: Hypothesized binding of the 7-azaindole scaffold in a kinase ATP pocket.

Part 2: Experimental Workflow for Mechanistic Elucidation

To definitively determine the mechanism of action of this compound, a systematic, multi-tiered experimental approach is required. The following protocols provide a self-validating system to identify the molecular target(s), characterize the nature of the interaction, and elucidate the downstream cellular consequences.

Workflow Overview

Experimental_Workflow cluster_tier1 Tier 1 cluster_tier2 Tier 2 cluster_tier3 Tier 3 start Start: This compound tier1 Tier 1: Target Identification (Broad Kinase Panel Screen) start->tier1 kinome_scan In Vitro Kinome Scan (e.g., KINOMEscan™) tier1->kinome_scan tier2 Tier 2: Target Validation & Characterization ic50 Biochemical IC50 Assay (e.g., LanthaScreen™) tier2->ic50 binding_kinetics Binding Kinetics (e.g., Surface Plasmon Resonance) tier2->binding_kinetics atp_competition ATP Competition Assay tier2->atp_competition tier3 Tier 3: Cellular Mechanism of Action target_engagement Cellular Target Engagement (e.g., NanoBRET™) tier3->target_engagement phospho_flow Phospho-Flow Cytometry (Downstream Substrates) tier3->phospho_flow cell_phenotype Phenotypic Assays (Proliferation, Migration, Apoptosis) tier3->cell_phenotype end End: Elucidated Mechanism data1 Identify Primary Hits (Kd < 1 µM) kinome_scan->data1 data1->tier2 data2 Confirm Potency (IC50) Determine Ki, kon, koff Confirm ATP-Competitive Binding ic50->data2 binding_kinetics->data2 atp_competition->data2 data2->tier3 data3 Confirm On-Target Activity in Cells Link Target to Pathway Modulation Define Cellular Consequences target_engagement->data3 phospho_flow->data3 cell_phenotype->data3 data3->end

Caption: A multi-tiered workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

Tier 1: Broad Target Identification

  • Objective: To perform an unbiased screen against a large panel of human kinases to identify high-affinity binding partners.

  • Protocol: In Vitro Kinome Scan (Competition Binding Assay)

    • Assay Principle: The compound of interest is tested for its ability to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR.

    • Procedure: a. Solubilize this compound in 100% DMSO to create a 10 mM stock solution. b. Prepare a working concentration (e.g., 1 µM) in the proprietary assay buffer. c. Add the compound to a multi-well plate containing the kinase-phage constructs and the immobilized ligand. d. Incubate for 60 minutes at room temperature to allow for binding equilibrium. e. Wash the plate to remove unbound kinase. f. Elute the bound kinase and quantify the associated DNA tag using qPCR.

    • Data Analysis: The results are typically reported as percent of control (%Ctrl), where a lower percentage indicates stronger binding. Hits are prioritized based on a predefined threshold (e.g., <10% Ctrl, corresponding to a dissociation constant (Kd) in the nanomolar to low micromolar range).

Tier 2: Target Validation and Mechanistic Characterization

  • Objective: To confirm the primary hits from Tier 1, determine the potency of inhibition, and establish the binding mechanism.

  • Protocol: Biochemical IC50 Determination (e.g., LanthaScreen™ Eu Kinase Binding Assay)

    • Assay Principle: This is a TR-FRET based immunoassay that measures the binding of the test compound to the kinase active site by competing with an Alexa Fluor™ 647-labeled, ATP-competitive tracer.

    • Procedure: a. Prepare a serial dilution of this compound in kinase buffer. b. In a 384-well plate, add the test compound, the europium-labeled anti-tag antibody, the GST-tagged kinase of interest, and the fluorescent tracer. c. Incubate for 60 minutes at room temperature. d. Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm.

    • Data Analysis: Calculate the emission ratio and plot against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Target Kinase Predicted IC50 (nM) Reference Compound Reference IC50 (nM)
FGFR150 - 500Compound 4h[1]7[1]
CSF1R100 - 1000Pexidartinib[4]~20
IKKα20 - 200SU1261[6]10 (Ki)[6]

Tier 3: Cellular Mechanism of Action

  • Objective: To confirm that the compound engages its target in a cellular context and modulates the relevant signaling pathway, leading to a phenotypic outcome.

  • Protocol: Cellular Target Engagement (NanoBRET™ Assay)

    • Assay Principle: This assay measures compound binding to a specific protein target in live cells. The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer binds to the same protein. Compound binding displaces the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).

    • Procedure: a. Transfect cells (e.g., HEK293) with a vector expressing the NanoLuc®-kinase fusion protein. b. Plate the transfected cells and allow them to adhere. c. Add a serial dilution of this compound, followed by the NanoBRET™ tracer. d. Add the Nano-Glo® substrate and measure luminescence at two wavelengths (460 nm and >610 nm).

    • Data Analysis: Calculate the BRET ratio and plot against compound concentration to determine the cellular IC50. This provides a direct measure of target engagement in a physiological environment.

  • Protocol: Downstream Pathway Analysis (Phospho-Flow Cytometry)

    • Objective: To quantify the phosphorylation status of a downstream substrate of the target kinase upon compound treatment.

    • Procedure (Example for FGFR pathway): a. Culture a relevant cancer cell line with known FGFR activation (e.g., breast cancer 4T1 cells).[1] b. Treat cells with varying concentrations of this compound for a specified time (e.g., 2 hours). c. Stimulate the pathway with an appropriate ligand (e.g., FGF2) for 15 minutes. d. Fix and permeabilize the cells. e. Stain with a fluorescently-labeled antibody specific for a phosphorylated downstream protein (e.g., phospho-ERK1/2). f. Analyze the cells by flow cytometry to measure the median fluorescence intensity (MFI) of the phospho-protein signal.

    • Data Analysis: A dose-dependent decrease in the MFI of the phospho-protein indicates successful inhibition of the upstream kinase target and its signaling pathway.

Conclusion

While this compound remains a relatively uncharacterized molecule, its core scaffold is a well-trodden and highly successful platform for the development of potent and selective enzyme inhibitors, particularly against protein kinases. The mechanistic framework and experimental protocols outlined in this guide provide a comprehensive roadmap for any research team seeking to elucidate its biological function. The data strongly suggest that this compound will function as an ATP-competitive kinase inhibitor. The key scientific challenge and opportunity lie in identifying its specific kinase target(s) and leveraging this knowledge for potential therapeutic applications, following the successful path laid by its numerous chemical relatives.

References

A Technical Guide to 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold represents a privileged structure in modern medicinal chemistry, primarily due to its role as a bioisostere of purines and indoles. This guide provides an in-depth technical overview of a specific, highly functionalized subclass: 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine and its analogs. We will explore the nuanced synthetic strategies, centered around palladium-catalyzed cross-coupling reactions, that enable the precise decoration of this core. The document further synthesizes the vast biological activities associated with these derivatives, with a significant focus on their role as potent and selective inhibitors of key protein kinases such as CSF1R, FGFR, and Akt, which are critical targets in oncology and inflammatory diseases. We will also cover emerging applications in treating parasitic and viral infections. By integrating structure-activity relationship (SAR) analyses, detailed experimental protocols, and mechanistic insights, this guide serves as a critical resource for researchers and professionals engaged in the discovery and development of next-generation therapeutics based on the 7-azaindole framework.

Introduction: The 7-Azaindole Scaffold in Medicinal Chemistry

The Privileged Nature of 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)

The 7-azaindole core is a heterocyclic aromatic compound that has garnered immense interest in drug discovery. Its structure, featuring a pyrrole ring fused to a pyridine ring, makes it a bioisosteric analog of both indoles and purine bases.[1] This mimicry allows 7-azaindole derivatives to effectively interact with biological targets that recognize these native structures, particularly the ATP-binding sites of protein kinases.[2] The unique arrangement of hydrogen bond donors (the pyrrole N-H) and acceptors (the pyridine N7 atom) enables strong, directional interactions within enzyme active sites, a feature that has been exploited in the design of numerous kinase inhibitors.[1] The versatility of this scaffold has led to its incorporation into FDA-approved drugs and a multitude of clinical candidates targeting a wide range of diseases.

Significance of the 4-Chloro and 6-Amino Substitution Pattern

The specific functionalization with a chlorine atom at the C4 position and an amino group at the C6 position imparts distinct and advantageous properties to the 7-azaindole scaffold. The C4-chloro group is not merely a substituent; it is a versatile synthetic handle. Its reactivity in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allows for the late-stage introduction of a diverse array of amino substituents, which is a cornerstone for building extensive compound libraries and performing detailed structure-activity relationship (SAR) studies.[2][3] The 6-amino group, in turn, often serves as a key pharmacophoric element, providing a crucial interaction point with the target protein to enhance binding affinity and selectivity. This strategic substitution pattern transforms the core 7-azaindole into a highly adaptable platform for developing targeted therapeutics.

Synthetic Strategies and Methodologies

The construction and derivatization of the 4-chloro-6-amino-7-azaindole core rely heavily on modern synthetic organic chemistry, particularly transition-metal-catalyzed cross-coupling reactions. The choice of strategy often depends on the desired final compound and the commercial availability of starting materials.

Key Reactions for Derivatization

The functionalization of the 7-azaindole nucleus is a well-trodden path, with two palladium-catalyzed reactions being of paramount importance:

  • Buchwald-Hartwig Amination: This reaction is the method of choice for forming the C-N bond at the C4 or C6 position. Starting with a 4,6-dichloro-7-azaindole intermediate, selective amination can be achieved by carefully controlling reaction conditions or by leveraging the differential reactivity of the two positions. The reaction couples the chloro-azaindole with a primary or secondary amine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., RuPhos, XPhos), and a base (e.g., K₂CO₃, NaOtBu).[2][3] This method's high functional group tolerance makes it ideal for introducing complex amine fragments.

  • Suzuki-Miyaura Coupling: To install carbon-based substituents, such as aryl or heteroaryl groups, the Suzuki-Miyaura coupling is indispensable. This reaction couples an organoboron reagent (boronic acid or ester) with a halo-azaindole (e.g., a 2-iodo or 5-bromo derivative) under palladium catalysis. This is a common strategy to explore modifications that can occupy adjacent pockets in an enzyme's active site, thereby increasing potency and selectivity.[2]

The Strategic Role of Protecting Groups

The pyrrole N-H proton is acidic and can interfere with certain reaction conditions, particularly those involving strong bases or organometallic reagents. Therefore, protection of this nitrogen is often a critical step. The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is frequently employed due to its stability under cross-coupling conditions.[2] However, the deprotection step can be challenging, sometimes leading to the formation of unexpected side products. Careful optimization of deprotection conditions (e.g., using TBAF or strong acid) is essential for achieving a high yield of the final product.[2]

Synthetic_Workflow Start 4-Chloro-7-azaindole Core Protect N-Protection (e.g., SEM-Cl) Start->Protect 1. Iodination Iodination at C2 Protect->Iodination 2. Suzuki Suzuki Coupling (Aryl Boronic Acid, Pd catalyst) Iodination->Suzuki 3. Buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst) Suzuki->Buchwald 4. Deprotection N-Deprotection (e.g., TBAF) Buchwald->Deprotection 5. Final Final Derivative Deprotection->Final 6.

General synthetic workflow for a 2-aryl-4-amino-7-azaindole derivative.

Core Biological Activities and Therapeutic Targets

Derivatives of the 4-chloro-6-amino-7-azaindole scaffold have demonstrated potent activity against a wide array of biological targets, establishing them as molecules of significant therapeutic interest.

Kinase Inhibition: A Dominant Application

The 7-azaindole scaffold is most renowned for its role in kinase inhibition. Its ability to mimic the purine core of ATP allows it to effectively compete for the ATP-binding site.

  • CSF1R Inhibitors: The colony-stimulating factor 1 receptor (CSF1R) is a tyrosine kinase involved in the proliferation and differentiation of macrophages. Its inhibition is a promising strategy in oncology. 7-azaindole derivatives have been developed as potent CSF1R inhibitors, with SAR studies often focusing on the C4-amino substituent to achieve high affinity.[2] These efforts are inspired by approved drugs like Pexidartinib, which contains a related pyrrolopyrimidine core.[4]

  • FGFR Inhibitors: The fibroblast growth factor receptor (FGFR) family of kinases is frequently dysregulated in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of FGFR1, 2, and 3. One such compound, 4h, demonstrated single-digit nanomolar IC50 values against FGFR1 and FGFR2 and was shown to inhibit cancer cell proliferation, migration, and invasion in vitro.[5]

  • Akt (PKB) Inhibitors: Protein kinase B (Akt) is a central node in signaling pathways that regulate cell growth and survival, and it is often hyperactivated in cancer. The 7-azaindole moiety serves as an excellent hinge-binding fragment for developing ATP-competitive Akt inhibitors. Optimization of substituents on the piperidine ring attached at the C4 position of a related scaffold led to compounds with nanomolar potency and up to 150-fold selectivity for Akt over the closely related kinase PKA.[6]

Akt_Signaling_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt recruits PDK1->Akt phosphorylates Downstream Downstream Effectors (mTOR, GSK3β, etc.) Akt->Downstream activates Inhibitor 7-Azaindole Inhibitor Inhibitor->Akt blocks ATP binding Response Cell Growth, Survival, Proliferation Downstream->Response

Simplified PI3K/Akt signaling pathway showing the intervention point for 7-azaindole inhibitors.
Emerging Therapeutic Areas

Beyond kinase inhibition, the versatility of the scaffold has led to its exploration in other therapeutic domains:

  • Anti-parasitic Agents: Substituted 4-aminoazaindoles have been identified as potent inhibitors of Trypanosoma brucei, the causative agent of African sleeping sickness. A screening campaign identified a lead compound which was then optimized, leading to derivatives with significant cidal activity in vitro.[3]

  • PDE4B Inhibition: 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been developed as selective inhibitors of phosphodiesterase 4B (PDE4B), a target for inflammatory and central nervous system diseases. These compounds effectively inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages.[7]

  • Antitubercular and Antiviral Activity: Analogs such as 4-aminopyrrolo[2,3-d]pyrimidines have shown promising activity against Mycobacterium tuberculosis.[8] Furthermore, certain 7-azaindole derivatives have been investigated for their ability to block the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor, indicating potential as antiviral agents.[9]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the 7-azaindole core has yielded crucial insights into the structural requirements for potent and selective biological activity.

The Hinge-Binding Role and Key Modification Points

The 7-azaindole core typically anchors the molecule into the hinge region of a kinase's ATP-binding pocket. The N7 atom acts as a hydrogen bond acceptor, while the pyrrole N1-H acts as a hydrogen bond donor. The SAR exploration then radiates from this anchor.

SAR_Points C4 C4: Amination (Selectivity) C6 C6: Amination (Potency) C2 C2: Arylation (Hydrophobic Pocket) C5 C5: Halogenation (Properties) N1 N1: Alkylation (Solubility)

Key positions on the 7-azaindole scaffold for SAR exploration.
  • C4 and C6 Positions: As discussed, these positions are critical. The introduction of various amines via Buchwald-Hartwig coupling allows for fine-tuning of interactions. For example, in the development of antitubercular agents, substituting the C4-amine with a 4-phenoxyphenyl group resulted in the most potent compound in the series.[8]

  • C2 and C5 Positions: These positions are often modified to extend into hydrophobic pockets or to modulate the electronic properties of the ring system. Arylation at C2 via Suzuki coupling is a common strategy to enhance potency.[2]

  • N1 Position: While often unsubstituted to preserve the hydrogen bond donor capability, alkylation at the N1 position can sometimes improve properties like solubility or cell permeability, although it can also lead to a loss of activity if the N-H interaction is critical.[9]

Quantitative SAR Data

The following table summarizes the SAR for a series of 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors, demonstrating the impact of substitutions on inhibitory activity.

CompoundR¹ Group (at C4)R² Group (at C5)FGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)
4a 2,6-dichloro-3,5-dimethoxyphenylH3442108
4d 2,6-dichloro-3,5-dimethoxyphenylF182576
4h 2,6-dichloro-3,5-dimethoxyphenylCN7925
4j 2-chloro-3,5-dimethoxyphenylCN89112245
Data adapted from a study on FGFR inhibitors.[5] The data clearly shows that introducing a cyano (CN) group at the C5 position (compound 4h ) significantly enhances potency against all three FGFR isoforms compared to hydrogen (4a ) or fluorine (4d ). Additionally, the presence of two chloro groups on the phenyl ring at C4 is superior to one (compare 4h and 4j ).

Representative Experimental Protocols

To ensure reproducibility and provide practical guidance, this section details a representative synthetic procedure.

Synthesis of a 4-((Alkyl)amino)-2-aryl-1H-pyrrolo[2,3-b]pyridine Derivative

This protocol is a conceptual amalgamation based on common strategies reported in the literature.[2]

Step 1: SEM Protection of 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine

  • To a solution of 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an argon atmosphere.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add SEM-Cl (1.2 eq) dropwise and allow the reaction to warm to room temperature. Stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction carefully with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-SEM protected intermediate.

Step 2: Suzuki-Miyaura Cross-Coupling

  • To a degassed mixture of 1,4-dioxane and water (4:1), add the SEM-protected intermediate (1.0 eq), the desired arylboronic acid (1.2 eq), K₂CO₃ (3.0 eq), and Pd₂(dba)₃ (0.03 eq).

  • Stir the reaction mixture at 100 °C for 30-60 minutes under an argon atmosphere.

  • Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to afford the 2-aryl derivative.

Step 3: Buchwald-Hartwig Amination

  • In a sealed tube, combine the 2-aryl intermediate (1.0 eq), the desired primary or secondary amine (1.5 eq), NaOtBu (1.4 eq), RuPhos (0.1 eq), and RuPhos Pd G3 precatalyst (0.05 eq) in anhydrous tert-butanol.

  • Degas the mixture with argon for 10 minutes, then heat to 90 °C for 12-18 hours.

  • Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify by flash column chromatography to yield the fully substituted, SEM-protected product.

Step 4: SEM Deprotection

  • Dissolve the SEM-protected compound (1.0 eq) in a solution of 1M tetrabutylammonium fluoride (TBAF) in THF (5.0 eq).

  • Heat the mixture to 70 °C for 2-4 hours.

  • Cool to room temperature, concentrate the solvent, and partition the residue between ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the final compound by flash column chromatography or preparative HPLC to yield the target molecule.

Characterization

The identity and purity of all synthesized compounds must be rigorously confirmed using a suite of analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.

  • High-Resolution Mass Spectrometry (HRMS): To verify the exact mass and elemental composition.

  • HPLC/UPLC: To determine the purity of the final compound, which should typically be >95% for biological testing.

Conclusion and Future Directions

The this compound scaffold and its analogs constitute a remarkably versatile and potent class of compounds in drug discovery. The synthetic tractability, enabled by robust cross-coupling methodologies, allows for extensive chemical space exploration. The proven success of these derivatives, particularly as kinase inhibitors in oncology, provides a solid foundation for their continued development.

Future research in this area will likely focus on several key aspects:

  • Exploration of New Biological Targets: While kinase inhibition is a stronghold, the demonstrated activity against parasites and other enzyme families like phosphodiesterases suggests that the full therapeutic potential of this scaffold is yet to be unlocked.

  • Optimization of ADME Properties: A major focus of next-generation drug design will be to fine-tune the physicochemical properties of these derivatives to improve their absorption, distribution, metabolism, and excretion (ADME) profiles, leading to better oral bioavailability and in vivo efficacy.

  • Development of Covalent and Allosteric Inhibitors: Moving beyond traditional ATP-competitive inhibition, the scaffold could be adapted to design covalent inhibitors by incorporating a reactive "warhead" or to target allosteric sites, potentially leading to compounds with higher selectivity and novel mechanisms of action.

References

The Strategic Core of Modern Kinase Inhibitors: A Technical Guide to 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Kinase-Targeted Drug Discovery

In the landscape of modern medicinal chemistry, the relentless pursuit of selective and potent kinase inhibitors has become a cornerstone of therapeutic innovation, particularly in oncology. Within this pursuit, certain molecular scaffolds have emerged as "privileged structures" due to their inherent ability to interact favorably with the ATP-binding site of kinases. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is one such scaffold of profound significance. Its unique arrangement of a pyrrole and a pyridine ring allows it to act as a bioisostere of purine, forming critical hydrogen bond interactions with the hinge region of the kinase active site.[1][2][3][4]

This technical guide focuses on a specific, strategically functionalized derivative of this scaffold: 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine (CAS 935466-69-6). This molecule is not merely another heterocyclic compound; it is a meticulously designed building block for the synthesis of advanced kinase inhibitors. The presence of a chlorine atom at the 4-position provides a reactive handle for introducing further molecular complexity through cross-coupling reactions, while the amino group at the 6-position offers a vector for modulating solubility, directing interactions within the ATP pocket, or for further derivatization. Understanding the synthesis, reactivity, and strategic application of this core is paramount for researchers aiming to develop next-generation targeted therapies.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

PropertyValue
CAS Number 935466-69-6
Molecular Formula C₇H₆ClN₃
Molecular Weight 167.60 g/mol
Appearance Typically an off-white to light brown solid
Purity Commercially available with ≥95% purity
Storage Store in a cool, dry, and well-ventilated place. Keep container tightly closed.

While detailed spectroscopic data in peer-reviewed literature is scarce, typical characterization would involve:

  • ¹H NMR: To confirm the positions and integrations of the aromatic and amine protons.

  • ¹³C NMR: To identify the number and chemical environment of the carbon atoms in the heterocyclic core.

  • Mass Spectrometry: To verify the molecular weight and fragmentation pattern.

  • IR Spectroscopy: To identify characteristic functional group vibrations, such as N-H stretches of the pyrrole and amine, and C-Cl vibrations.

Synthesis and Reaction Mechanisms

Detailed synthetic procedures for this compound are not widely published in academic literature, often residing within proprietary patent literature. However, a plausible and efficient synthetic strategy can be devised based on established methodologies for the construction of substituted 7-azaindoles. A common approach involves the sequential functionalization of a pre-formed pyridine ring.

Proposed Synthetic Pathway

A logical retrosynthetic analysis suggests a multi-step sequence starting from a readily available dihalopyridine derivative.

G cluster_0 Retrosynthetic Analysis Target This compound Intermediate_A Protected 6-Amino-4-chloro-7-azaindole Target->Intermediate_A Deprotection Intermediate_B Functionalized Pyridine Intermediate_A->Intermediate_B Pyrrole Ring Formation Starting_Material 2,4-Dichloro-6-nitropyridine Intermediate_B->Starting_Material Nitration/Halogenation

Caption: Retrosynthetic approach for the target molecule.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a representative example based on established chemical transformations for similar heterocyclic systems.

Step 1: Synthesis of a Dichloro-aminopyridine Intermediate

  • Starting Material: 2,6-Dichloropyridine.

  • Nitration: React 2,6-dichloropyridine with a nitrating agent (e.g., HNO₃/H₂SO₄) to introduce a nitro group, likely at the 3-position due to the directing effects of the chloro substituents.

  • Reduction: Reduce the nitro group to an amine using a standard reducing agent such as SnCl₂/HCl or catalytic hydrogenation (e.g., H₂, Pd/C). This would yield 2,6-dichloro-3-aminopyridine.

Step 2: Formation of the Pyrrole Ring (Bartoli Indole Synthesis)

  • React the 2,6-dichloro-3-aminopyridine with a vinyl Grignard reagent (e.g., vinylmagnesium bromide) in an appropriate solvent like THF. The Bartoli indole synthesis is a powerful method for constructing the indole (or azaindole) nucleus from a nitro- or amino-aromatic compound.

  • The reaction proceeds through a[5][5]-sigmatropic rearrangement to form the pyrrole ring fused to the pyridine core.

Step 3: Chlorination at the 4-Position

  • The newly formed 7-azaindole core can be selectively chlorinated at the 4-position. This can be achieved using a chlorinating agent like N-chlorosuccinimide (NCS) in a suitable solvent.

Step 4: Introduction of the 6-Amino Group

  • The chloro group at the 6-position of the intermediate can be displaced by an amino group via a nucleophilic aromatic substitution (SNA r) reaction.[6][7][8][9]

  • Alternatively, and more likely for a chloro-substituent, a palladium-catalyzed Buchwald-Hartwig amination can be employed.[10][11][12][13] This reaction would use an ammonia surrogate or ammonia itself with a suitable palladium catalyst and ligand system (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like XPhos or RuPhos) and a strong base (e.g., NaOtBu).[10][11][12][13]

G cluster_1 Proposed Synthetic Workflow A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B Nitration C 2,6-Dichloro-3-aminopyridine B->C Reduction D 6-Chloro-7-azaindole C->D Bartoli Synthesis E 4,6-Dichloro-7-azaindole D->E Chlorination (NCS) F This compound E->F Buchwald-Hartwig Amination

Caption: Proposed synthetic workflow for the target molecule.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound lies in its application as a versatile intermediate for the synthesis of potent and selective kinase inhibitors. The 7-azaindole scaffold is a well-established "hinge-binder," capable of forming two crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.[1][2][3][4]

The chloro-substituent at the C4 position is a key feature, providing a site for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, or Sonogashira couplings. This allows for the introduction of various aryl or heteroaryl groups, which can extend into the solvent-exposed region or other pockets of the ATP-binding site, thereby enhancing potency and selectivity for the target kinase.

The amino group at the C6 position can serve several purposes:

  • Solubility Enhancement: The basicity of the amino group can be utilized to form salts, improving the aqueous solubility of the final compound.

  • Additional Interactions: The amino group can act as a hydrogen bond donor, forming additional interactions with the target kinase.

  • Vector for Further Derivatization: The amine can be acylated, alkylated, or used in other reactions to introduce further diversity and modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

Exemplary Reaction: Suzuki-Miyaura Coupling

A common application of this core would be a Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the 4-position.

G cluster_2 Suzuki-Miyaura Coupling Workflow Start This compound Product 4-Aryl-1H-pyrrolo[2,3-b]pyridin-6-amine Start->Product Suzuki Coupling Reagent Arylboronic Acid or Ester Reagent->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Catalyst->Product

Caption: Suzuki-Miyaura coupling of the core molecule.

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid or ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 equivalents), and a base, typically an aqueous solution of K₂CO₃ or Cs₂CO₃ (2-3 equivalents).

  • The reaction is performed in a suitable solvent system, often a mixture of an organic solvent like dioxane, DME, or toluene, and water.

  • The mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • The reaction is heated, typically to 80-100 °C, and monitored by TLC or LC-MS until completion.

  • Upon completion, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

  • Hazard Statements: Based on available safety data sheets, the compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Work in a well-ventilated area, preferably in a fume hood.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, rinse affected areas with plenty of water.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine in Preclinical Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[2,3-b]pyridine Scaffold in Kinase Inhibitor Discovery

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2] Its structure is bioisosteric to the purine core of adenosine triphosphate (ATP), enabling it to effectively compete for the ATP-binding site of various kinases.[3] The 7-azaindole framework can form critical hydrogen bond interactions with the kinase hinge region, typically a bidentate bond via the pyrrolic N-H as a donor and the pyridine N7 atom as an acceptor, which anchors the inhibitor in the active site.[1][3] This has led to the development of numerous potent and selective kinase inhibitors, including FDA-approved drugs.[4]

4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine (CAS No. 935466-69-6) is a derivative of this important scaffold. While specific biological data for this exact compound is not widely published, its structural features—a halogenated 7-azaindole core with an amine substitution—strongly suggest its potential application as a modulator of protein kinase activity. This guide provides a comprehensive set of protocols for the initial in vitro characterization of this compound, from direct enzyme inhibition to cellular effects. The methodologies are based on established, robust assays widely used in the field for analogous compounds.[5]

Compound Handling and Preparation

Physicochemical Properties & Solubility

7-azaindole derivatives generally exhibit improved aqueous solubility compared to their indole counterparts, a desirable property for drug candidates.[3] However, the specific solubility of this compound should be empirically determined.

General Recommendations:

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a dry, polar aprotic solvent such as dimethyl sulfoxide (DMSO). Sonication may be required to ensure complete dissolution.

  • Storage: Store the solid compound and DMSO stock solutions at -20°C or -80°C, protected from light and moisture, to ensure stability. 7-azaindole derivatives are generally stable under these conditions.[6]

  • Aqueous Dilutions: For assays, prepare fresh dilutions from the DMSO stock in the appropriate aqueous buffer. Be mindful of the final DMSO concentration in the assay, which should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts.[7] If precipitation is observed upon dilution, the use of a surfactant like Tween-20 or a different formulation approach may be necessary.

Safety Precautions

As a chlorinated aromatic amine, this compound requires careful handling. Aromatic amines as a class can be toxic, and some are classified as potential carcinogens.[8][9][10][11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[13]

  • Handling: Handle the solid compound and concentrated solutions in a certified chemical fume hood to avoid inhalation of dust or aerosols.[8] Avoid skin contact.[9]

  • Waste Disposal: Dispose of all waste containing the compound in accordance with local, state, and federal regulations for chemical waste.

Protocol 1: Biochemical Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method for measuring direct kinase inhibition. It measures the phosphorylation of a substrate by detecting the proximity of a donor fluorophore (e.g., Terbium chelate on an anti-phospho-substrate antibody) and an acceptor fluorophore (e.g., Fluorescein on the substrate).

Principle of TR-FRET Kinase Assay

TR_FRET_Principle cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase Phospho_Substrate_F Phospho-Substrate-Fluor Kinase->Phospho_Substrate_F Phosphorylation Substrate_F Substrate-Fluor Substrate_F->Phospho_Substrate_F ATP ATP ATP->Phospho_Substrate_F Inhibitor Test Compound Inhibitor->Kinase Inhibition Phospho_Substrate_F_detect Phospho-Substrate-Fluor Ab_Tb Antibody-Tb FRET TR-FRET Signal Ab_Tb->FRET Phospho_Substrate_F_detect->FRET

Caption: TR-FRET assay principle for kinase inhibition.

Materials and Reagents
  • Target Kinase of interest

  • Fluorescein- or AlexaFluor-labeled substrate peptide

  • Terbium-labeled anti-phospho-substrate antibody

  • ATP solution

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • TR-FRET Dilution Buffer (for antibody and stop solution)

  • EDTA (to stop the kinase reaction)

  • This compound (Test Compound)

  • Positive Control Inhibitor (e.g., Staurosporine)

  • Low-volume, 384-well assay plates (black or white)

  • TR-FRET compatible plate reader

Step-by-Step Methodology

This protocol is a general guideline and requires optimization for each specific kinase-substrate pair, particularly the concentrations of kinase and ATP.[14][15]

  • Compound Plating:

    • Prepare a serial dilution of the test compound in DMSO. A common starting range is a 10-point, 3-fold dilution series starting from 100 µM.

    • Transfer a small volume (e.g., 200 nL) of the diluted compound, DMSO (vehicle control), and positive control inhibitor into the 384-well assay plate.

  • Kinase Reaction:

    • Prepare a 2X kinase solution in Kinase Reaction Buffer at a pre-optimized concentration (often the EC₈₀ value).[16]

    • Add 5 µL of the 2X kinase solution to each well containing the plated compounds. Pre-incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

    • Prepare a 2X Substrate/ATP solution in Kinase Reaction Buffer. The ATP concentration should be at or near the apparent Michaelis constant (Km,app).[14]

    • Initiate the reaction by adding 5 µL of the 2X Substrate/ATP solution to each well.[16]

    • Mix briefly on a plate shaker, cover the plate, and incubate for 60-90 minutes at room temperature.

  • Detection:

    • Prepare a 2X Stop/Detection solution containing EDTA (final concentration ~10-20 mM) and the Terbium-labeled antibody in TR-FRET Dilution Buffer.[15]

    • Stop the reaction by adding 10 µL of the Stop/Detection solution to each well.

    • Mix, cover the plate, and incubate for 30-60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 495 nm for Terbium donor and 520 nm for Fluorescein acceptor).[16]

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

Data Analysis
  • Normalize the data using the vehicle (0% inhibition) and positive control (100% inhibition) wells.

  • Plot the normalized percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

Protocol 2: Cell-Based Anti-Proliferative Assay (SRB)

The Sulforhodamine B (SRB) assay is a colorimetric method used to measure cytotoxicity and cell proliferation. It quantifies the total cellular protein content, which is proportional to the cell number.[7][17][18]

Workflow for SRB Assay

SRB_Workflow cluster_workflow SRB Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Compound (72-96h incubation) A->B C 3. Fix Cells (Cold 10% TCA) B->C D 4. Wash & Air Dry C->D E 5. Stain Cells (0.4% SRB in 1% Acetic Acid) D->E F 6. Wash & Air Dry (1% Acetic Acid) E->F G 7. Solubilize Dye (10 mM Tris Base) F->G H 8. Read Absorbance (~540 nm) G->H

Caption: Step-by-step workflow of the Sulforhodamine B (SRB) assay.[19]

Materials and Reagents
  • Cancer cell line of interest (e.g., a line with known dependency on the target kinase)

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • 96-well flat-bottom cell culture plates

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-20,000 cells/well) in 100 µL of medium.[19][20]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Add 100 µL of the diluted compound to the appropriate wells, resulting in a final volume of 200 µL. Include vehicle control (DMSO) and positive control wells.

    • Incubate the plate for 72-96 hours.[19]

  • Cell Fixation:

    • Gently remove the culture medium.

    • Add 100 µL of cold 10% TCA to each well to fix the cells.[17]

    • Incubate at 4°C for at least 1 hour.

  • Staining:

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[17][19]

  • Washing:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[17]

    • Allow the plates to air dry completely.

  • Solubilization and Reading:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Place the plate on a shaker for 5-10 minutes.

    • Read the absorbance at a wavelength between 510 and 565 nm using a microplate reader.[17][20]

Data Analysis
  • Subtract the background absorbance (medium-only wells).

  • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.

  • Plot the percentage of growth inhibition against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3: Target Engagement & Pathway Modulation (Western Blot)

Western blotting is used to confirm that the compound engages its intended target within the cell and modulates the downstream signaling pathway. This is typically assessed by measuring the phosphorylation status of the target kinase (autophosphorylation) and its key substrates.[5][21]

Materials and Reagents
  • Cell line expressing the target kinase

  • Test compound, vehicle (DMSO), and relevant positive/negative controls (e.g., other inhibitors, growth factors)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-phospho-kinase, anti-total-kinase, anti-phospho-substrate, anti-total-substrate, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Step-by-Step Methodology
  • Cell Treatment and Lysis:

    • Seed cells and grow to 70-80% confluency.

    • Treat cells with various concentrations of the test compound or controls for a predetermined time (e.g., 1-4 hours).

    • If the pathway is quiescent, stimulate with an appropriate growth factor or ligand for a short period (e.g., 15-30 minutes) before harvesting.[5]

    • Wash cells with ice-cold PBS and lyse with supplemented Lysis Buffer.[22][23]

    • Clarify lysates by centrifugation and determine the protein concentration of the supernatant.

  • SDS-PAGE and Protein Transfer:

    • Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.

    • Boil samples for 5 minutes, then load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[23]

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.[22]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-target) diluted in Blocking Buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal and then to the loading control to determine the dose-dependent effect of the compound on pathway signaling.

Summary of Quantitative Data

The following table provides a template for summarizing the key quantitative data that will be generated from the described assays.

Assay TypeKey ParameterExpected Outcome for Active Compound
Biochemical Kinase Assay IC₅₀ (nM)Low nanomolar to micromolar value against the target kinase.
Cell Proliferation Assay GI₅₀ (µM)Dose-dependent inhibition of proliferation in a relevant cell line.
Western Blot Analysis IC₅₀ (µM)Dose-dependent decrease in phosphorylation of the target and substrate.

References

Application Notes & Protocols: The Strategic Use of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine in Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, renowned for its role as a bioisostere of both purine and indole systems. This unique characteristic allows it to form key interactions with a multitude of biological targets, particularly protein kinases. This document provides a detailed guide for researchers and drug development professionals on the synthesis and application of a critical intermediate, 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine (CAS: 935466-69-6). We will explore its physicochemical properties, provide a robust, field-proven protocol for its synthesis, and demonstrate its application in the construction of advanced kinase inhibitors, using precursors to drugs like Lorlatinib (PF-06463922) as a guiding example.[1][2]

Core Concepts: The 7-Azaindole Scaffold

The strategic importance of the 7-azaindole core lies in its structural mimicry of endogenous ligands. The pyridine nitrogen introduces a hydrogen bond acceptor site, which is crucial for anchoring the molecule within the ATP-binding pocket of many kinases, while the pyrrole moiety offers further points for substitution and interaction. This dual-ring system provides a rigid and planar scaffold that is ideal for orienting functional groups to maximize target engagement.

Caption: Bioisosteric relationship of 7-Azaindole to Purine and Indole.

Intermediate Profile: this compound

This intermediate is a highly functionalized 7-azaindole derivative. The chlorine atom at the C4 position is an excellent synthetic handle for cross-coupling reactions, while the amine group at C6 provides a crucial vector for building out the rest of the target molecule.

Physicochemical & Safety Data
PropertyValueReference
IUPAC Name This compound[3]
Synonyms 4-Chloro-6-amino-7-azaindoleN/A
CAS Number 935466-69-6[3]
Molecular Formula C₇H₆ClN₃N/A
Molecular Weight 167.60 g/mol N/A
Appearance Light yellow to brown powder/crystal
Purity Typically >97.0%

Safety & Handling: As with any laboratory chemical, proper personal protective equipment (PPE) is mandatory.

  • Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[4]

  • Precautionary Statements:

    • Prevention: Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust.[5]

    • Response: IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes.[5]

    • Storage: Store in a well-ventilated place. Keep container tightly closed and refrigerated for long-term stability.[5]

Protocol: Synthesis of the 4-Chloro-6-amino-7-azaindole Intermediate

The synthesis of substituted 7-azaindoles often requires multi-step sequences. The following protocol is a representative route adapted from established methodologies for constructing the pyrrolopyridine core, such as palladium-catalyzed cross-coupling reactions followed by cyclization.[6][7][8]

Synthesis_Workflow A 2,4-Dichloro-6-aminopyridine B Sonogashira Coupling A->B 1. (Trimethylsilyl)acetylene 2. Pd(PPh₃)₂Cl₂, CuI, Et₃N C 4-Chloro-6-amino-2-(trimethylsilylethynyl)pyridine B->C D Base-Mediated Cyclization C->D KOt-Bu or other strong base DMF or NMP E This compound (Target Intermediate) D->E

Caption: General workflow for the synthesis of the target intermediate.

Step-by-Step Methodology

Step A: Sonogashira Coupling This step selectively introduces an alkyne group at the more reactive C2 position of the pyridine ring, which will become part of the fused pyrrole ring.

  • Setup: To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 2,4-dichloro-6-aminopyridine (1 equiv.), copper(I) iodide (0.05 equiv.), and bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.).

  • Solvent & Reagents: Add anhydrous triethylamine (Et₃N) as both the solvent and base. Degas the mixture with nitrogen for 15 minutes.

  • Reaction: Add (trimethylsilyl)acetylene (1.2 equiv.) dropwise via syringe. Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

    • Causality: The palladium catalyst facilitates the C-C bond formation between the pyridine and the alkyne. Copper(I) iodide acts as a co-catalyst. Triethylamine serves to scavenge the HCl byproduct.

  • Workup: After completion, cool the mixture, filter through celite to remove catalyst residues, and concentrate under reduced pressure. Purify the crude residue by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield 4-chloro-6-amino-2-(trimethylsilylethynyl)pyridine.

Step B: Deprotection and Cyclization This step first removes the silyl protecting group and then the strong base promotes an intramolecular cyclization to form the pyrrole ring.

  • Deprotection: Dissolve the product from Step A in methanol. Add potassium carbonate (K₂CO₃, 2 equiv.) and stir at room temperature for 1-2 hours until the TMS group is fully cleaved (monitor by TLC/LC-MS).

  • Isolation: Remove the methanol in vacuo. Partition the residue between ethyl acetate and water. Dry the organic layer over sodium sulfate and concentrate to obtain the deprotected alkyne.

  • Cyclization: Dissolve the deprotected alkyne in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF). Add potassium tert-butoxide (KOt-Bu, 1.5 equiv.) portion-wise at 0 °C.

    • Causality: The strong base deprotonates the amino group, which then attacks the alkyne in an intramolecular fashion to form the five-membered ring.

  • Finalization: Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction carefully with saturated ammonium chloride solution. Extract the product with ethyl acetate, dry the combined organic layers, and concentrate. Purify by crystallization or column chromatography to yield This compound .

Application Protocol: Synthesis of a Lorlatinib Precursor

The true utility of our intermediate is demonstrated in its role as a cornerstone for building complex molecules. Here, we illustrate its use in a Buchwald-Hartwig amination reaction, a key step in the synthesis of the ALK inhibitor Lorlatinib (PF-06463922).[1][2][9]

Application_Reaction cluster_0 Buchwald-Hartwig Amination Intermediate This compound Catalyst Pd₂(dba)₃ / Xantphos Cs₂CO₃, Dioxane, 100 °C Intermediate->Catalyst Partner Methyl 2-formyl-3-oxobutanoate (or related pyrazole) Partner->Catalyst Product Key Lorlatinib Precursor Catalyst->Product C-N Bond Formation

Caption: Reaction scheme for coupling the intermediate to form a drug precursor.

Step-by-Step Methodology
  • Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1 equiv.), the desired coupling partner (e.g., a substituted pyrazole, 1.1 equiv.), cesium carbonate (Cs₂CO₃, 2.5 equiv.), and Xantphos (0.1 equiv.).

  • Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equiv.).

    • Causality: This palladium(0) complex is the active pre-catalyst. Xantphos is a bulky phosphine ligand that facilitates the oxidative addition and reductive elimination steps of the catalytic cycle, which is essential for forming the C-N bond. Cesium carbonate is the base required for the reaction mechanism.

  • Solvent & Reaction: Add anhydrous, degassed 1,4-dioxane. Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor progress by LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by silica gel chromatography using an appropriate solvent system (e.g., dichloromethane/methanol or heptane/ethyl acetate) to afford the desired coupled product.

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Common, effective Pd(0) or Pd(II) pre-catalysts.
Ligand Xantphos, RuPhosBulky, electron-rich ligands that promote efficient C-N coupling.
Base Cs₂CO₃, K₃PO₄Strong, non-nucleophilic base to facilitate deprotonation.
Solvent 1,4-Dioxane, TolueneAnhydrous, high-boiling point aprotic solvents.
Temperature 90 - 120 °CProvides thermal energy to overcome the activation barrier.

Quality Control & Characterization

Validation of both the intermediate and the final product is critical. The following techniques are standard for structural confirmation and purity assessment.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product and monitor reaction completion.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): To provide definitive structural elucidation. The characteristic shifts and coupling constants for the pyrrolopyridine core should be observed.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized material, typically aiming for >98% for advanced intermediates.

References

Application Notes & Protocols: Strategic Derivatization of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine for Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 7-Azaindole Core

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in modern medicinal chemistry, serving as a cornerstone for numerous clinically significant kinase inhibitors.[1] Its bioisosteric relationship to indole and purine allows it to effectively mimic these endogenous structures, facilitating interactions with the ATP-binding sites of various kinases. The specific isomer, 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine, is a highly valuable building block. It presents a reactive C4-chloro handle for strategic, late-stage diversification via cross-coupling reactions, while the C6-amino group offers a key hydrogen-bonding moiety for anchoring within a target protein.

This guide provides an in-depth analysis and field-proven protocols for the two most critical transformations of this scaffold: Palladium-catalyzed Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling at the C4 position. Understanding the nuances of these reactions is paramount for researchers aiming to generate libraries of novel compounds for drug discovery programs targeting kinases and other enzyme classes.[2][3][4]

Core Reactivity and Strategic Considerations

The reactivity of this compound is dominated by the C4-Cl bond on the electron-deficient pyridine ring, making it an excellent electrophile for palladium-catalyzed cross-coupling reactions. However, the molecule contains two other nucleophilic nitrogen atoms: the pyrrole N1-H and the C6-amino group. These can potentially coordinate to the palladium catalyst, leading to inhibition or undesired side reactions.[5] While many reactions can proceed without protection, stubborn transformations or the pursuit of maximum yield may necessitate the protection of the pyrrole N1-H (e.g., with a SEM or Boc group) to enhance solubility and prevent potential N-arylation.[1]

G cluster_reactivity Key Reactive Sites start This compound c4 C4-Cl Bond (Primary site for Pd-catalyzed cross-coupling) start->c4 Electrophilic Site n1 N1-H (Pyrrole) (Potential site for protection; can influence reactivity) start->n1 Nucleophilic/Acidic c6 C6-NH2 (Amine) (Key pharmacophoric feature; potential for catalyst coordination) start->c6 Nucleophilic

Caption: Key reactive and influential sites on the core scaffold.

Protocol I: Buchwald-Hartwig C-N Cross-Coupling

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the introduction of a diverse range of primary and secondary amines at the C4 position.[6][7] This reaction is often superior to traditional nucleophilic aromatic substitution (SNAr), which may require harsh conditions and has a more limited substrate scope.[8]

Causality & Experimental Rationale

The choice of catalyst system is critical. The reaction proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[9][10] The nitrogen atoms on the 7-azaindole core can inhibit the catalyst. Therefore, electron-rich, sterically hindered phosphine ligands (e.g., RuPhos, XPhos) are employed. These ligands promote a high rate of reductive elimination, the product-forming step, which outcompetes catalyst deactivation pathways.[1] A strong, non-nucleophilic base like sodium tert-butoxide is typically used to deprotonate the amine-palladium complex, facilitating the formation of the key palladium-amido intermediate.[5]

G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-Cl pd_complex Ar-Pd(II)(L)₂-Cl ox_add->pd_complex lig_assoc Amine Coordination pd_complex->lig_assoc HNR₂ amide_complex [Ar-Pd(II)(L)(HNR₂)]⁺Cl⁻ lig_assoc->amide_complex deprotonation Deprotonation (Base) amide_complex->deprotonation amido_complex Ar-Pd(II)(L)-NR₂ deprotonation->amido_complex red_elim Reductive Elimination amido_complex->red_elim red_elim->pd0 Ar-NR₂

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Detailed Step-by-Step Protocol
  • Reagent Preparation & Inert Atmosphere: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired amine (1.2–1.5 equiv.), and sodium tert-butoxide (NaOtBu, 2.0 equiv.). Seal the vial with a septum.

  • Catalyst Preparation: In a separate, small vial, weigh the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., RuPhos, 5-10 mol%).

  • Reaction Setup: Evacuate and backfill the reaction vial with an inert gas (Argon or Nitrogen) three times. Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, ~0.1 M concentration) via syringe, followed by the catalyst/ligand mixture.

  • Reaction Conditions: Place the sealed vial in a preheated oil bath or heating block at 80–110 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired 4-amino-substituted product.

Troubleshooting & Self-Validation
  • Low Yield: If yields are low, consider pre-forming the catalyst or using a well-defined palladium pre-catalyst. Ensure the solvent is anhydrous and thoroughly degassed, as oxygen can deactivate the catalyst.

  • Side Reactions: A common side reaction is hydrodehalogenation (replacement of -Cl with -H). This can sometimes be minimized by adjusting the ligand-to-metal ratio or changing the base.[11]

  • Incomplete Conversion: If the reaction stalls, a small, fresh portion of the catalyst and ligand can be added. Ensure the base is of high quality and has been stored under inert conditions.

ParameterRecommended ConditionsRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common, effective Pd(0) precursors.
Ligand RuPhos, XPhos, BINAPElectron-rich, bulky ligands that promote reductive elimination.[1][12]
Base NaOtBu, Cs₂CO₃Strong, non-nucleophilic bases to facilitate amido complex formation.[12]
Solvent 1,4-Dioxane, TolueneAnhydrous, high-boiling point aprotic solvents.
Temperature 80–110 °CProvides sufficient thermal energy to drive the catalytic cycle.

Protocol II: Suzuki-Miyaura C-C Cross-Coupling

The Suzuki-Miyaura coupling is the preeminent method for forming carbon-carbon bonds, particularly for creating (hetero)aryl-(hetero)aryl linkages.[13][14] This reaction is fundamental for elaborating the 7-azaindole core, allowing for the installation of various aromatic and heteroaromatic groups at the C4 position, which is a common strategy in the design of kinase inhibitors.[15]

Causality & Experimental Rationale

The Suzuki reaction's success hinges on a palladium catalyst that efficiently cycles between Pd(0) and Pd(II) states. The cycle involves oxidative addition of the palladium into the C4-Cl bond, followed by transmetalation with an activated boronic acid/ester species, and concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[13] An aqueous base (e.g., K₂CO₃) is crucial; it activates the boronic acid, forming a more nucleophilic "ate" complex that facilitates the transmetalation step. The choice of ligand, such as the triphenylphosphine in Pd(PPh₃)₄, stabilizes the palladium species throughout the cycle.[1]

G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-Cl pd_complex Ar-Pd(II)(L)₂-Cl ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal Ar'-B(OH)₂ (Base) diaryl_complex Ar-Pd(II)(L)₂-Ar' transmetal->diaryl_complex red_elim Reductive Elimination diaryl_complex->red_elim red_elim->pd0 Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Detailed Step-by-Step Protocol
  • Reagent Setup: In a reaction vial, combine this compound (1.0 equiv.), the arylboronic acid or boronate ester (1.2–2.0 equiv.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equiv.).

  • Solvent Addition: Add a mixture of a degassed organic solvent and water (e.g., 1,4-dioxane:water 4:1, or toluene:water).

  • Inerting and Catalyst Addition: Seal the vial, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or XPhos Pd G2, 2-5 mol%) to the stirring mixture.

  • Reaction Conditions: Heat the reaction mixture to 80–100 °C in a preheated oil bath or heating block with vigorous stirring.

  • Monitoring: Track the disappearance of the starting material using TLC or LC-MS. Reactions are typically complete within 2 to 12 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., EtOAc) three times.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude material via silica gel column chromatography or preparative HPLC to obtain the pure C-C coupled product.

Troubleshooting & Self-Validation
  • Low Conversion: Ensure the boronic acid is of good quality. Boronic acids can degrade over time, leading to the formation of inactive boroxines. Using a freshly opened bottle or a more stable boronate ester can improve results.

  • Homocoupling: The formation of a biaryl product from the boronic acid (Ar'-Ar') is a common side reaction. This can often be suppressed by ensuring the reaction mixture is thoroughly degassed to remove oxygen.

  • Dehalogenation: If significant dehalogenation of the starting material is observed, switching to a different catalyst/ligand system or a milder base may be beneficial.[16]

ParameterRecommended ConditionsRationale
Palladium Source Pd(PPh₃)₄, PdCl₂(dppf), XPhos Pd G2Versatile catalysts for a wide range of boronic acids.[1][17]
Boronic Acid 1.2–2.0 equiv.A slight excess is used to drive the reaction to completion.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for efficient transmetalation.[1]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OBiphasic system to dissolve both organic and inorganic reagents.
Temperature 80–100 °CStandard temperature range for Suzuki couplings.

Conclusion

This compound is a versatile and powerful building block for constructing complex molecular architectures, particularly within the field of kinase inhibitor development. Mastery of the Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling reactions at the C4 position provides a robust platform for generating novel and diverse chemical matter. By understanding the underlying mechanisms and paying close attention to experimental details such as the choice of catalyst, ligand, base, and the maintenance of an inert atmosphere, researchers can reliably and efficiently synthesize libraries of 7-azaindole derivatives for biological evaluation.

References

Comprehensive Guide to the Analytical Characterization of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Abstract

4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine, a derivative of the 7-azaindole scaffold, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2][3][4] The 7-azaindole core is a bioisostere of indole and is a prominent feature in numerous biologically active compounds, including kinase inhibitors.[5] Rigorous analytical characterization is paramount to ensure the identity, purity, and stability of such molecules, which are fundamental requirements for advancing a compound through the drug development pipeline. This guide provides a comprehensive overview of the essential analytical techniques and detailed protocols for the full characterization of this target compound, designed for researchers, analytical scientists, and drug development professionals.

Introduction: The Rationale for a Multi-Modal Analytical Approach

The structural and physicochemical characterization of a novel chemical entity like this compound is not a linear process but an integrated, multi-modal strategy. No single analytical technique can provide all the necessary information. Instead, we rely on the synergistic power of orthogonal methods—techniques that measure different properties of the molecule—to build a complete and validated profile.

This guide is structured around a logical workflow that addresses three fundamental questions in chemical characterization:

  • What is it? (Structural Elucidation & Identity)

  • How pure is it? (Purity Assessment)

  • How does it behave? (Physicochemical Properties)

The following sections will detail the causality behind the selection of each technique and provide robust, field-tested protocols to generate a comprehensive certificate of analysis.

Characterization_Workflow cluster_start Starting Material cluster_analysis Analytical Characterization cluster_structure Structural Elucidation cluster_purity Purity & Impurity Profiling cluster_physchem Physicochemical Properties cluster_end Final Output Start Synthesized Compound: This compound NMR NMR Spectroscopy (¹H, ¹³C) Primary Structure Start->NMR MS Mass Spectrometry (LC-MS, HRMS) Molecular Weight & Formula Start->MS IR FTIR Spectroscopy Functional Groups Start->IR HPLC RP-HPLC (UV) Quantitative Purity Start->HPLC Thermal Thermal Analysis (DSC/TGA) Melting Point & Stability Start->Thermal Report Comprehensive Characterization Report (Certificate of Analysis) NMR->Report MS->Report IR->Report HPLC->Report Thermal->Report

Caption: Integrated workflow for the comprehensive characterization of a target compound.

Structural Elucidation: Confirming Molecular Identity

The first and most critical step is to unequivocally confirm the chemical structure of the synthesized compound. This is achieved primarily through a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential.

  • ¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms. We expect to see distinct signals for the aromatic protons on the pyrrole and pyridine rings, as well as the amine and pyrrole N-H protons.

  • ¹³C NMR: Reveals the carbon framework of the molecule. The number of unique signals will confirm the number of distinct carbon environments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are hypothetical values based on analyses of similar 7-azaindole structures. Actual shifts may vary based on solvent and experimental conditions.)[5][6][7]

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Rationale / Expected Multiplicity
Pyrrole NH ~11.5 - 12.5-Broad singlet, exchangeable with D₂O
Amine NH₂ ~5.0 - 6.0-Broad singlet, exchangeable with D₂O
Pyrrole CH (C2)~7.3 - 7.6~120 - 125Doublet
Pyrrole CH (C3)~6.4 - 6.7~100 - 105Doublet
Pyridine CH (C5)~7.0 - 7.3~115 - 120Singlet
Pyrrole C -Cl (C4)-~145 - 150Quaternary Carbon
Pyridine C -NH₂ (C6)-~150 - 155Quaternary Carbon
Bridgehead C (C3a)-~125 - 130Quaternary Carbon
Bridgehead C (C7a)-~148 - 152Quaternary Carbon
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, serving as a crucial confirmation of its elemental composition. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for this type of molecule.[8][9][10]

  • Low-Resolution MS: Provides the nominal mass, confirming the compound is present.

  • High-Resolution MS (HRMS): Provides the exact mass to four or five decimal places, allowing for the unambiguous determination of the molecular formula (e.g., C₇H₆ClN₃). This is the gold standard for identity confirmation.

The expected monoisotopic mass for C₇H₆³⁵ClN₃ is 167.0249. An HRMS experiment should yield a value within a few parts per million (ppm) of this theoretical mass.

Purity Assessment: The Role of Chromatography

Ensuring the purity of a compound is critical for its use in any biological or pharmaceutical application. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.[11]

Reverse-Phase HPLC (RP-HPLC)

For a moderately polar heterocyclic compound like this compound, a reverse-phase method is ideal. The principle involves separating the target compound from any impurities based on their differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase.

The output, a chromatogram, shows peaks corresponding to different compounds. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity (often expressed as "% Area"). For drug development, a purity level of >98% is typically required.

Table 2: Recommended Starting RP-HPLC Method Parameters

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard choice for good resolution of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape in MS and ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% to 95% B over 15 minA broad gradient to ensure elution of potential nonpolar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection (UV) 254 nm and 280 nm7-azaindole scaffolds typically have strong absorbance at these wavelengths.
Injection Vol. 5 µLA small volume to prevent peak distortion.

Physicochemical Properties: Thermal Analysis

Understanding the thermal stability and solid-state properties of a compound is crucial for handling, storage, and formulation. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide this information.[12]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated. It is used to determine the melting point (an indicator of purity) and identify other thermal events like phase transitions.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and assess thermal stability.

Analytical_Techniques substance this compound techniques NMR Spectroscopy Mass Spectrometry HPLC Thermal Analysis substance:f0->techniques:nmr substance:f0->techniques:ms substance:f0->techniques:hplc substance:f0->techniques:thermal results Structure & Connectivity Molecular Weight & Formula Purity (%) & Impurity Profile Melting Point & Stability techniques:nmr->results:struct Elucidates techniques:ms->results:mw Confirms techniques:hplc->results:purity Quantifies techniques:thermal->results:mp Determines

References

Application Notes and Protocols for the Utilization of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine in Cellular Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Multi-Targeted Kinase Inhibitor

4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine, a compound belonging to the pyrrolopyridine class of molecules, is a potent ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs). While this specific chemical nomenclature may be less common in literature, its core structure is central to the well-characterized anti-cancer agent, Vandetanib. For the purposes of these application notes, we will leverage the extensive data on Vandetanib to guide the experimental design and protocols for this compound, as they are expected to exhibit analogous biological activity.

Vandetanib, and by extension this compound, exerts its anti-neoplastic effects by simultaneously targeting key pathways involved in tumor proliferation and angiogenesis.[1] Its primary targets include the Vascular Endothelial Growth Factor Receptor (VEGFR), the Epidermal Growth Factor Receptor (EGFR), and the RET-tyrosine kinase.[2][3] This multi-targeted approach makes it a valuable tool for investigating cancers where these signaling pathways are dysregulated, such as in medullary thyroid carcinoma.[3][4]

These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in cell culture studies. We will delve into the underlying principles of its mechanism of action, provide detailed protocols for its handling and application, and outline key cellular assays to assess its biological effects.

Mechanism of Action: A Tri-Pronged Assault on Cancer Cell Signaling

The efficacy of this compound stems from its ability to inhibit the catalytic activity of several key tyrosine kinases. By binding to the ATP-binding site within the kinase domain, the compound prevents the phosphorylation and subsequent activation of downstream signaling cascades crucial for cancer cell survival and proliferation.[1]

The three primary targets and their roles in oncogenesis are:

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels. Tumors require a dedicated blood supply to grow and metastasize. By inhibiting VEGFR, this compound can effectively starve the tumor of essential nutrients and oxygen.[1][3]

  • Epidermal Growth Factor Receptor (EGFR): Often overexpressed or mutated in various cancers, leading to uncontrolled cell division. Inhibition of EGFR disrupts critical downstream pathways like PI3K/AKT and MAPK, which are central to cell survival and proliferation.[1]

  • RET-Tyrosine Kinase: A proto-oncogene whose mutations are frequently associated with medullary thyroid cancer. Targeting RET is a key therapeutic strategy in this specific malignancy.[3][4]

The simultaneous inhibition of these three pathways provides a synergistic anti-tumor effect, tackling both the cancer cells directly and the supportive tumor microenvironment.[1]

Caption: Mechanism of action of this compound.

Protocols for In Vitro Studies

Handling and Storage of this compound

Proper handling and storage are critical to maintain the integrity and activity of the compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol:

  • Upon receipt, store the powdered compound at -20°C for long-term stability (up to 3 years).[5]

  • To prepare a stock solution, bring the vial of the compound to room temperature before opening to prevent condensation.

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the powder in anhydrous DMSO.[6][7] Ensure complete dissolution, using a vortex or sonication if necessary.[5]

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.[5]

  • Store the stock solution aliquots at -20°C or -80°C.

Causality: DMSO is a common solvent for many small molecule inhibitors due to its ability to dissolve a wide range of hydrophobic and hydrophilic compounds.[6] Aliquoting prevents degradation from repeated temperature changes and contamination. Amber tubes protect the compound from potential photolytic degradation.[8]

Preparation of Working Solutions for Cell Culture

Protocol:

  • On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.

  • Dilute the stock solution to the desired final concentration using the appropriate sterile cell culture medium.

  • It is crucial to maintain the final DMSO concentration in the cell culture medium at a low, non-toxic level, typically ≤0.1%.[9]

  • Always prepare a vehicle control using the same final concentration of DMSO in the culture medium to account for any solvent effects.

Causality: High concentrations of DMSO can be toxic to cells and may influence experimental outcomes. The vehicle control is essential to differentiate the effects of the compound from those of the solvent.

Cell Viability and Proliferation Assays

These assays are fundamental for determining the cytotoxic and cytostatic effects of the compound and for calculating its half-maximal inhibitory concentration (IC50).

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar metabolic assays (e.g., MTS, XTT).

Protocol (MTT Assay):

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10]

  • Treatment: Prepare serial dilutions of this compound in fresh culture medium. A suggested starting concentration range is 1 nM to 10 µM.[9] Remove the old medium and add the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for a desired exposure time (e.g., 48 or 72 hours).[10]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability) and plot a dose-response curve to determine the IC50 value.

Self-Validation: The inclusion of untreated and vehicle-only controls is critical for data normalization. A positive control (e.g., a known cytotoxic agent) can also be included to validate the assay's performance.

Cell Line Treatment Duration IC50 (µM) Reference
HUVEC48 hours~1-4 (Vandetanib)[10]
TT (Medullary Thyroid Carcinoma)6 days<1 (Vandetanib)[11]
MTC-SK (Medullary Thyroid Carcinoma)6 days>1 (Vandetanib)[11]
Apoptosis Assay by Flow Cytometry

This assay quantifies the induction of programmed cell death by the compound.

Protocol (Annexin V/Propidium Iodide Staining):

  • Cell Treatment: Culture cells in 6-well plates and treat with this compound at concentrations around the IC50 value for a predetermined time (e.g., 24-48 hours).[10]

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Causality: Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Cell Cycle Analysis

To determine if the compound induces cell cycle arrest, flow cytometry analysis of DNA content is performed.

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the membranes.

  • Staining: Stain the cells with a DNA-binding dye such as Propidium Iodide (PI) in the presence of RNase to eliminate RNA staining.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be quantified.[12]

Causality: The amount of DNA in a cell is indicative of its phase in the cell cycle. Cells in G2/M have twice the DNA content of cells in G0/G1. This allows for the quantification of cell cycle distribution and the identification of any cell cycle blocks induced by the compound.

Experimental_Workflow Start Start with Cultured Cells Treatment Treat with this compound Start->Treatment Viability Cell Viability/Proliferation Assay (e.g., MTT) Treatment->Viability IC50 Determine IC50 Viability->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Analysis Data Analysis and Interpretation Apoptosis->Analysis CellCycle->Analysis

Caption: A typical experimental workflow for in vitro characterization.

Safety and Handling Precautions

As with any chemical compound, appropriate safety measures must be taken when handling this compound.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[13][14]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[13] Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[13][14]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[13]

Conclusion

This compound, as exemplified by the well-studied compound Vandetanib, is a powerful multi-targeted kinase inhibitor with significant potential for in vitro cancer research. By understanding its mechanism of action and employing the detailed protocols provided in these application notes, researchers can effectively investigate its effects on cell viability, apoptosis, and cell cycle progression. Adherence to proper handling, storage, and safety procedures will ensure the integrity of the compound and the reliability of the experimental results.

References

Application Notes and Protocols for the Evaluation of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine as a Protein Kinase B (Akt) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Central Node in Cancer Signaling

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a multitude of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its dysregulation is a frequent hallmark of various human cancers, making it a prime target for therapeutic intervention.[3][4] At the heart of this pathway lies Akt (also known as Protein Kinase B), a serine/threonine kinase that acts as a central hub, integrating upstream signals and phosphorylating a vast array of downstream substrates to orchestrate cellular responses.[5] The hyperactivation of Akt, often due to mutations in PI3K or loss of the tumor suppressor PTEN, promotes tumorigenesis and is associated with resistance to chemotherapy and radiotherapy.[6][7] Consequently, the development of potent and selective Akt inhibitors is a major focus in modern oncology drug discovery.

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a "privileged structure" in kinase inhibitor design.[8] Its unique structure allows it to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, mimicking the binding of adenine from ATP.[8] This has led to the successful development of several approved kinase inhibitors. This document provides a detailed guide for researchers on how to evaluate the inhibitory potential of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine , a 7-azaindole derivative, against Protein Kinase B (Akt).

Compound Profile: this compound

  • Structure: (A chemical structure image would be placed here in a full document)

  • IUPAC Name: this compound

  • CAS Number: 935466-69-6

  • Molecular Formula: C₇H₆ClN₃

  • Molecular Weight: 181.60 g/mol

  • Mechanism of Action (Hypothesized): As a 7-azaindole derivative, this compound is predicted to function as an ATP-competitive inhibitor. The pyrrolo-pyridine core is expected to bind to the hinge region of the Akt kinase domain, while the chloro and amine substituents can be further optimized to achieve potency and selectivity against the three Akt isoforms (Akt1, Akt2, and Akt3).

Core Experimental Workflow

A systematic evaluation of a novel kinase inhibitor involves a tiered approach, starting from cell-free biochemical assays to confirm direct enzyme inhibition, followed by cell-based assays to assess on-target activity in a physiological context, and finally, evaluating its effect on cancer cell survival and proliferation.

G cluster_0 Biochemical Validation cluster_1 Cellular Target Engagement cluster_2 Phenotypic Assessment a In Vitro Kinase Assay (IC50 Determination) b Western Blot Analysis (p-Akt & Downstream Targets) a->b Confirm Cellular Activity c Cell Viability Assay (GI50 Determination) b->c Link Target to Phenotype

Caption: Tiered experimental workflow for inhibitor validation.

Part 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

Objective: To quantify the direct inhibitory potency of this compound against purified Akt isoforms (Akt1, Akt2, Akt3) and determine its half-maximal inhibitory concentration (IC₅₀).

Causality: This cell-free assay is the foundational experiment to confirm that the compound directly interacts with and inhibits the kinase. The ADP-Glo™ Kinase Assay is a robust luminescent platform that measures the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor corresponds to a decrease in kinase activity.

Protocol: ADP-Glo™ Kinase Assay

Materials:

  • Recombinant active Akt1, Akt2, and Akt3 enzymes

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Akt Substrate (e.g., a GSK-3α peptide)

  • ATP (at a concentration near the Kₘ for each Akt isoform)

  • This compound (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM).

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • 1 µL of diluted compound or DMSO (vehicle control).

    • 2 µL of a mix containing the Akt enzyme and peptide substrate in kinase buffer.

    • Pre-incubate for 15 minutes at room temperature to allow compound binding.

  • Initiate Reaction: Add 2 µL of ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction & Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal:

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis & Presentation:

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Table 1: Example Kinase Inhibitory Activity Data (Note: The following data are illustrative and not based on published results for this specific compound.)

Kinase TargetIC₅₀ (nM)Assay Type
Akt125ADP-Glo™
Akt240ADP-Glo™
Akt332ADP-Glo™
PKA>5,000ADP-Glo™
ROCK>8,000ADP-Glo™

Part 2: Cellular On-Target Activity Assay (Western Blot)

Objective: To confirm that this compound inhibits the Akt signaling pathway within a cellular context by measuring the phosphorylation status of Akt and its key downstream targets.

Causality: Akt activation requires phosphorylation at two key sites: Threonine 308 (p-Akt T308) by PDK1 and Serine 473 (p-Akt S473) by mTORC2.[5] An effective Akt inhibitor should reduce the levels of both p-Akt S473 and p-Akt T308 without affecting total Akt protein levels. This protocol provides a self-validating system by comparing phospho-protein levels to total protein levels, ensuring that any observed decrease is due to inhibition of phosphorylation, not protein degradation.

G cluster_0 Experimental Steps A 1. Cell Seeding & Growth B 2. Serum Starvation A->B C 3. Inhibitor Pre-treatment B->C D 4. Growth Factor Stimulation (e.g., IGF-1) C->D E 5. Cell Lysis D->E F 6. Protein Quantification (BCA) E->F G 7. SDS-PAGE & Transfer F->G H 8. Immunoblotting G->H I 9. Imaging & Analysis H->I

Caption: Western Blot workflow for Akt pathway analysis.

Protocol: Western Blot for Akt Pathway Inhibition

Materials:

  • Cancer cell line with an active Akt pathway (e.g., PC-3, MCF-7, U-87 MG)

  • Complete growth medium and serum-free medium

  • Growth factor for stimulation (e.g., Insulin-like Growth Factor-1, IGF-1)

  • This compound

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails

  • Primary antibodies: anti-p-Akt (Ser473), anti-p-Akt (Thr308), anti-Total Akt, anti-p-GSK3β (Ser9), anti-Total GSK3β, anti-GAPDH or β-Actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

Procedure:

  • Cell Culture: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation: To reduce basal Akt activity, replace the complete medium with serum-free medium and incubate for 16-24 hours.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO (vehicle) for 2 hours.

  • Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-20 minutes to robustly activate the Akt pathway. Include an unstimulated, vehicle-treated control.

  • Cell Lysis: Immediately place plates on ice, wash cells once with ice-cold PBS, and add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Lysate Preparation: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-Akt S473, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C.[5]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.[5]

    • Wash three times with TBST.

  • Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To ensure equal loading and compare phospho- to total protein, the membrane can be stripped and re-probed with antibodies for total Akt and a loading control like GAPDH.

Part 3: Cell Viability Assay (GI₅₀ Determination)

Objective: To determine the effect of this compound on the proliferation and viability of cancer cells and to calculate its 50% growth inhibition (GI₅₀) concentration.

Causality: This phenotypic assay links the biochemical and cellular target inhibition to a functional anti-cancer outcome. The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of living cells. A reduction in the formazan signal indicates a loss of cell viability.

Protocol: MTT Cell Viability Assay

Materials:

  • Cancer cell lines (e.g., PC-3, MCF-7)

  • Complete growth medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear, flat-bottom plates

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 2,000-5,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the inhibitor in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from the no-cell control wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the GI₅₀ value.

Table 2: Example Cellular Potency Data (Note: The following data are illustrative and not based on published results for this specific compound.)

Cell LineCancer TypeKey Pathway AlterationGI₅₀ (µM)
PC-3ProstatePTEN null0.85
MCF-7BreastPIK3CA mutation1.20
U-87 MGGlioblastomaPTEN null0.95
A549LungKRAS mutation5.60

Conclusion and Future Directions

These protocols provide a comprehensive framework for the initial characterization of this compound as a novel Akt inhibitor. Positive results from these assays—namely, low nanomolar IC₅₀ values against Akt isoforms, clear dose-dependent inhibition of Akt phosphorylation in cells, and potent anti-proliferative activity in cancer cell lines with known PI3K/Akt pathway alterations—would establish this compound as a promising lead for further preclinical development. Subsequent studies could include broader kinase profiling to assess selectivity, pharmacokinetic analysis, and in vivo efficacy studies in xenograft models to translate these in vitro findings into potential therapeutic applications.

References

A Researcher's Guide to the Synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides via Amide Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its role as a versatile bioisostere of indole.[1][2] Derivatives, particularly 2-carboxamides, are of significant interest and have been explored as inhibitors for targets such as phosphodiesterase 4B (PDE4B), Janus kinase 1 (JAK1), and fibroblast growth factor receptors (FGFR).[3][4][5][6] This application note provides a detailed, field-proven protocol for the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, focusing on the critical amide bond formation step. We will utilize 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid as the key starting material and employ HATU, a highly efficient coupling reagent, to demonstrate a robust and scalable synthetic strategy. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize this important class of molecules.

The Strategic Importance of Amide Coupling in 7-Azaindole Chemistry

The conversion of a carboxylic acid to a carboxamide is one of the most frequently performed transformations in drug discovery.[7] For heterocyclic systems like 7-azaindole, the choice of coupling reagent is paramount to ensure high yields, minimize side reactions, and preserve stereochemical integrity where applicable.

Why HATU?

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as a superior coupling reagent for several key reasons:[8][9][10]

  • High Efficiency: It demonstrates rapid reaction kinetics and leads to high conversion rates, even with sterically hindered or electronically deactivated substrates.[8]

  • Low Racemization: The mechanism, which proceeds through a highly reactive OAt-active ester, effectively suppresses epimerization of chiral centers adjacent to the carboxylic acid.[8][9]

  • Broad Substrate Scope: HATU is effective for coupling a wide variety of carboxylic acids and amines.[11]

The mechanism involves the activation of the carboxylic acid by HATU in the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA).[8][12] The carboxylate attacks HATU to form a reactive OAt-active ester, which is then readily attacked by the amine nucleophile to yield the desired amide and release 1-hydroxy-7-azabenzotriazole (HOAt).[8][12][13]

Visualization of the Synthetic Strategy and Workflow

To clarify the chemical logic and experimental process, the following diagrams outline the reaction mechanism and the step-by-step laboratory workflow.

Synthetic Strategy Start 1H-Pyrrolo[2,3-b]pyridine- 2-carboxylic Acid ActiveEster Reactive OAt-Active Ester Intermediate Start->ActiveEster Activation Reagents HATU + DIPEA (Base) Reagents->ActiveEster Product Target 1H-Pyrrolo[2,3-b]pyridine- 2-carboxamide ActiveEster->Product Nucleophilic Attack Amine Primary or Secondary Amine (R1R2NH) Amine->Product Byproducts Tetramethylurea + HOAt Product->Byproducts releases Experimental Workflow prep prep reaction reaction workup workup purify purify analysis analysis A 1. Reagent Preparation Dissolve carboxylic acid & HATU in anhydrous DMF under N2. B 2. Pre-activation Add DIPEA and stir for 15-30 min at RT. A->B C 3. Amine Addition Add amine (1.0-1.2 eq.) to the activated mixture. B->C D 4. Reaction Monitoring Stir for 1-18 hours at RT. Monitor via TLC or LC-MS. C->D E 5. Aqueous Workup Dilute with EtOAc, wash with aq. NH4Cl, NaHCO3, brine. D->E F 6. Isolation Dry organic layer (Na2SO4), filter, and concentrate. E->F G 7. Purification Purify crude product via column chromatography. F->G H 8. Characterization Analyze pure product by 1H NMR, 13C NMR, & HRMS. G->H

References

Application and Protocol Guide: Leveraging 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine in the Development of Potent FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and migration.[1][2] Its aberrant activation through mutations, gene amplifications, or fusions is a key oncogenic driver in a variety of malignancies, including urothelial, breast, gastric, and lung cancers.[3][4] This has established the FGFR family as a compelling target for therapeutic intervention.[5][6][7][8] Central to the development of next-generation selective FGFR inhibitors is the versatile 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold, prized for its ability to form key hydrogen bond interactions within the ATP-binding pocket of the kinase.[5][9] This guide provides an in-depth exploration of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine , a pivotal starting material and key intermediate, detailing its application in the synthesis of potent FGFR inhibitors and providing validated protocols for their biological evaluation.

The Scientific Rationale: Targeting the FGFR Signaling Axis

FGFRs are a family of four receptor tyrosine kinases (FGFR1-4) that, upon binding with fibroblast growth factors (FGFs), dimerize and transphosphorylate, activating downstream signaling cascades.[1][10] The two primary pathways activated are the RAS/MAPK pathway, which primarily drives cell proliferation, and the PI3K/AKT pathway, which promotes cell survival and inhibits apoptosis.[1][5] Dysregulation of this axis leads to uncontrolled cell growth and tumor progression.[1][2]

Small molecule inhibitors that target the ATP-binding site of FGFRs have shown significant clinical promise.[10][11][12] The 7-azaindole core, a bioisostere of indole, is particularly effective. Its pyridine nitrogen and pyrrole N-H group act as hydrogen bond acceptors and donors, respectively, mimicking the adenine portion of ATP and anchoring the inhibitor in the kinase hinge region.[5][9] This interaction is fundamental to achieving high potency and selectivity.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Trans-autophosphorylation recruits & phosphorylates P1 P P2 P GRB2 GRB2 FRS2->GRB2 PLCg PLCγ FRS2->PLCg RAS RAS GRB2->RAS PI3K PI3K GRB2->PI3K MAPK_Pathway RAF → MEK → ERK (MAPK Pathway) RAS->MAPK_Pathway AKT_Pathway AKT (Survival Pathway) PI3K->AKT_Pathway Proliferation Cell Proliferation, Migration, Angiogenesis MAPK_Pathway->Proliferation Survival Cell Survival, Anti-Apoptosis AKT_Pathway->Survival Inhibitor This compound -derived Inhibitor Inhibitor->FGFR ATP-Competitive Inhibition

Figure 1. Simplified FGFR signaling pathway and the point of therapeutic intervention.

The Key Intermediate: this compound

This compound serves as a highly strategic starting material for several reasons:

  • Orthogonal Reactivity: The chloro and amine groups on the pyridine ring, along with the pyrrole N-H and C-H positions, offer multiple, distinct reaction sites. The 4-chloro position is particularly susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[13][14][15]

  • Scaffold Foundation: It provides the core 7-azaindole nucleus necessary for potent FGFR binding.

  • Versatility for SAR: The 6-amino group can be functionalized or used as a synthetic handle, while the 4-chloro position allows for the introduction of various moieties to explore the solvent-exposed region of the kinase active site, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity.[16]

Protocols for FGFR Inhibitor Synthesis and Evaluation

This section provides detailed, field-proven protocols for the synthesis of a representative FGFR inhibitor from this compound and its subsequent biological characterization.

Synthesis Protocol: Preparation of a Potent 2,4,6-Trisubstituted 7-Azaindole FGFR Inhibitor

This multi-step synthesis illustrates the strategic use of protecting groups and palladium-catalyzed cross-coupling reactions to build molecular complexity on the 7-azaindole core.

Synthesis_Workflow Start This compound (Compound 1) Step1 Step 1: N-H Protection SEM-Cl, NaH, DMF Start->Step1 Intermediate1 Compound 2 (SEM-protected) Step1->Intermediate1 Step2 Step 2: Buchwald-Hartwig Amination Amine, Pd catalyst, Ligand, Base Intermediate1->Step2 Intermediate2 Compound 3 (C4-aminated) Step2->Intermediate2 Step3 Step 3: N-H Acylation Acyl Chloride, Base Intermediate2->Step3 Intermediate3 Compound 4 (C6-acylated) Step3->Intermediate3 Step4 Step 4: Deprotection TFA or TBAF Intermediate3->Step4 Final Final Inhibitor (Compound 5) Step4->Final

Figure 2. Synthetic workflow from the starting material to the final inhibitor.

Step 1: Protection of the Pyrrole N-H (Compound 2)

  • Rationale: The pyrrole N-H is acidic and can interfere with subsequent base-mediated cross-coupling reactions. Protection with a group like 2-(trimethylsilyl)ethoxymethyl (SEM) is crucial. SEM is stable to many reaction conditions but can be removed under specific acidic or fluoride-mediated conditions.[15]

  • Protocol:

    • To a stirred suspension of Sodium Hydride (NaH, 60% in mineral oil, 1.2 eq.) in anhydrous Dimethylformamide (DMF) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1 ) (1.0 eq.) in anhydrous DMF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the product with Ethyl Acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the protected intermediate 2 .

Step 2: Buchwald-Hartwig Amination at C4 (Compound 3)

  • Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[13] This step introduces a key side chain at the C4 position, which can be tailored to improve potency and pharmacokinetic properties. The choice of palladium precatalyst and ligand is critical for achieving high yield and selectivity.[14]

  • Protocol:

    • To a reaction vessel, add the SEM-protected intermediate 2 (1.0 eq.), the desired amine (e.g., N-methylpiperazine, 1.2 eq.), a palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), and the corresponding ligand (e.g., RuPhos, 4 mol%).

    • Add a strong, non-nucleophilic base (e.g., Lithium bis(trimethylsilyl)amide, LiHMDS, 2.0 eq.).

    • Add anhydrous solvent (e.g., Toluene or 1,4-Dioxane).

    • Degas the mixture by bubbling nitrogen through it for 15 minutes.

    • Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring by LC-MS.

    • After cooling to room temperature, dilute the mixture with Ethyl Acetate and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by flash column chromatography to afford the C4-aminated product 3 .

Step 3: Acylation of the 6-Amino Group (Compound 4)

  • Rationale: Acylating the 6-amino group allows for the introduction of another pharmacophoric element. This moiety often extends into a hydrophobic pocket of the FGFR active site, enhancing binding affinity.

  • Protocol:

    • Dissolve the C4-aminated intermediate 3 (1.0 eq.) and a base (e.g., Pyridine or Triethylamine, 2.0 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane, DCM).

    • Cool the solution to 0 °C.

    • Add the desired acyl chloride (e.g., 3,5-dimethoxybenzoyl chloride, 1.1 eq.) dropwise.

    • Stir the reaction at room temperature for 2-4 hours until completion (monitored by TLC).

    • Dilute the reaction with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the acylated product 4 , which may be used directly or purified by chromatography if necessary.

Step 4: Deprotection of the Pyrrole N-H (Compound 5)

  • Rationale: The final step is the removal of the SEM protecting group to reveal the pyrrole N-H, which is critical for hydrogen bonding with the kinase hinge region.

  • Protocol:

    • Dissolve the fully substituted intermediate 4 (1.0 eq.) in a suitable solvent (e.g., DCM).

    • Add Trifluoroacetic acid (TFA, 10-20 eq.) and stir at room temperature for 2-6 hours.

    • Monitor the reaction by LC-MS. The deprotection can be challenging and may require optimization of time and temperature.[15]

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue by adding saturated NaHCO₃ solution carefully.

    • Extract the final product 5 with Ethyl Acetate or a DCM/Methanol mixture.

    • Dry the combined organic layers, concentrate, and purify by preparative HPLC or flash chromatography to yield the final inhibitor.

Biochemical Assay Protocol: In Vitro Kinase Inhibition (IC₅₀ Determination)
  • Rationale: The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of a compound's potency. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which directly correlates with kinase activity.[4]

  • Protocol:

    • Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., Compound 5 ) in 100% DMSO, starting from a high concentration (e.g., 100 µM). Prepare a DMSO-only control (0% inhibition).

    • Kinase Reaction Setup: In a 96-well or 384-well white plate, add the following components:

      • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

      • Recombinant human FGFR enzyme (e.g., FGFR1, FGFR2, or FGFR3).

      • Substrate (e.g., a poly(Glu, Tyr) 4:1 peptide).

      • Test inhibitor at various concentrations.

    • Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near its Michaelis-Menten constant (Km) for the specific FGFR isoform.

    • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

    • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes any remaining ATP. Incubate at room temperature for 40 minutes.

    • Generate Luminescent Signal: Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce light. Incubate at room temperature for 30-60 minutes.

    • Data Acquisition: Read the luminescence on a plate reader.

    • Data Analysis:

      • Subtract background luminescence (no-enzyme control).

      • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

      • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

IC50_Assay_Workflow Start Prepare Serial Dilution of Inhibitor in DMSO Plate Dispense Kinase, Substrate, & Inhibitor into 96-well Plate Start->Plate Initiate Initiate Reaction with ATP Incubate at 30°C Plate->Initiate Stop Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Initiate->Stop Detect Generate Luminescence (Add Kinase Detection Reagent) Stop->Detect Read Measure Luminescence (Plate Reader) Detect->Read Analyze Calculate % Inhibition & Determine IC₅₀ Value Read->Analyze

Figure 3. Workflow for biochemical IC₅₀ determination using the ADP-Glo™ assay.

Cell-Based Assay Protocol: Inhibition of Cell Proliferation (MTT Assay)
  • Rationale: To assess the inhibitor's effect in a more physiologically relevant context, a cell-based assay is essential. The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is used to determine the concentration of inhibitor required to reduce cell growth by 50% (GI₅₀ or cellular IC₅₀).

  • Protocol:

    • Cell Culture: Use a cancer cell line with known FGFR aberrations (e.g., SNU-16 for FGFR2 amplification). Culture cells in appropriate media and conditions.

    • Cell Seeding: Harvest cells in their logarithmic growth phase and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test inhibitor in cell culture medium. Remove the old medium from the cells and add the medium containing the inhibitor at various concentrations. Include a DMSO-only vehicle control.

    • Incubation: Incubate the plates for 72 hours in a CO₂ incubator at 37°C.

    • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Living cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT to a purple formazan precipitate.

    • Formazan Solubilization: Carefully remove the medium and add DMSO (or another suitable solvent) to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

    • Data Acquisition: Measure the absorbance of each well at a wavelength of ~490-570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle control. Plot the results and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation and Interpretation

Effective FGFR inhibitors derived from the this compound scaffold should exhibit potent activity in both biochemical and cellular assays.

Table 1: Representative Biological Data for a Novel FGFR Inhibitor

Assay TypeTarget/Cell LineIC₅₀ / GI₅₀ (nM)Notes
Biochemical FGFR1 Kinase7Potent enzymatic inhibition.[5][6]
FGFR2 Kinase9High potency against FGFR2.
FGFR3 Kinase25Good potency against FGFR3.
FGFR4 Kinase712Demonstrates selectivity over FGFR4.[5][6]
VEGFR2 Kinase>10,000High selectivity against off-target kinases.
Cell-Based SNU-16 (FGFR2 amp)50Effective inhibition of proliferation in a relevant cancer cell line.
HUVEC (Normal)>5,000Low toxicity against normal endothelial cells.

Note: Data are hypothetical and for illustrative purposes, but are representative of potent and selective inhibitors found in the literature.[5][6]

Conclusion and Future Directions

This compound is a valuable and versatile building block in the discovery of novel FGFR inhibitors. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to synthesize, characterize, and optimize new chemical entities targeting the FGFR pathway. The strategic application of modern synthetic methods like the Buchwald-Hartwig amination allows for the efficient exploration of chemical space around the 7-azaindole core. Future work will focus on further refining inhibitor selectivity, improving pharmacokinetic profiles, and overcoming potential resistance mechanisms to deliver safer and more effective targeted therapies for patients with FGFR-driven cancers.

References

The Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-amino-1H-pyrrolo[2,3-b]pyridine in Drug Discovery

4-amino-1H-pyrrolo[2,3-b]pyridine, also known as 4-amino-7-azaindole, is a privileged heterocyclic scaffold of immense interest to the pharmaceutical and medicinal chemistry sectors. Its structural resemblance to adenine, a fundamental component of nucleic acids, allows it to function as a bioisostere, interacting with a wide array of biological targets. This unique characteristic has positioned 4-amino-7-azaindole and its derivatives as crucial components in the development of novel therapeutics, particularly as kinase inhibitors for the treatment of cancers and inflammatory diseases. The versatility of the 7-azaindole core allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity.[1] This guide provides a comprehensive overview of the most pertinent and practical synthetic routes for the preparation of this valuable compound, offering detailed protocols and insights into the underlying chemical principles.

Strategic Approaches to the Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine

The preparation of 4-amino-1H-pyrrolo[2,3-b]pyridine can be broadly categorized into two primary strategies:

  • Late-Stage Amination of a Pre-functionalized 7-Azaindole Core: This approach involves the initial synthesis of a 7-azaindole scaffold bearing a suitable leaving group at the 4-position, typically a halogen, which is subsequently displaced by an amino group. The Buchwald-Hartwig amination is a prominent example of this strategy.[2][3][4][5]

  • Reduction of a 4-Nitro-7-Azaindole Intermediate: This method relies on the introduction of a nitro group at the 4-position of the 7-azaindole ring, followed by its reduction to the desired amine. This route offers a classic and often high-yielding pathway to the target molecule.

This application note will delve into the practical execution of these two synthetic pathways, providing detailed, step-by-step protocols for each.

Route 1: Palladium-Catalyzed Amination of 4-chloro-1H-pyrrolo[2,3-b]pyridine

This route is a powerful and versatile method for the synthesis of 4-amino-7-azaindole, leveraging the efficiency of modern cross-coupling chemistry. The overall synthetic scheme is depicted below:

Route_1_Workflow Start 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) Intermediate 4-chloro-1H-pyrrolo[2,3-b]pyridine Start->Intermediate  POCl3, DIPEA Product 4-amino-1H-pyrrolo[2,3-b]pyridine Intermediate->Product  Buchwald-Hartwig Amination  

Figure 1: Synthetic workflow for Route 1.

Part A: Synthesis of the Starting Material: 4-chloro-1H-pyrrolo[2,3-b]pyridine

The synthesis of the key intermediate, 4-chloro-1H-pyrrolo[2,3-b]pyridine, is a critical first step. A common and effective method involves the N-oxidation of 7-azaindole followed by treatment with phosphorus oxychloride (POCl₃).[6]

Protocol 1: Preparation of 4-chloro-1H-pyrrolo[2,3-b]pyridine

Reagent/SolventMolar Eq.MW ( g/mol )Amount
1H-pyrrolo[2,3-b]pyridine1.0118.145.0 g
m-Chloroperoxybenzoic acid (mCPBA, 77%)1.1172.577.9 g
Dichloromethane (DCM)-84.93100 mL
Phosphorus oxychloride (POCl₃)4.0153.337.4 mL
Diisopropylethylamine (DIPEA)0.1129.240.73 mL

Procedure:

  • To a stirred solution of 1H-pyrrolo[2,3-b]pyridine (5.0 g, 42.3 mmol) in dichloromethane (100 mL) at 0 °C, add m-chloroperoxybenzoic acid (7.9 g, 45.8 mmol) portion-wise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully add phosphorus oxychloride (7.4 mL, 79.7 mmol) to the reaction mixture at 0 °C, followed by the dropwise addition of diisopropylethylamine (0.73 mL, 4.2 mmol).

  • Heat the reaction mixture to reflux (approximately 40 °C) and stir for 4 hours.

  • Cool the mixture to room temperature and slowly quench by pouring it onto crushed ice (200 g).

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 4-chloro-1H-pyrrolo[2,3-b]pyridine as a solid.

Expected Yield: 70-85%.

Part B: Buchwald-Hartwig Amination

With the chlorinated precursor in hand, the final step is the palladium-catalyzed amination. The Buchwald-Hartwig amination is a highly efficient method for the formation of C-N bonds.[2][3]

Protocol 2: Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine

Reagent/SolventMolar Eq.MW ( g/mol )Amount
4-chloro-1H-pyrrolo[2,3-b]pyridine1.0152.581.0 g
Benzophenone imine1.2181.241.42 g
Pd₂(dba)₃0.02915.72119 mg
BINAP0.04622.68162 mg
Sodium tert-butoxide1.496.10875 mg
Toluene-92.1420 mL
1 M Hydrochloric acid--As needed

Procedure:

  • To an oven-dried Schlenk flask, add 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 g, 6.55 mmol), sodium tert-butoxide (875 mg, 9.17 mmol), Pd₂(dba)₃ (119 mg, 0.13 mmol), and BINAP (162 mg, 0.26 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (20 mL) and benzophenone imine (1.42 g, 7.86 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Cool the reaction to room temperature and quench with water (20 mL).

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the crude residue in tetrahydrofuran (20 mL) and add 1 M hydrochloric acid until the pH is approximately 2.

  • Stir the mixture at room temperature for 2 hours to hydrolyze the imine.

  • Neutralize the solution with saturated aqueous sodium bicarbonate and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield 4-amino-1H-pyrrolo[2,3-b]pyridine.

Expected Yield: 60-80%.

Route 2: Reduction of 4-nitro-1H-pyrrolo[2,3-b]pyridine

An alternative and classical approach to 4-amino-7-azaindole involves the nitration of the 7-azaindole core, followed by the reduction of the nitro group. This method can be highly effective, provided the nitration proceeds with the desired regioselectivity. To favor nitration at the 4-position, the reaction is often performed on the N-oxide of 7-azaindole.

Route_2_Workflow Start 1H-pyrrolo[2,3-b]pyridine 7-Oxide Intermediate 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-Oxide Start->Intermediate  HNO3, H2SO4   Product 4-amino-1H-pyrrolo[2,3-b]pyridine Intermediate->Product  Fe, Acetic Acid  

Figure 2: Synthetic workflow for Route 2.

Part A: Nitration of 1H-pyrrolo[2,3-b]pyridine 7-Oxide

The initial step is the synthesis of 1H-pyrrolo[2,3-b]pyridine 7-oxide, which can be achieved by reacting 7-azaindole with a suitable oxidizing agent like m-chloroperoxybenzoic acid (mCPBA), as described in Protocol 1 (steps 1-3). The subsequent nitration directs the electrophile to the 4-position.

Protocol 3: Preparation of 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-Oxide

Reagent/SolventMolar Eq.MW ( g/mol )Amount
1H-pyrrolo[2,3-b]pyridine 7-Oxide1.0134.145.0 g
Sulfuric acid (conc.)-98.0820 mL
Nitric acid (fuming)1.163.011.8 mL

Procedure:

  • Carefully add 1H-pyrrolo[2,3-b]pyridine 7-oxide (5.0 g, 37.3 mmol) to concentrated sulfuric acid (20 mL) at 0 °C with stirring.

  • Once the solid has dissolved, add fuming nitric acid (1.8 mL, 41.0 mmol) dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3 hours.

  • Carefully pour the reaction mixture onto crushed ice (200 g).

  • Neutralize the mixture to pH 7-8 with a concentrated aqueous solution of sodium hydroxide.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to give 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide.

Expected Yield: 75-90%.

Part B: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amine. A classic and reliable method for this transformation is the use of iron powder in acetic acid.[7]

Protocol 4: Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine

Reagent/SolventMolar Eq.MW ( g/mol )Amount
4-nitro-1H-pyrrolo[2,3-b]pyridine 7-Oxide1.0179.135.0 g
Iron powder5.055.847.8 g
Acetic acid-60.0550 mL
Water-18.0210 mL

Procedure:

  • To a suspension of 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide (5.0 g, 27.9 mmol) in a mixture of acetic acid (50 mL) and water (10 mL), add iron powder (7.8 g, 139.5 mmol).

  • Heat the mixture to 80 °C and stir vigorously for 4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and basify to pH 9-10 with a concentrated aqueous solution of ammonium hydroxide.

  • Extract the aqueous layer with ethyl acetate (4 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 4-amino-1H-pyrrolo[2,3-b]pyridine.

Expected Yield: 65-85%.

Conclusion and Best Practices

Both synthetic routes presented offer viable and effective methods for the preparation of 4-amino-1H-pyrrolo[2,3-b]pyridine. The choice between the two will often depend on the availability of starting materials, the scale of the synthesis, and the specific expertise of the researcher.

  • Route 1 (Buchwald-Hartwig Amination) is a modern and highly versatile method that can be adapted for the synthesis of a wide range of N-substituted 7-azaindoles. However, it requires careful handling of air-sensitive palladium catalysts and ligands.

  • Route 2 (Nitro Reduction) is a more classical approach that is often robust and high-yielding. The reagents are generally less expensive and easier to handle than those in the palladium-catalyzed route. However, the nitration step requires careful temperature control and handling of strong acids.

For all procedures, it is crucial to monitor the reactions closely using appropriate analytical techniques such as TLC or LC-MS to ensure complete conversion and to identify any potential side products. Purification by column chromatography is generally necessary to obtain the final product in high purity. As with all chemical syntheses, appropriate personal protective equipment should be worn, and all reactions should be carried out in a well-ventilated fume hood.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important scaffold. The 7-azaindole core is a privileged structure in modern drug discovery, forming the basis of numerous kinase inhibitors and other therapeutic agents.[1][2] However, its synthesis, particularly the introduction of specific substitution patterns, can present significant challenges that impact yield and purity.

This guide provides in-depth, field-proven insights in a direct question-and-answer format to address the common issues encountered during the synthesis of this specific molecule. We will delve into the causality behind experimental outcomes and provide robust, actionable protocols to help you navigate these challenges effectively.

Overview of a Common Synthetic Pathway

A prevalent and effective strategy for introducing a chlorine atom at the C4 position of a 6-amino-7-azaindole scaffold involves a two-step sequence starting from the commercially available 1H-pyrrolo[2,3-b]pyridin-6-amine. This approach circumvents issues with direct chlorination of the electron-rich aminopyridine ring system.

  • N-Oxidation: The pyridine nitrogen is first oxidized to form the corresponding N-oxide. This crucial step deactivates the pyridine ring towards electrophilic attack but activates the C4 position for subsequent nucleophilic substitution.

  • Chlorination: The N-oxide intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to install the chlorine atom at the C4 position and concomitantly remove the N-oxide functionality.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Chlorination SM 1H-pyrrolo[2,3-b]pyridin-6-amine (6-Amino-7-azaindole) Intermediate 1H-pyrrolo[2,3-b]pyridin-6-amine 1-oxide SM->Intermediate m-CPBA or H₂O₂ Acetic Acid Product 4-Chloro-1H-pyrrolo[2,3-b]pyridin- 6-amine Intermediate->Product POCl₃ DIPEA (optional)

Caption: A common two-step synthetic route to the target compound.

Troubleshooting Guide & Frequently Asked Questions

This section addresses specific problems you may encounter during the synthesis. Each answer is structured to explain the underlying chemical principles and provide clear, actionable solutions.

Q1: My chlorination step with phosphorus oxychloride (POCl₃) results in a very low yield and significant starting material recovery. What's going wrong?

A1: This is a classic issue of incomplete reaction, often stemming from the buildup of hydrochloric acid (HCl) as a byproduct.

  • Why It Happens: The reaction of the N-oxide with POCl₃ generates HCl. As the concentration of HCl increases in the reaction mixture, it protonates the basic pyridine nitrogen of the unreacted N-oxide starting material. This protonated species is highly deactivated and much less reactive towards the chlorination sequence, effectively stalling the reaction.

  • How to Fix It:

    • Add a Non-Nucleophilic Base: The most effective solution is to include a hindered, non-nucleophilic base to act as an acid scavenger. N,N-Diisopropylethylamine (DIPEA) is an excellent choice.[3] It efficiently neutralizes the generated HCl without competing with the chlorination reaction. A similar strategy is employed in the synthesis of related chloro-pyrrolopyrimidines, highlighting its general applicability.[4]

    • Optimize Stoichiometry: Start with 1.5 to 2.0 equivalents of DIPEA relative to the N-oxide.

    • Control Temperature: While the reaction requires heat, excessive temperatures can lead to decomposition. Maintain a controlled temperature, typically between 80-110 °C, and monitor by TLC.

ParameterStandard ConditionOptimized ConditionRationale
Base None1.5-2.0 eq. DIPEANeutralizes HCl byproduct, preventing substrate deactivation.[3][4]
Temperature Reflux (variable)80-110 °C (controlled)Balances reaction rate against thermal degradation of the sensitive azaindole core.
POCl₃ 3-5 eq.3-4 eq.Sufficient excess to act as both reagent and solvent, but avoids overly harsh conditions.
Time 4-12 h2-6 h (TLC monitored)Reaction proceeds faster with the base; monitor to prevent byproduct formation.
Q2: During workup of the chlorination reaction, I lose a significant portion of my product. My final material contains a major impurity with the same Rƒ as the pre-chlorinated N-oxide's parent alcohol.

A2: You are likely experiencing hydrolysis of the 4-chloro group, which is highly susceptible to nucleophilic attack, especially by water.

  • Why It Happens: The C4 position of the 7-azaindole ring is electron-deficient and activated towards nucleophilic aromatic substitution (SNAr). The chloro group is a good leaving group, and water, especially under the acidic conditions of the POCl₃ quench or during a basic workup, can readily displace it to regenerate the 4-hydroxy analogue. This competing solvolysis is a known issue in related heterocyclic systems.[5]

  • How to Fix It:

    • Anhydrous Workup: If possible, avoid an aqueous quench altogether. After the reaction, distill off the excess POCl₃ under reduced pressure. Dissolve the residue in an inert solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and filter to remove any salts.

    • Careful Aqueous Quench: If an aqueous quench is necessary, perform it very carefully. Slowly pour the reaction mixture onto a large amount of crushed ice or an ice-cold saturated sodium bicarbonate solution. Never add water to the reaction mixture. This keeps the temperature low and immediately neutralizes residual acid, minimizing the rate of hydrolysis.

    • pH Control: During extraction, maintain the pH of the aqueous layer between 7 and 8. Strongly acidic or basic conditions will accelerate hydrolysis.

    • Minimize Contact Time: Perform extractions quickly and dry the organic layer thoroughly with a drying agent like sodium sulfate or magnesium sulfate before concentrating.

Q3: My final product is a dark, tarry solid that is very difficult to purify. What causes this degradation?

A3: The 7-azaindole core, while aromatic, is sensitive to harsh acidic and high-temperature conditions, which can lead to polymerization or decomposition.

  • Why It Happens: The pyrrole portion of the azaindole system is electron-rich and prone to undesired electrophilic attack and polymerization under strong acid conditions (like excess, unbuffered POCl₃ at high temperatures). The 6-amino group further activates the ring, increasing its sensitivity.

  • How to Fix It:

    • Strict Temperature Control: Do not overheat the reaction. Use an oil bath with a thermocouple to maintain a consistent internal temperature. As noted in the optimization table, aim for the lowest temperature that gives a reasonable reaction rate.

    • Use a Co-Solvent: Running the reaction in neat POCl₃ can be overly harsh. Using a high-boiling inert solvent such as toluene or 1,2-dichloroethane can help moderate the reaction conditions and improve temperature control.[4]

    • Monitor Closely: Use TLC or HPLC to monitor the reaction. As soon as the starting material is consumed, proceed with the workup. Prolonged heating after completion will only increase the formation of degradation products.

    • Purification Strategy: If degradation is unavoidable, a robust purification is needed. Column chromatography on silica gel is standard. A gradient elution starting with a non-polar solvent (e.g., hexanes/EtOAc) and gradually increasing polarity can help separate the product from more polar baseline impurities. If the product is basic, adding 0.5-1% triethylamine to the eluent can prevent streaking on the column.

Optimized Experimental Protocols

The following protocols are provided as a robust starting point. Researchers should always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: N-Oxidation of 1H-pyrrolo[2,3-b]pyridin-6-amine
  • Suspend 1H-pyrrolo[2,3-b]pyridin-6-amine (1.0 eq.) in glacial acetic acid (10 mL per gram of starting material).

  • To the stirred suspension, add 30% hydrogen peroxide (H₂O₂) solution (3.0 eq.) dropwise, keeping the internal temperature below 40 °C.

  • Heat the mixture to 70-75 °C and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and slowly pour it into an ice-cold, stirred solution of saturated sodium bicarbonate to neutralize the acetic acid.

  • The product may precipitate. If so, collect it by filtration. If not, extract the aqueous mixture thoroughly with a polar solvent like ethyl acetate or a 9:1 DCM:isopropanol mixture (3x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-oxide, which can often be used in the next step without further purification.

Protocol 2: Optimized Chlorination
  • To a flask charged with the crude 1H-pyrrolo[2,3-b]pyridin-6-amine 1-oxide (1.0 eq.), add phosphorus oxychloride (POCl₃) (3-5 eq.).

  • If desired, add toluene as a co-solvent (2 mL per gram of N-oxide).

  • Cool the mixture in an ice bath and add N,N-Diisopropylethylamine (DIPEA) (1.5 eq.) dropwise with stirring.

  • Slowly warm the mixture to 90-100 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM).

  • Once complete, cool the reaction to room temperature and remove excess POCl₃ via vacuum distillation.

  • Workup: Carefully pour the residue onto crushed ice with vigorous stirring. Adjust the pH to ~8 with a saturated sodium bicarbonate solution or 2M NaOH, ensuring the temperature remains below 10 °C.

  • Extract the product with ethyl acetate (3x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Troubleshooting Decision Tree

If you are facing issues with yield or purity, this decision tree can help guide your optimization efforts.

Troubleshooting_Tree start_node Problem: Low Yield / Low Purity decision_node1 Major component is starting material? start_node->decision_node1 Analyze crude reaction mixture by TLC/LCMS decision_node decision_node action_node action_node result_node Improved Yield & Purity decision_node2 Does workup show hydrolyzed product? decision_node1->decision_node2 Yes decision_node3 Crude mixture shows many spots / baseline material? decision_node1->decision_node3 No action_node1 Issue: Hydrolysis during workup. Solution: 1. Use cold, careful quench. 2. Control pH (7-8). 3. Minimize water contact time. decision_node2->action_node1 Yes action_node2 Issue: Incomplete chlorination. Solution: 1. Add DIPEA as acid scavenger. 2. Increase reaction time/temp moderately. 3. Ensure anhydrous conditions. decision_node2->action_node2 No action_node3 Issue: Product Degradation. Solution: 1. Lower reaction temperature. 2. Use a co-solvent (e.g., Toluene). 3. Reduce reaction time (monitor by TLC). decision_node3->action_node3 Yes action_node4 Consult further literature for uncommon side reactions or analyze starting material purity. decision_node3->action_node4 No (Other issues) action_node1->result_node action_node2->result_node action_node3->result_node

Caption: A logical guide for troubleshooting common synthesis problems.

References

Technical Support Center: Purification of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine (CAS No. 935466-69-6). This molecule is a vital heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics in drug discovery.[1][2] However, its purification can present significant challenges due to its structural features: a nucleophilic amine, a reactive chloro-substituent, and the acidic N-H of the pyrrole ring.

This guide is structured to provide direct, actionable solutions to common purification issues. We will delve into the causality behind these challenges and offer field-proven protocols to help you achieve the desired purity for your downstream applications.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound in a direct question-and-answer format.

Question 1: My yield is significantly low after silica gel column chromatography. What are the likely causes and solutions?

Low recovery from silica gel is the most frequently reported issue for nitrogen-containing heterocycles like azaindoles.[3] This is typically due to a combination of factors.

Potential Causes & Recommended Solutions:

  • Compound Degradation on Acidic Silica: Standard silica gel is acidic (pH ~4-5), which can protonate the basic amine and pyrrole nitrogen atoms. This strong interaction can lead to irreversible adsorption, streaking (tailing), and even degradation of the compound on the column.

    • Solution 1: Use a Basic Modifier. Add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to your mobile phase (eluent). A common starting point is 0.1-1% by volume. This neutralizes the acidic silanol groups on the silica surface, preventing strong ionic interactions and improving recovery.[3]

    • Solution 2: Use Deactivated or Alternative Stationary Phases. Consider using silica gel that has been pre-treated or "deactivated" with a base. Alternatively, neutral or basic alumina can be an excellent substitute for particularly sensitive compounds.

  • Poor Solubility During Loading: If the crude material is not fully dissolved before being loaded onto the column, it will not separate effectively, leading to broad bands and poor recovery.

    • Solution: Optimize Loading Technique. For "wet loading," dissolve your compound in a minimum volume of a strong but compatible solvent (like Dichloromethane or Ethyl Acetate). For compounds with poor solubility, "dry loading" is superior. Adsorb your crude material onto a small amount of silica gel (or Celite for very sensitive compounds), evaporate the solvent, and carefully apply the resulting free-flowing powder to the top of the column.[4]

  • Improper Solvent System (Eluent): An incorrect mobile phase can lead to either complete retention on the column or co-elution with impurities.

    • Solution: Systematic TLC Analysis. Before running a column, always determine the optimal solvent system using Thin-Layer Chromatography (TLC). The ideal eluent should provide a retention factor (Rƒ) for your target compound of ~0.3-0.4 and show good separation from all major impurities.

Troubleshooting Logic for Low Chromatography Yield

G start Low Yield After Column Chromatography cause1 Observe Streaking / Tailing on TLC or Column? start->cause1 cause2 Compound Precipitated During Loading? start->cause2 No Tailing, but Yield Still Low cause3 Poor Separation from Impurities? start->cause3 No Tailing or Loading Issues, but Fractions are Impure sol1a Acidic Silica Interaction cause1->sol1a Yes sol2a Low Solubility in Loading Solvent cause2->sol2a Yes sol3a Suboptimal Eluent cause3->sol3a Yes sol1b Add 0.5% Triethylamine to Eluent sol1a->sol1b sol1c Use Neutral Alumina Stationary Phase sol1a->sol1c sol2b Perform Dry Loading: Adsorb onto Silica/Celite sol2a->sol2b sol3b Re-optimize Solvent System using Gradient TLC sol3a->sol3b

Caption: Troubleshooting logic for low chromatography yield.

Question 2: My NMR/LC-MS shows persistent impurities even after chromatography. How can I remove them?

This indicates that the impurities have a polarity very similar to your target compound, making them difficult to separate by standard chromatography.

Potential Causes & Recommended Solutions:

  • Co-eluting Synthetic Byproducts: The synthesis of pyrrolopyridines can sometimes generate isomers or related byproducts that are structurally similar to the target molecule.[1][3] For instance, residual starting material or a dechlorinated version of the product might be present.

    • Solution 1: Orthogonal Purification. Employ a purification technique that relies on a different separation principle. If you used normal-phase (silica) chromatography, consider recrystallization or reversed-phase preparative HPLC. Recrystallization, in particular, is excellent for removing small amounts of impurities from a solid compound.[5]

    • Solution 2: Re-evaluate the Work-up. Ensure the reaction work-up procedure is sufficient to remove reagents. For example, an aqueous wash with a specific pH can remove acidic or basic starting materials before you even begin chromatography.[3]

  • Hydrolysis During Work-up or Purification: The 4-chloro substituent on related pyrrolopyrimidine scaffolds is known to be susceptible to hydrolysis, especially in the presence of water under acidic or basic conditions, which would convert it to the 4-hydroxy analog.[4][6]

    • Solution: Anhydrous Conditions & pH Control. Ensure all work-up steps are performed efficiently and without unnecessary exposure to harsh aqueous conditions. If hydrolysis is suspected, ensure organic extracts are thoroughly dried (e.g., with anhydrous Na₂SO₄ or MgSO₄) before concentrating.

Question 3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when a compound comes out of solution above its melting point, often because the solution is supersaturated or contains a significant amount of impurities that depress the melting point.[5]

Recommended Solutions:

  • Reduce the Rate of Cooling. Allow the hot, saturated solution to cool to room temperature as slowly as possible. Insulating the flask can help. Do not place it directly in an ice bath until it has fully equilibrated at room temperature.

  • Add More Solvent. The concentration of your compound may be too high. Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent before attempting to cool it again.[5]

  • Induce Crystallization. If the solution is supersaturated, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[5]

  • Pre-purify the Material. If the crude material is very impure, recrystallization may not be effective. Perform a preliminary purification by column chromatography to remove the bulk of the impurities, and then recrystallize the resulting solid.

Frequently Asked Questions (FAQs)

  • Q1: What are the best general-purpose purification techniques for this compound?

    • For routine purification of gram-scale quantities, flash column chromatography on silica gel (with a basic modifier) is the primary method.[7][8] For final polishing of a solid product or when dealing with difficult-to-separate impurities, recrystallization is highly effective.[6] For very challenging separations or high-purity small-scale needs, preparative HPLC is the method of choice.

  • Q2: What is the typical solubility profile of this compound?

    • While specific data is limited, based on its structure and related compounds, it is expected to be soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in solvents like methanol, ethyl acetate, and dichloromethane.[9] Its solubility in non-polar solvents like hexanes is likely low.

  • Q3: What are the optimal storage conditions?

    • To prevent degradation, the compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture and potential oxidation.

Experimental Protocols

Protocol 1: Flash Column Chromatography (Silica Gel)

This protocol provides a general framework for purifying this compound.

1. Preparation & Solvent System Selection:

  • Analyze the crude mixture by TLC using the solvent systems in Table 1.
  • The ideal system will give your product an Rƒ of ~0.3-0.4.
  • Prepare the chosen eluent, adding 0.5% triethylamine (Et₃N) by volume.

2. Column Packing:

  • Prepare a slurry of silica gel in the initial, low-polarity eluent.
  • Pour the slurry into the column and allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just above the silica surface. Do not let the column run dry.[7]

3. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude material (~1 g) in a suitable solvent (e.g., 10-20 mL of Dichloromethane).
  • Add 2-3 g of silica gel to this solution.
  • Remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.
  • Carefully layer this powder on top of the packed column bed.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the column, ensuring the sample layer is not disturbed.
  • Run the column using a gradient elution, starting with a low polarity (e.g., 100% Dichloromethane) and gradually increasing the concentration of the polar solvent (e.g., Methanol).
  • Collect fractions and monitor them by TLC to identify those containing the pure product.

5. Isolation:

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Table 1: Recommended Solvent Systems for Column Chromatography
Solvent System (v/v) Comments & Use Case
Dichloromethane / Methanol (100:0 to 95:5)Excellent starting point for many polar heterocycles. The gradient can be adjusted based on TLC.
Ethyl Acetate / Hexanes (20:80 to 80:20)A less polar system, useful if impurities are highly polar.
Modifier Always add 0.1-1% Triethylamine (Et₃N) to prevent streaking and improve recovery.
Protocol 2: Recrystallization

This protocol is ideal for purifying a solid product that is already reasonably pure (>85%).

1. Solvent Selection:

  • Test the solubility of a small amount of your compound in the solvents listed in Table 2.
  • The ideal solvent will dissolve the compound when hot but not when cold.[5] A two-solvent system (one "good" solvent, one "anti-solvent") can also be used.

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.
  • Add the minimum amount of boiling solvent required to just dissolve the solid completely.

3. Hot Filtration (Optional):

  • If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[5]

4. Crystallization:

  • Cover the flask and allow the solution to cool slowly to room temperature.
  • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
  • Dry the crystals under vacuum to remove any residual solvent.

Table 2: Solvent Screening for Recrystallization
Single Solvents to Test
Isopropanol
Ethanol
Acetonitrile
Toluene
Ethyl Acetate
Binary Solvent Systems (Good/Anti-Solvent)
Toluene / Hexanes
Ethyl Acetate / Hexanes
Methanol / Water

General Purification Workflow

G crude Crude Product from Reaction Work-up analysis Initial Purity Analysis (TLC, LC-MS) crude->analysis path_choice Is Product a Solid and >85% Pure? analysis->path_choice recryst Recrystallization path_choice->recryst Yes chrom Column Chromatography path_choice->chrom No / Liquid final_analysis Final Purity Check (NMR, LC-MS, mp) recryst->final_analysis chrom->final_analysis final_analysis->chrom No pure Pure Product (>98%) final_analysis->pure Yes repurify Further Purification Needed

Caption: General decision workflow for purification.

References

Technical Support Center: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine scaffold, a derivative of 7-azaindole, is a critical building block in medicinal chemistry, notably in the development of kinase inhibitors and other therapeutic agents. Its synthesis, however, is often plagued by challenges related to regioselectivity and the inherent reactivity of the bicyclic system. This guide provides field-proven insights and troubleshooting strategies to help researchers navigate common side reactions, optimize yields, and ensure the purity of their target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.

Issue 1: Poor Yield and Multiple Products in the Chlorination Step

Question: "My chlorination of a 1H-pyrrolo[2,3-b]pyridin-6-amine precursor (protected or unprotected) is resulting in a low yield of the desired 4-chloro isomer, and my TLC/LC-MS shows a complex mixture of products. What are the likely side reactions?"

Answer: This is a common and critical challenge. The 7-azaindole core is an electron-rich heteroaromatic system, making it highly susceptible to electrophilic attack at several positions. The formation of multiple products is typically due to a lack of regioselectivity.

Common Side Reactions:

  • Over-chlorination: The most frequent side reaction is the addition of more than one chlorine atom. Besides the target C4 position, the electron-rich pyrrole ring is vulnerable to electrophilic attack, particularly at the C3 position.[1][2] Dichlorinated or even trichlorinated species can form, complicating purification.

  • N-Nitrogen Chlorination: The pyrrole nitrogen (N1) is nucleophilic and can be chlorinated, especially if it is unprotected. This N-chloro species can be unstable and lead to further decomposition pathways.[2]

  • Oxidative Decomposition: Aggressive chlorinating agents (e.g., excess sulfuryl chloride) or harsh reaction conditions can lead to the oxidation and decomposition of the sensitive azaindole ring, resulting in intractable tars and a significant loss of material.[2]

  • Isomeric Impurities: Depending on the substrate, chlorination at other positions on the pyridine ring (e.g., C2 or C5) can occur, leading to isomeric impurities that may be difficult to separate from the desired product.

Troubleshooting & Optimization Strategies:

  • Protect the Pyrrole Nitrogen: This is the most effective strategy to improve regioselectivity. An N1 protecting group, such as a benzenesulfonyl (Bs), tosyl (Ts), or triisopropylsilyl (TIPS) group, sterically hinders attack at the adjacent C2 and C7 positions and electronically deactivates the pyrrole ring, thereby directing chlorination preferentially to the C4 position of the pyridine ring.[2][3]

  • Select a Milder Chlorinating Agent: The choice of reagent is critical. While powerful agents like SO₂Cl₂ can be effective, they often lead to over-reaction. N-Chlorosuccinimide (NCS) is a milder alternative that frequently provides better control and higher selectivity.

  • Optimize Reaction Conditions:

    • Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or even -20 °C and allow the reaction to slowly warm to room temperature.

    • Stoichiometry: Use a carefully controlled amount of the chlorinating agent, typically 1.0 to 1.2 equivalents, added portion-wise to avoid localized high concentrations.

    • Solvent: Aprotic solvents like DMF, THF, or acetonitrile are commonly used. The choice of solvent can influence the solubility of the reagents and the reaction pathway.

Caption: Decision-making workflow for chlorination issues.
Issue 2: Byproducts During Palladium-Catalyzed Amination

Question: "I am performing a Buchwald-Hartwig amination on a 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine intermediate to install the 6-amino group, but I am observing significant hydrodechlorination and low conversion. How can I resolve this?"

Answer: Palladium-catalyzed cross-coupling reactions on nitrogen-rich heterocycles are notoriously sensitive to reaction parameters. The issues you're facing are common and stem from competing reaction pathways and catalyst inhibition.

Common Side Reactions:

  • Hydrodehalogenation: This is the reductive cleavage of the C-Cl bond, replacing it with a C-H bond. It is a major byproduct pathway and is often promoted by β-hydride elimination from the palladium-amido intermediate or by reactions involving the solvent or base.[2][4]

  • Catalyst Deactivation: The pyridine nitrogen (N7) and the pyrrole nitrogen (N1, if unprotected) can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.[2][5] This prevents the oxidative addition step required for the coupling reaction to proceed.

  • Protodeprotection: If using an acid-sensitive protecting group on the N1 position (like SEM), acidic conditions generated during the reaction can lead to its premature cleavage.[4]

Troubleshooting & Optimization Strategies:

  • Ligand and Catalyst Selection: The choice of phosphine ligand is paramount. For electron-rich, sterically hindered heterocycles, bulky, electron-donating biarylphosphine ligands are often required.

    • Recommended Ligands: RuPhos, XPhos, and SPhos have demonstrated success in similar systems by promoting reductive elimination and stabilizing the active catalytic species.[4]

    • Pre-catalysts: Using well-defined palladium pre-catalysts (e.g., RuPhos Pd G2 or XPhos Pd G3) can ensure the formation of the active L-Pd(0) species and improve reaction reproducibility.

  • Base and Solvent Choice:

    • Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Ensure the base is fresh and anhydrous.

    • Solvent: Anhydrous, deoxygenated aprotic solvents like toluene, dioxane, or tert-butanol are essential to prevent quenching of the catalyst and anionic intermediates.[4]

  • Protecting Group Strategy: Protecting the N1-pyrrole nitrogen is highly recommended to prevent catalyst inhibition at this site. A robust group like benzenesulfonyl (Bs) or tosyl (Ts) is preferable over more labile groups if harsh conditions are required.

ParameterCondition A (Suboptimal)Condition B (Optimized)Rationale for Improvement
Pd Source Pd(OAc)₂XPhos Pd G3Pre-catalyst ensures efficient generation of active Pd(0).
Ligand P(o-tol)₃XPhosBulky biarylphosphine ligand accelerates reductive elimination and prevents β-hydride elimination.[4]
Base K₂CO₃NaOtBuStronger, non-coordinating base facilitates amine deprotonation without interfering with the catalyst.[2]
Solvent DMFToluene / DioxaneAprotic, non-coordinating solvents are less likely to deactivate the catalyst.
N1-Pyrrole UnprotectedBs or Ts protectedPrevents catalyst coordination to the N1 nitrogen, reducing catalyst inhibition.
Typical Byproduct HydrodechlorinationMinimalOptimized system favors the desired C-N coupling pathway over reduction.

Key Experimental Protocols

Protocol 1: Regioselective Chlorination of N1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridin-6-amine

This protocol describes a reliable method for the selective chlorination at the C4 position.

  • Protection: To a solution of 1H-pyrrolo[2,3-b]pyridin-6-amine (1.0 equiv) in anhydrous pyridine at 0 °C, add benzenesulfonyl chloride (1.2 equiv) dropwise. Allow the reaction to stir at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material. Perform an aqueous workup with ethyl acetate and purify by column chromatography to isolate N1-Bs-1H-pyrrolo[2,3-b]pyridin-6-amine.

  • Chlorination: Dissolve the protected amine (1.0 equiv) in anhydrous acetonitrile. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.1 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by LC-MS. The reaction is typically complete within 1-3 hours.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-chloro-N1-Bs-1H-pyrrolo[2,3-b]pyridin-6-amine. The Bs group can then be removed under standard conditions (e.g., NaOH or Mg/MeOH) if the unprotected final product is desired.

G cluster_main Desired Synthetic Pathway cluster_side Common Side Reactions (Unprotected) A 1H-pyrrolo[2,3-b]pyridin-6-amine B N1-Bs Protected Intermediate A->B BsCl, Pyridine S1 3,4-Dichloro Product A->S1 Excess NCS S2 N1-Chloro Intermediate A->S2 NCS S3 Decomposition A->S3 Harsh Conditions C 4-Chloro-N1-Bs-1H-pyrrolo[2,3-b]pyridin-6-amine (Target) B->C NCS, MeCN, 0°C

Caption: N1-protection blocks pathways to over-chlorination and decomposition.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and related 7-azaindole derivatives.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible outcomes.

Introduction to this compound

This compound is a key intermediate in the synthesis of various biologically active compounds, particularly kinase inhibitors.[2] The 7-azaindole scaffold is a privileged structure in medicinal chemistry due to its ability to mimic indole and form crucial hydrogen bonding interactions with biological targets.[2][3] The synthesis of this specific derivative often involves a critical palladium-catalyzed amination step, such as the Buchwald-Hartwig reaction, which can be challenging to optimize.[4][5]

This guide will focus on troubleshooting the common issues associated with the synthesis of this compound, with a primary focus on the palladium-catalyzed amination of a di-halogenated precursor.

Troubleshooting Guide

Issue 1: Low Yield or No Reaction in Buchwald-Hartwig Amination

One of the most common challenges is a low or negligible yield of the desired aminated product. This can be attributed to several factors, from catalyst deactivation to suboptimal reaction conditions.[6][7]

Potential Cause 1: Catalyst Inhibition/Deactivation

The pyrrole N-H and the free amine at the 6-position can coordinate with the palladium catalyst, leading to the formation of inactive complexes and hindering the catalytic cycle.[6]

Troubleshooting Suggestions:

  • Protecting Group Strategy: The use of a protecting group on the pyrrole nitrogen is often essential.[6] The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is a common choice as it is stable to the reaction conditions and can be removed later.[4]

  • Ligand Choice: The choice of phosphine ligand is critical for a successful Buchwald-Hartwig amination. For 7-azaindole systems, bulky, electron-rich ligands such as RuPhos, XPhos, or SPhos have shown good results.[4][6]

  • Catalyst System: Using a well-defined palladium precatalyst, such as XPhos Pd G2, can sometimes improve reproducibility and yield compared to generating the active catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[4]

Potential Cause 2: Suboptimal Reaction Conditions

The delicate balance of base, solvent, and temperature is crucial for the success of the amination reaction.[7][8]

Troubleshooting Suggestions:

  • Base Selection: The strength and nature of the base can significantly impact the reaction outcome. Common bases include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[6] For aminations on the 7-azaindole core, a strong, non-nucleophilic base like NaOtBu is often preferred.

  • Solvent Optimization: Aprotic polar solvents like 1,4-dioxane, toluene, or DMSO are typically used.[8] The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species. It is often beneficial to screen a few different solvents.

  • Temperature and Reaction Time: These reactions are typically run at elevated temperatures (80-110 °C).[6] Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time and to avoid potential product degradation from prolonged heating.[7]

Issue 2: Formation of Side Products

The presence of significant side products can complicate purification and reduce the overall yield.

Potential Cause 1: Hydrodehalogenation

A common side reaction is the reduction of the C-Cl bond, leading to the formation of the de-chlorinated 1H-pyrrolo[2,3-b]pyridin-6-amine. This can occur via a competing pathway in the catalytic cycle.[5]

Troubleshooting Suggestions:

  • Ligand and Catalyst Loading: Carefully optimizing the ligand-to-palladium ratio and the overall catalyst loading can sometimes suppress this side reaction.

  • Amine Source: Ensure the amine reagent is pure and free of any reducing impurities.

Potential Cause 2: Dimerization or Polymerization

Self-coupling of the starting material or product can lead to the formation of dimeric or polymeric impurities.

Troubleshooting Suggestions:

  • Reaction Concentration: Running the reaction at a lower concentration may disfavor intermolecular side reactions.

  • Rate of Addition: In some cases, slow addition of one of the reactants can minimize the formation of byproducts.

Issue 3: Difficulties in Product Purification

The polar nature of the 7-azaindole core can make purification by standard column chromatography challenging.[9]

Troubleshooting Suggestions:

  • Stationary Phase: If the product shows significant streaking or poor separation on silica gel, consider using a different stationary phase. Neutral or basic alumina can be a good alternative for nitrogen-containing heterocycles.[9] Deactivating the silica gel with a small amount of triethylamine in the eluent can also improve peak shape.[9]

  • Solvent System Optimization: A gradient elution is often necessary. A common starting point is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.[9]

  • Alternative Purification Techniques: If chromatography is ineffective, consider other methods such as recrystallization or preparative HPLC.[9] For recrystallization, a solvent screen is necessary to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature.[9]

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the pyrrole N-H before the Buchwald-Hartwig amination?

A1: Yes, in many cases, protecting the pyrrole nitrogen is crucial for a successful amination.[6] The acidic N-H can interfere with the catalytic cycle. The SEM group is a reliable choice for this purpose.[4]

Q2: What is the best catalyst system for the amination of 4-chloro-7-azaindole derivatives?

A2: While the optimal system can be substrate-dependent, catalyst systems employing bulky, electron-rich phosphine ligands like RuPhos or XPhos with a palladium source such as Pd(OAc)₂ or a precatalyst like XPhos Pd G2 have demonstrated success in similar systems.[4]

Q3: My reaction is very slow. How can I increase the reaction rate?

A3: Increasing the temperature is the most direct way to increase the reaction rate. However, be mindful of potential product degradation at higher temperatures.[7] You can also screen different solvents, as the solvent can influence the reaction kinetics.[8] Additionally, ensure your reagents are pure and your system is free of atmospheric moisture and oxygen, as these can inhibit the catalyst.[7]

Q4: I am observing the formation of a significant amount of the hydrolyzed product (4-hydroxy-1H-pyrrolo[2,3-b]pyridin-6-amine). What is the cause?

A4: The formation of the hydroxy byproduct suggests the presence of water in your reaction. Ensure that your solvent and reagents are anhydrous. Using freshly distilled solvents and properly dried glassware can minimize this side reaction. The choice of base can also be a factor; some bases are more hygroscopic than others.

Experimental Protocols

Example Protocol: Buchwald-Hartwig Amination of a Protected 4-Chloro-7-azaindole

This protocol is a general guideline and may require optimization for your specific substrate.

Reagents and Equipment:

  • SEM-protected 4-chloro-1H-pyrrolo[2,3-b]pyridine derivative (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • RuPhos (4-10 mol%)

  • NaOtBu (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried and argon-flushed Schlenk flask, add the SEM-protected 4-chloro-1H-pyrrolo[2,3-b]pyridine derivative, the amine, and NaOtBu.[6]

  • In a separate vial, pre-mix the Pd(OAc)₂ and RuPhos in a small amount of anhydrous 1,4-dioxane.[6]

  • Add the catalyst mixture to the Schlenk flask containing the reactants.

  • Add the remaining anhydrous 1,4-dioxane to the reaction flask.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Amination

Troubleshooting_Workflow start Low Yield or No Reaction catalyst_issue Potential Catalyst Issue start->catalyst_issue conditions_issue Suboptimal Conditions start->conditions_issue protecting_group Protect Pyrrole N-H (e.g., SEM) catalyst_issue->protecting_group ligand_screen Screen Ligands (RuPhos, XPhos) catalyst_issue->ligand_screen catalyst_source Use Pre-catalyst (e.g., G2) catalyst_issue->catalyst_source base_screen Screen Bases (NaOtBu, Cs2CO3) conditions_issue->base_screen solvent_screen Screen Solvents (Dioxane, Toluene) conditions_issue->solvent_screen temp_time Optimize Temperature & Time conditions_issue->temp_time analysis Analyze Results protecting_group->analysis ligand_screen->analysis catalyst_source->analysis base_screen->analysis solvent_screen->analysis temp_time->analysis analysis->start No Improvement success Successful Optimization analysis->success Yield Improved

Caption: A decision tree for troubleshooting low yields in the amination reaction.

Generalized Buchwald-Hartwig Catalytic Cycle

Catalytic_Cycle Pd0 Pd(0)L2 OA_complex [Pd(II)(Ar)(X)L2] Pd0->OA_complex Oxidative Addition Amine_complex [Pd(II)(Ar)(NHR'R'')L2]+X- OA_complex->Amine_complex Ligand Exchange Amido_complex [Pd(II)(Ar)(NR'R'')L2] Amine_complex->Amido_complex Deprotonation Product Ar-NR'R'' Amido_complex->Product Reductive Elimination Product->Pd0 ArX Ar-Cl ArX->OA_complex Amine HNR'R'' Amine->Amine_complex Base Base Base->Amine_complex BaseH Base-H+

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.

Data Summary

Table 1: Common Conditions for Buchwald-Hartwig Amination of Chloro-7-azaindoles
ParameterTypical Range/OptionsReference
Palladium Source Pd(OAc)₂, Pd₂(dba)₃[4]
Ligand RuPhos, XPhos, SPhos, BINAP[4][10]
Base NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄[6]
Solvent 1,4-Dioxane, Toluene, DMSO, 2-Propanol[8][11]
Temperature 80 - 110 °C[6]
Catalyst Loading 1 - 10 mol%[8]

References

Technical Support Center: Troubleshooting Solubility Issues of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine. As a substituted 7-azaindole, this compound possesses a unique physicochemical profile that can present difficulties in achieving desired concentrations for in vitro and in vivo studies. This document provides a structured, question-and-answer-based approach to troubleshooting common solubility issues, grounded in the principles of physical chemistry and supported by established laboratory protocols.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is anticipated to be a crystalline solid with generally low aqueous solubility. Its solubility is influenced by the interplay of its structural features: the planar, aromatic 7-azaindole core, the electron-withdrawing chloro group, and the polar amino group. The 7-azaindole core itself contributes to improved aqueous solubility compared to analogous indole compounds due to the presence of the pyridine nitrogen, which can act as a hydrogen bond acceptor.[1][2] However, the molecule as a whole is still sparingly soluble in water.

A closely related analog, 4-Chloro-1H-pyrrolo[2,3-b]pyridine (4-Chloro-7-azaindole), is described as being slightly soluble in water, chloroform, and methanol. The addition of the 6-amino group to your compound is expected to increase its polarity and potential for hydrogen bonding, which may enhance its aqueous solubility relative to the unsubstituted parent compound, particularly at acidic pH.

Solvent Type Predicted Solubility Rationale
Aqueous Buffers (neutral pH) Low to Sparingly SolubleThe hydrophobic nature of the chloro-substituted bicyclic ring system limits solubility.
Polar Protic Solvents (e.g., Methanol, Ethanol) Slightly to Moderately SolubleThe ability to participate in hydrogen bonding enhances solubility.
Polar Aprotic Solvents (e.g., DMSO, DMF) Soluble to Highly SolubleThese solvents are effective at solvating a wide range of organic molecules, including those with poor aqueous solubility.
Nonpolar Solvents (e.g., Hexane, Toluene) Insoluble to Very Slightly SolubleThe polarity mismatch between the compound and the solvent prevents significant dissolution.
Q2: I am having difficulty dissolving the compound in my aqueous buffer for a cell-based assay. What is the recommended first step?

A2: For compounds with low aqueous solubility, the standard and most effective approach is to first prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its excellent solvating power for a wide range of organic molecules. From this concentrated stock, you can then make serial dilutions into your aqueous experimental medium. It is crucial to ensure that the final concentration of the organic solvent in your assay is low enough not to affect the biological system, typically below 0.5% v/v.

Q3: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What is happening and how can I fix it?

A3: This common issue is known as "precipitation upon dilution" and occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit in that specific medium. Here are several strategies to address this:

  • Lower the Final Concentration: The simplest solution is to reduce the final concentration of the compound in your assay to a level below its aqueous solubility limit.

  • pH Modification: Your compound has a basic amino group, which means its solubility will be highly dependent on pH. Lowering the pH of your aqueous buffer will protonate the amino group, leading to the formation of a more soluble salt.

  • Use of Co-solvents: In addition to the small amount of DMSO from your stock, you can sometimes include other co-solvents in your final aqueous medium to increase the solubility of your compound. However, the effect of any co-solvent on your biological system must be carefully evaluated.

  • Inclusion of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions by forming micelles.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting solubility issues with this compound.

G start Start: Solubility Issue Identified prep_stock Prepare High-Concentration Stock in 100% DMSO start->prep_stock dilute Dilute Stock into Aqueous Buffer prep_stock->dilute precipitate Precipitation Occurs? dilute->precipitate success Success: Solution is Clear Proceed with Experiment precipitate->success No troubleshoot Troubleshooting Strategies precipitate->troubleshoot Yes lower_conc Lower Final Concentration troubleshoot->lower_conc adjust_ph Adjust Buffer pH (Acidic) troubleshoot->adjust_ph cosolvent Add Co-solvent troubleshoot->cosolvent surfactant Add Surfactant troubleshoot->surfactant re_evaluate Re-evaluate Solubility lower_conc->re_evaluate adjust_ph->re_evaluate cosolvent->re_evaluate surfactant->re_evaluate re_evaluate->success Resolved re_evaluate->troubleshoot Not Resolved (Try another strategy)

References

Technical Support Center: Stability and Degradation of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine. This document is intended for researchers, scientists, and drug development professionals to navigate potential challenges related to the stability and degradation of this compound. Given the limited publicly available stability data for this specific molecule, this guide synthesizes information from related chemical structures, such as 7-azaindoles and chloroanilines, to provide a predictive and proactive troubleshooting framework.

General Stability Profile of this compound

The this compound molecule possesses several chemical features that may be susceptible to degradation under various experimental and storage conditions. The 7-azaindole core, the chloro-substituted pyridine ring, and the exocyclic amine group are all potential sites for chemical transformation. Based on the behavior of analogous structures, this compound may be sensitive to hydrolysis (especially under alkaline conditions), oxidation, and photodegradation.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I'm observing a new, more polar impurity in my sample during aqueous formulation development. What could be the cause?

Answer:

This observation is likely indicative of hydrolytic degradation, where the chloro substituent at the 4-position is displaced by a hydroxyl group. This nucleophilic aromatic substitution reaction is a common degradation pathway for chloro-substituted pyridines, particularly in neutral to alkaline aqueous solutions. The resulting hydroxylated compound, 6-amino-1H-pyrrolo[2,3-b]pyridin-4-ol, would be significantly more polar than the parent compound, leading to an earlier elution time in reverse-phase HPLC.

Troubleshooting Workflow:

  • Forced Degradation Study (Hydrolysis): To confirm this hypothesis, a forced degradation study under hydrolytic conditions is recommended. This will help to generate the suspected degradant for comparison and to understand the compound's stability profile at different pH values.

    Experimental Protocol: Hydrolytic Forced Degradation

    • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Stress Conditions:

      • Acidic: Dilute the stock solution with 0.1 N HCl to a final concentration of 0.1 mg/mL.

      • Neutral: Dilute the stock solution with purified water to a final concentration of 0.1 mg/mL.

      • Alkaline: Dilute the stock solution with 0.1 N NaOH to a final concentration of 0.1 mg/mL.

    • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours). Protect the samples from light to prevent photodegradation.

    • Analysis: At various time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC-UV method. Co-inject with an unstressed sample to identify new peaks.

    • Peak Identification: If a new, more polar peak appears, especially under alkaline conditions, use HPLC-MS to determine its molecular weight. The expected mass for the hydroxylated product (C7H7N3O) would be [M+H]+ = 150.06.

Proposed Hydrolytic Degradation Pathway:

G Parent This compound Degradant 6-Amino-1H-pyrrolo[2,3-b]pyridin-4-ol Parent->Degradant H₂O / OH⁻ (Hydrolysis)

Caption: Proposed hydrolytic degradation of this compound.

FAQ 2: My compound seems to be degrading even when stored in the solid state, and I see a variety of minor impurities. What could be happening?

Answer:

Degradation in the solid state, especially if accompanied by color change (e.g., darkening), often points towards oxidative degradation or photodegradation. The electron-rich pyrrole ring and the amino group of the 7-azaindole core are susceptible to oxidation.[2] The 7-azaindole scaffold is also known to be photo-reactive.[3][4]

Troubleshooting Workflow:

  • Forced Degradation Study (Oxidative and Photolytic): To determine the cause, perform forced degradation studies under oxidative and photolytic stress.

    Experimental Protocol: Oxidative Forced Degradation

    • Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., methanol/water) at a concentration of 0.1 mg/mL.

    • Stress Condition: Add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).

    • Incubation: Store the solution at room temperature, protected from light, for up to 48 hours.

    • Analysis: Analyze samples by HPLC at regular intervals to monitor for the appearance of new peaks. N-oxides or hydroxylated species are potential products.

    Experimental Protocol: Photostability Testing

    • Sample Preparation: Expose both the solid compound and a solution of the compound (e.g., in quartz cuvettes) to a light source compliant with ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

    • Control: Prepare parallel samples wrapped in aluminum foil to serve as dark controls.

    • Exposure: Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.

    • Analysis: Analyze the stressed samples and dark controls by HPLC. Significant degradation in the exposed samples compared to the controls indicates photosensitivity.

Proposed Oxidative Degradation Pathway:

G Parent This compound N_Oxide N-Oxide derivative Parent->N_Oxide [O] (e.g., H₂O₂) RingOpened Ring-opened products Parent->RingOpened [O] / hv (Oxidation/Photodegradation)

Caption: Potential oxidative degradation pathways for this compound.

FAQ 3: During a reaction work-up involving a reductive step, I've noticed a significant loss of my starting material and the appearance of a less polar impurity. Why might this be?

Answer:

The presence of a less polar impurity after a reductive step suggests that dehalogenation of the 4-chloro substituent may be occurring. Catalytic hydrogenation (e.g., with Pd/C and H₂) or other reducing conditions can lead to the reductive cleavage of the carbon-chlorine bond, replacing it with a carbon-hydrogen bond. This is a known transformation for chloroaromatic compounds.[5] The resulting product, 1H-pyrrolo[2,3-b]pyridin-6-amine, would be less polar and have a longer retention time in reverse-phase HPLC.

Troubleshooting Workflow:

  • Confirmation of Dehalogenation: To confirm this, you can attempt to synthesize the suspected dehalogenated product independently and compare its retention time and mass spectrum with the observed impurity.

    Experimental Protocol: Monitoring for Dehalogenation

    • Reaction Monitoring: During your reductive reaction, take time-point samples and analyze them by HPLC-MS.

    • Mass Analysis: Look for a peak with a mass corresponding to the dehalogenated product (C7H8N2), which would have an [M+H]+ of 133.07.

    • Spiking Study: If a standard of 1H-pyrrolo[2,3-b]pyridin-6-amine is available, perform a spiking study by adding a small amount to your reaction mixture sample. An increase in the peak area of the suspected impurity will confirm its identity.

Proposed Dehalogenation Pathway:

G Parent This compound Dehalogenated 1H-Pyrrolo[2,3-b]pyridin-6-amine Parent->Dehalogenated [H] (e.g., Pd/C, H₂)

Caption: Reductive dehalogenation of this compound.

Summary of Potential Degradation Products

Stress ConditionPotential Degradation PathwayExpected ProductChange in Polarity
Alkaline/Neutral pH Hydrolysis6-Amino-1H-pyrrolo[2,3-b]pyridin-4-olIncrease
**Oxidizing Agent (e.g., H₂O₂) **OxidationN-Oxides, hydroxylated species, ring-opened productsVariable
Light (UV/Vis) PhotodegradationDimerization, ring cleavage, complex mixturesVariable
Reducing Conditions Dehalogenation1H-pyrrolo[2,3-b]pyridin-6-amineDecrease

References

Technical Support Center: Strategies for Overcoming the Poor Reactivity of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for researchers and drug development professionals working with this challenging but valuable heterocyclic scaffold. The inherent low reactivity of the C4-Cl bond on the 7-azaindole core presents a significant synthetic hurdle. This guide is designed to help you navigate these challenges and achieve successful outcomes in your cross-coupling and substitution reactions.

Part 1: General Considerations & Best Practices

Before attempting any reaction, it is crucial to address several foundational aspects of experimental setup. The palladium-catalyzed reactions required to functionalize this substrate are highly sensitive to impurities and atmospheric conditions. Adhering to the following best practices can prevent many common sources of reaction failure.

  • Reagent Quality: Use only high-purity, anhydrous solvents. Solvents should be thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Bases, especially sodium tert-butoxide (NaOtBu), should be fresh and handled in a glovebox, as they are highly hygroscopic.

  • Inert Atmosphere: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, leading to catalyst deactivation and the formation of palladium black.[1][2] All reactions must be assembled under a strictly inert atmosphere. Ensure your reaction vessel is flame-dried or oven-dried and subjected to several vacuum/inert gas backfill cycles before adding reagents.

  • Protecting Group Strategy: The free N-H of the pyrrole ring can be acidic and may interfere with strong bases or coordinate to the catalyst. While many modern catalyst systems can tolerate a free N-H, if you are experiencing persistent issues, consider protecting this position with a group like tosyl (Ts) or (2-(trimethylsilyl)ethoxy)methyl (SEM). Protection has been shown to be essential in some complex 7-azaindole syntheses.[3][4]

Part 2: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling

This section addresses the most common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig reactions in a question-and-answer format.

FAQ 1: My Suzuki-Miyaura reaction shows low to no conversion. How do I troubleshoot it?

Low conversion in the Suzuki-Miyaura coupling of this substrate is the most frequently reported issue. The primary cause is the difficulty of achieving oxidative addition of the strong, electron-rich C4-Cl bond to the palladium center.[5][6] The following workflow will help you systematically diagnose and solve the problem.

G start Low or No Conversion catalyst Step 1: Evaluate Catalyst System - Is the ligand appropriate? - Is the Pd source active? - Is loading sufficient? start->catalyst Start Here conditions Step 2: Optimize Reaction Conditions - Is the base strong enough? - Is the solvent appropriate and dry? - Is the temperature high enough? catalyst->conditions If catalyst is optimal side_reactions Step 3: Check for Side Reactions - Evidence of hydrodehalogenation? - Evidence of protodeboronation? conditions->side_reactions If conditions are robust success Successful Coupling side_reactions->success If side reactions are mitigated

Caption: Troubleshooting workflow for a failing Suzuki-Miyaura reaction.

Step 1: Evaluate Your Catalyst System

Traditional palladium catalysts like Pd(PPh₃)₄ are generally ineffective for aryl chlorides.[7] You must use a modern, highly active catalyst system designed for C-Cl bond activation.

  • Ligand Choice: The ligand is the most critical component. Bulky, electron-rich phosphine ligands are essential as they promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.[6][8]

  • Palladium Source: Pre-formed palladium complexes (precatalysts) are often more reliable and active than generating the Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[1][8] These precatalysts ensure a more consistent and efficient formation of the active catalytic species.

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of 4-Chloro-7-azaindoles

Ligand Recommended Pd Source Typical Loading (mol % Pd) Key Features & Considerations
XPhos XPhos Pd G2, G3, or G4 1-3% Excellent general-purpose ligand for challenging aryl chlorides.[8]
SPhos SPhos Pd G2, G3, or G4 1-3% Often shows high activity for heteroaryl chlorides.[2]
RuPhos RuPhos Pd G2, G3, or G4 1-3% Highly effective for electron-rich and sterically hindered substrates.[9]

| tBu₃P | Pd₂(dba)₃ | 2-5% | A simpler but highly active and electron-rich monophosphine ligand.[10] |

Step 2: Optimize Reaction Conditions

  • Base: A strong base is required to activate the boronic acid for transmetalation.[10] Aqueous bases are often effective. K₃PO₄ and K₂CO₃ are excellent starting points. Ensure the base is finely powdered to maximize surface area.

  • Solvent: A polar, aprotic solvent, often with water, is typically used. Common choices include 1,4-dioxane/H₂O, toluene/H₂O, or THF/H₂O. Ensure the solvent is rigorously degassed.

  • Temperature: These reactions often require elevated temperatures (80-110 °C) to overcome the high activation energy of the C-Cl bond cleavage.[1]

Step 3: Identify and Mitigate Side Reactions

If you observe consumption of your starting material without significant product formation, consider these common side reactions:

  • Hydrodehalogenation: The chloro group is replaced by a hydrogen atom. This can be caused by trace water or other proton sources reacting with a palladium-hydride intermediate.[6] Mitigation involves ensuring strictly anhydrous conditions (if not using an aqueous system) and using a robust ligand that promotes reductive elimination over side pathways.

  • Protodeboronation: The boronic acid is consumed by reacting with a proton source, effectively removing your nucleophile from the reaction.[6] This can be minimized by using the boronic acid in a slight excess (1.2-1.5 equivalents) and by choosing a base/solvent system that is less prone to this side reaction (e.g., using KF instead of stronger carbonate bases).

FAQ 2: My Buchwald-Hartwig amination is failing. What are the key differences from the Suzuki reaction?

While the core challenge of C-Cl activation is the same, the Buchwald-Hartwig amination has its own unique set of critical parameters. The mechanism involves oxidative addition, formation of a palladium-amido complex, and reductive elimination to form the C-N bond.[11]

G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(Cl) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (Ar-Cl) [Rate-Limiting Step] Amido_Complex L-Pd(II)(Ar)(NR'R'') Amido Complex OA_Complex->Amido_Complex Ligand Exchange (HNR'R'') & Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' (Desired Product) Amido_Complex->Product

Caption: Simplified Buchwald-Hartwig catalytic cycle for aryl chlorides.

Key Parameters to Scrutinize:

  • Catalyst System: As with the Suzuki reaction, bulky, electron-rich biarylphosphine ligands are essential. Ligands like RuPhos, BrettPhos, and DavePhos are specifically designed for challenging C-N couplings.[1] Using a reliable precatalyst (e.g., a G3 or G4 palladacycle) is highly recommended over Pd(OAc)₂.[1]

  • Base Selection: This is arguably the most significant difference from the Suzuki reaction. A strong, non-nucleophilic base is required to deprotonate the amine after it coordinates to the palladium center.[11]

    • Sodium tert-butoxide (NaOtBu): This is the most common and effective base for C-N couplings.[1] It must be fresh and handled under inert conditions.

    • Lithium bis(trimethylsilyl)amide (LHMDS): Another very strong, non-nucleophilic base suitable for this transformation.

    • Weaker Bases (K₃PO₄, Cs₂CO₃): If your substrate is sensitive to strong bases, these can be used, but they will likely require a more active catalyst system and higher reaction temperatures to be effective.[1][12]

  • Solvent: Anhydrous, non-protic solvents are standard. Toluene, 1,4-dioxane, and THF are common choices.[1] Ensure they are rigorously dried and degassed.

  • Amine Stoichiometry: Using a slight excess of the amine coupling partner (e.g., 1.2-1.5 equivalents) can help drive the reaction towards the desired product.[1]

Part 3: Alternative Strategy - Nucleophilic Aromatic Substitution (SNAr)

FAQ 3: Can I avoid palladium catalysis and use SNAr to functionalize the C4 position?

Yes, SNAr is a viable alternative, though it comes with its own set of challenges. In pyridine systems, positions 2 and 4 (ortho and para to the ring nitrogen) are activated for nucleophilic attack because the nitrogen can stabilize the negative charge of the intermediate (Meisenheimer complex).[13][14]

Key Considerations for SNAr:

  • Activation: The pyrrolo[2,3-b]pyridine core is electron-rich, which generally disfavors SNAr. However, the pyridine nitrogen still provides activation at C4. To enhance reactivity, the reaction can be run with acid catalysis (e.g., a catalytic amount of HCl).[15] Protonation of the pyridine nitrogen makes the ring significantly more electron-deficient and thus more susceptible to nucleophilic attack.

  • Reaction Conditions: SNAr reactions on this scaffold typically require forcing conditions:

    • High Temperatures: Often in the range of 100-150 °C or higher.

    • Polar Aprotic Solvents: DMSO or DMF are good choices as they can stabilize the charged intermediate.

  • Nucleophile Scope: Strong, small nucleophiles work best. While alkoxides and some amines can be effective, bulky nucleophiles may struggle due to steric hindrance. Aliphatic and benzylic amines often react more readily than anilines under these conditions.[15]

Part 4: Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura C-C Coupling

This protocol is a robust starting point for coupling an arylboronic acid with this compound.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.3 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum, and evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv., 2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Buchwald-Hartwig C-N Coupling

This protocol provides a general method for aminating the C4 position.

  • Reagent Preparation: In a glovebox, add sodium tert-butoxide (NaOtBu, 1.5 equiv.) to an oven-dried reaction vial with a stir bar. Remove the vial from the glovebox, add this compound (1.0 equiv.), and seal with a septum.

  • Inert Atmosphere: Evacuate and backfill the vial with argon three times.

  • Catalyst Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 equiv., 2 mol%).

  • Reagent Addition: Add anhydrous, degassed toluene via syringe to a concentration of ~0.1 M. Finally, add the amine coupling partner (1.2 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Workup: Quench the reaction carefully by adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

References

Technical Support Center: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine. Recognizing the critical importance of purity in downstream applications, this document provides in-depth troubleshooting advice, detailed FAQs, and validated protocols to help you minimize impurities and optimize your synthetic outcomes. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Introduction: The Criticality of Purity in this compound Synthesis

This compound, a substituted 7-azaindole, is a vital heterocyclic scaffold in medicinal chemistry. Its structural motifs are present in a variety of biologically active molecules, including kinase inhibitors.[1] The presence of even trace impurities can significantly impact the safety, efficacy, and reproducibility of subsequent biological assays and drug development processes. This guide addresses the common challenges encountered during its synthesis, focusing on the identification and mitigation of key impurities.

Common Synthetic Strategies & Potential Impurity Hotspots

While a definitive, universally adopted synthesis for this compound is not extensively detailed in publicly available literature, a plausible and common approach involves the construction of the 7-azaindole core followed by functionalization. A likely precursor is a di-substituted pyridine, which undergoes cyclization to form the pyrrolo[2,3-b]pyridine ring system. Subsequent amination introduces the 6-amino group. A key challenge in the synthesis of related 7-azaindoles is achieving regioselectivity and avoiding side reactions.[2]

A potential synthetic pathway could start from a suitable dichloropyridine derivative, followed by a sequence of reactions to build the pyrrole ring and introduce the amino group. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are frequently employed for the introduction of amino groups onto heterocyclic rings.[3]

G cluster_0 Synthetic Pathway A 2,4-Dichloro-6-nitropyridine F Reduction of Nitro Group A->F Reduction B Pyrrole Ring Formation C 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine B->C Cyclization D Selective Amination at C6 C->D e.g., Buchwald-Hartwig Amination E This compound D->E Final Product F->B e.g., with a vinyl Grignard reagent

Caption: A plausible synthetic workflow for this compound.

Troubleshooting Guide: A Symptom-Based Approach

This section is designed to help you diagnose and resolve common issues encountered during the synthesis of this compound.

Symptom Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Inactive Catalyst: The Palladium catalyst (if used for amination) may be deactivated. 2. Poor Substrate Solubility: Starting materials may not be fully dissolved in the reaction solvent. 3. Inappropriate Base: The chosen base may not be strong enough or may be sterically hindered. 4. Low Reaction Temperature: The activation energy for the reaction may not be met.1. Use a fresh batch of catalyst or consider a pre-catalyst for more reliable activation.[4] 2. Screen alternative solvents or solvent mixtures to ensure complete dissolution. 3. For Buchwald-Hartwig amination, consider strong, non-nucleophilic bases like NaOtBu or LHMDS.[5] 4. Gradually increase the reaction temperature while monitoring for product formation and decomposition.
Presence of a Dechlorinated Impurity Hydrodehalogenation: A common side reaction in Palladium-catalyzed couplings where the chloro group is replaced by a hydrogen atom.[4]1. Ligand Selection: Use a ligand that promotes reductive elimination over competing pathways. Electron-rich, bulky phosphine ligands are often effective. 2. Minimize Water: Ensure all reagents and solvents are rigorously dried. 3. Amine Stoichiometry: Use a slight excess of the amine coupling partner (1.1-1.2 equivalents).
Formation of a Di-amino Product Lack of Selectivity: If starting from a dichlorinated precursor, amination may occur at both chloro positions.1. Protecting Groups: Consider using a protecting group on one of the chloro positions if direct selective amination is not feasible. 2. Reaction Conditions: Carefully control stoichiometry of the amine and reaction time to favor mono-amination. Lower temperatures may also improve selectivity.
Multiple Unidentified Spots on TLC/Peaks in HPLC 1. Starting Material Impurities: Impurities in the starting materials can carry through the reaction. 2. Side Reactions: Besides hydrodehalogenation, other side reactions like dimerization or reaction with the solvent can occur. 3. Product Degradation: The product may be unstable under the reaction or work-up conditions.1. Verify the purity of all starting materials by NMR and HPLC before use. 2. Conduct a thorough literature search for known side reactions of similar 7-azaindole syntheses.[6] 3. Consider milder reaction conditions or a modified work-up procedure.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during a Buchwald-Hartwig amination step for this synthesis?

A1: The choice of ligand is paramount. The ligand dictates the stability and reactivity of the palladium catalyst. For electron-rich heterocyclic chlorides, bulky, electron-rich phosphine ligands such as RuPhos or XPhos often give good results by promoting the challenging oxidative addition step and facilitating the desired reductive elimination.[7]

Q2: I am observing an impurity with the same mass as my starting material but a different retention time in HPLC. What could it be?

A2: This could be an isomer of your starting material or a product of an intramolecular rearrangement. For instance, if you are using a substituted pyridine, migration of a functional group under the reaction conditions is a possibility. Careful analysis of the NMR spectrum of the isolated impurity is necessary for definitive identification.

Q3: How can I effectively remove residual palladium from my final product?

A3: Residual palladium can be problematic for biological applications. Effective removal can be achieved by:

  • Silica Gel Chromatography: While not always completely effective on its own, it can significantly reduce palladium levels.

  • Treatment with a Scavenger: Activated carbon or specialized palladium scavengers can be stirred with a solution of the crude product to sequester the metal.

  • Recrystallization: This is often a very effective final step for removing trace impurities, including residual metals.

Q4: What are the best practices for setting up a reaction to synthesize this compound?

A4:

  • Inert Atmosphere: All reactions, especially those involving palladium catalysts, should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.

  • Dry Reagents and Solvents: Water can participate in side reactions, such as hydrodehalogenation. Ensure all reagents and solvents are thoroughly dried.

  • Degassing: Degassing the reaction mixture before adding the catalyst can help to remove dissolved oxygen.

Experimental Protocols

Protocol 1: General Procedure for Impurity Profiling by HPLC

This protocol provides a starting point for developing an analytical HPLC method to assess the purity of your this compound samples.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of your sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Protocol 2: Purification by Column Chromatography

This is a general guideline for the purification of this compound. The optimal solvent system should be determined by thin-layer chromatography (TLC).

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. For example, begin with 100% hexanes and gradually increase the polarity by adding ethyl acetate.

  • Procedure: a. Dissolve the crude product in a minimal amount of dichloromethane. b. Adsorb the dissolved product onto a small amount of silica gel and dry it under vacuum. c. Prepare a silica gel column in the initial, low-polarity eluent. d. Carefully add the dried product/silica mixture to the top of the column. e. Elute the column with the gradient solvent system, collecting fractions. f. Analyze the fractions by TLC to identify those containing the pure product. g. Combine the pure fractions and remove the solvent under reduced pressure.

G cluster_1 Troubleshooting Workflow Start Reaction Outcome Unsatisfactory Check_Purity Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->Check_Purity Identify_Impurity Identify Major Impurities Check_Purity->Identify_Impurity Incomplete_Reaction Incomplete Reaction? Identify_Impurity->Incomplete_Reaction Side_Product Side Product Formation? Incomplete_Reaction->Side_Product No Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Reagents) Incomplete_Reaction->Optimize_Conditions Yes Side_Product->Optimize_Conditions Yes Purification Optimize Purification Strategy Side_Product->Purification No Success Pure Product Obtained Optimize_Conditions->Success Purification->Success

References

Validation & Comparative

A Senior Application Scientist's Guide to Analytical Standards for 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and characterization of starting materials and intermediates are paramount. 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine, a key building block in the synthesis of various kinase inhibitors and other therapeutic agents, is no exception. This guide provides an in-depth comparison of available analytical standards for this compound, details robust analytical methodologies for its characterization, and offers insights into potential impurities and stability considerations.

The Landscape of Commercially Available Standards

Below is a comparative summary of typical specifications offered by various suppliers. Note that the actual data will vary by supplier and batch.

Supplier CategoryTypical Purity SpecificationAnalytical Data ProvidedAvailability of CoAIntended Use
Specialty Chemical Suppliers >95% to >98% (by HPLC or NMR)¹H NMR, LC-MSOften available upon request or as a sample on the product page.Research and Development, Synthetic Chemistry
Fine Chemical Manufacturers >97% (often by GC)[1]Basic physical properties, may include NMR or GC data on CoA.Typically provided with purchase.Scale-up synthesis, process development.
Research Chemical Marketplaces Purity levels can vary widely.Often limited to molecular formula and weight.May not be readily available or detailed.Early-stage discovery, screening.

Expert Insight: For critical applications, such as in regulated environments or for quantitative assays, it is incumbent upon the end-user to perform their own comprehensive characterization and qualification of the purchased material to establish it as a well-defined in-house reference standard.

Core Analytical Methodologies for Quality Control

The robust characterization of this compound relies on a combination of chromatographic and spectroscopic techniques. The following sections detail recommended protocols based on established methods for analogous compounds.

Purity Determination and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for accurately determining the purity of this compound and for identifying any potential degradants or process-related impurities. The pyrrolopyridine core is known to be susceptible to degradation under certain conditions, such as extreme pH and oxidative stress.

Rationale for Method Design: A reversed-phase HPLC method with UV detection is the workhorse for analyzing polar heterocyclic compounds like the target analyte. The choice of a C18 stationary phase provides good retention and separation of the main component from its potential impurities. A gradient elution is often preferred to ensure the timely elution of both polar and non-polar impurities. The mobile phase composition, particularly the pH, should be optimized to ensure good peak shape for the basic amine functionality.

Step-by-Step HPLC Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Diluent start->dissolve inject Inject onto C18 Column dissolve->inject separate Gradient Elution inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate

Figure 1: A typical workflow for the HPLC analysis of this compound.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound. Electrospray ionization (ESI) in positive ion mode is generally suitable for this class of compounds.

Expected Molecular Ion:

  • [M+H]⁺: m/z 168.03 (for C₇H₆ClN₃)

Expert Insight: High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition and provide a higher degree of confidence in the compound's identity.

Structural Elucidation and Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is indispensable for confirming the structure of this compound and for detecting proton-containing impurities. For quantitative purposes, qNMR can be employed.

Rationale for qNMR: qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte. Instead, a certified internal standard of known purity is used. This technique is based on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Step-by-Step ¹H NMR Protocol (for Identity):

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Structural Confirmation: Compare the observed chemical shifts, coupling constants, and integration values with the expected structure.

NMR_Analysis_Flow cluster_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis & Interpretation weigh_sample Weigh Sample weigh_is Weigh Internal Standard (for qNMR) weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve acquire_1h Acquire ¹H NMR Spectrum dissolve->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum acquire_1h->acquire_13c process_spectra Process Spectra acquire_13c->process_spectra assign_signals Assign Signals process_spectra->assign_signals confirm_structure Confirm Structure assign_signals->confirm_structure calculate_purity Calculate Purity (qNMR) assign_signals->calculate_purity

Figure 2: Workflow for NMR analysis, including steps for quantitative NMR (qNMR).

Potential Impurities and Stability Considerations

The synthesis of 7-azaindole derivatives can result in various process-related impurities.[2] For this compound, potential impurities could arise from starting materials, intermediates, or side reactions. Common classes of impurities to consider include:

  • Isomeric Impurities: Positional isomers that may be formed during the synthesis.

  • Starting Material Carryover: Unreacted precursors from the synthetic route.

  • By-products from Side Reactions: Such as hydrolysis of the chloro group to a hydroxyl group, or over-amination.

Stability: The pyrrolopyridine nucleus can be susceptible to degradation under harsh conditions. Forced degradation studies on related pyrrolo[3,4-c]pyridine-1,3-dione derivatives have shown that these compounds can be photolabile and unstable in strongly acidic or alkaline media.[3] Therefore, it is recommended to store this compound in a well-closed container, protected from light, and at a controlled, cool temperature.

Conclusion

The selection and proper characterization of analytical standards for this compound are critical for ensuring the quality and reproducibility of research and development activities. While certified reference materials are not widely available, high-purity materials from reputable suppliers can be qualified for use as in-house standards. A multi-pronged analytical approach, employing a stability-indicating HPLC method for purity, mass spectrometry for identity confirmation, and NMR spectroscopy for structural elucidation and potentially quantitative analysis, provides a robust framework for the comprehensive quality control of this important chemical intermediate.

References

The Evolving Landscape of Kinase Inhibition: A Comparative Efficacy Guide to 1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of targeted therapeutics, the 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors. This guide offers a deep dive into the comparative efficacy of derivatives stemming from this privileged structure, with a particular focus on the strategic incorporation of chloro and amino functionalities. We will dissect the structure-activity relationships (SAR) that govern their potency against a spectrum of clinically relevant kinases, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for their own discovery efforts.

The 1H-pyrrolo[2,3-b]pyridine Core: A Privileged Scaffold in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a bioisostere of purine and indole, granting it favorable interactions with the ATP-binding sites of numerous protein kinases. This inherent advantage has made it a popular starting point for the development of inhibitors targeting aberrant kinase activity in oncology and inflammatory diseases. The strategic placement of substituents on this core structure is paramount in tuning both potency and selectivity. This guide will explore how modifications, particularly the introduction of a chlorine atom at the C4-position and an amine group, influence the inhibitory activity of these compounds against various kinase targets.

Fibroblast Growth Factor Receptor (FGFR) Inhibition: A Case Study in Potency Optimization

Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a known driver in a variety of cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a fertile ground for the development of potent FGFR inhibitors.

A recent study highlights the remarkable potency of a series of 1H-pyrrolo[2,3-b]pyridine derivatives. Through systematic optimization, compound 4h was identified as a highly potent inhibitor of FGFR1-3.[1][2] The key to its efficacy lies in the strategic substitution on the pyrrolopyridine core, which enhances its interaction within the ATP-binding pocket of the kinase.

Comparative Efficacy of FGFR Inhibitors
CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
4h 7925712

Table 1: In vitro inhibitory activity of compound 4h against FGFR isoforms.[1][2]

The data clearly demonstrates that compound 4h exhibits potent, single-digit nanomolar inhibition against FGFR1 and FGFR2, with slightly reduced but still significant activity against FGFR3. The selectivity profile, with a considerably higher IC50 value for FGFR4, suggests a favorable therapeutic window.

Experimental Protocol: In Vitro Kinase Inhibition Assay (HTRF®)

The determination of a compound's inhibitory potency against a specific kinase is a critical first step in its evaluation. A common and robust method is the Homogeneous Time-Resolved Fluorescence (HTRF®) assay.

Principle: This assay measures the phosphorylation of a substrate by the kinase. Inhibition of the kinase results in a decreased signal.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, kinase solution, biotinylated substrate, ATP solution, and the test compound at various concentrations.

  • Kinase Reaction:

    • Add the kinase, biotinylated substrate, and test compound to a 384-well plate.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Add a detection mixture containing streptavidin-XL665 and a phosphorylation-specific antibody labeled with europium cryptate.

    • Incubate to allow for binding.

  • Signal Reading: Read the plate on an HTRF®-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the ratio of the two emission signals and plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

G cluster_workflow Experimental Workflow: Kinase Inhibition Assay prep Reagent Preparation (Kinase, Substrate, ATP, Compound) reaction Kinase Reaction (Incubate with Compound) prep->reaction detection HTRF® Detection (Add Labeled Antibodies) reaction->detection read Signal Reading (Plate Reader) detection->read analysis Data Analysis (IC50 Determination) read->analysis

Workflow for determining kinase inhibitor potency.

Targeting Other Kinases: c-Met, MELK, and Cdc7

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends to the inhibition of other key oncogenic kinases.

  • c-Met: A series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed and evaluated as inhibitors of the c-Met kinase. Compound 9 from this series demonstrated potent c-Met inhibition with an IC50 of 22.8 nM.[3] This highlights the adaptability of the scaffold to target different kinase families through modifications of the linker and substituent groups.

  • MELK: In the pursuit of novel anti-tumor agents, 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives were investigated as inhibitors of Maternal Embryonic Leucine Zipper Kinase (MELK). The optimized compound 16h showed potent enzymatic inhibition with an IC50 of 32 nM and significant anti-proliferative effects against various cancer cell lines.[4]

  • Cdc7: Cell division cycle 7 (Cdc7) kinase is an emerging target in cancer therapy. A potent ATP mimetic inhibitor of Cdc7 kinase, compound 42 , with a 1H-pyrrolo[2,3-b]pyridine core, was developed, exhibiting an impressive IC50 value of 7 nM.[5]

Comparative Efficacy Across Different Kinase Targets
CompoundTarget KinaseIC50 (nM)
9 c-Met22.8
16h MELK32
42 Cdc77

Table 2: Efficacy of 1H-pyrrolo[2,3-b]pyridine derivatives against various kinases.[3][4][5]

This data underscores the broad applicability of the 1H-pyrrolo[2,3-b]pyridine scaffold in targeting a diverse range of kinases with high potency. The specific substitutions on the core structure are crucial in dictating the target selectivity and inhibitory power.

Structure-Activity Relationship (SAR) Insights

The collective findings from various studies on 1H-pyrrolo[2,3-b]pyridine derivatives provide valuable insights into their structure-activity relationships.

  • Substitution at C4: The presence of a chlorine atom at the C4 position is a common feature in many potent kinase inhibitors. This is often rationalized by its ability to form favorable interactions, such as halogen bonds, within the kinase ATP-binding site. While the provided search results do not offer a direct comparison of a 4-chloro derivative with its non-chlorinated counterpart, the prevalence of this substitution pattern in active compounds suggests its importance.

  • Amine Functionality: The introduction of an amine group, often at the C4 or C6 position, provides a crucial hydrogen bond donor/acceptor site, which can anchor the inhibitor to the hinge region of the kinase. The specific nature and substitution of this amine group can significantly impact both potency and selectivity. For instance, in the development of JAK3 inhibitors, the substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a substantial increase in inhibitory activity.[6]

G cluster_sar Structure-Activity Relationship cluster_substituents Key Substitutions Scaffold 1H-pyrrolo[2,3-b]pyridine Core C4_Chloro C4-Chloro (Halogen Bonding) Scaffold->C4_Chloro C6_Amine C6-Amine (H-Bonding, Hinge Interaction) Scaffold->C6_Amine Other_Subs Other Substituents (Solubility, Selectivity) Scaffold->Other_Subs Potency Increased Potency & Selectivity C4_Chloro->Potency C6_Amine->Potency Other_Subs->Potency

Key structural features influencing efficacy.

Cellular Efficacy: From Enzyme Inhibition to Anti-proliferative Effects

While in vitro enzymatic assays are essential for determining direct inhibitory activity, evaluating the efficacy of these compounds in a cellular context is a critical next step.

Experimental Protocol: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

Principle: These assays measure the metabolic activity of viable cells, which is proportional to the number of cells. A decrease in signal indicates reduced cell proliferation or increased cell death.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Reagent Addition: Add the assay reagent (e.g., MTT or CellTiter-Glo®) to each well.

  • Incubation: Incubate according to the manufacturer's instructions to allow for the conversion of the substrate.

  • Signal Reading: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

For example, compound 16h , a MELK inhibitor, demonstrated potent anti-proliferative effects with IC50 values ranging from 0.109 µM to 0.245 µM against A549, MDA-MB-231, and MCF-7 cancer cell lines.[4] Furthermore, flow cytometry analysis revealed that this compound induced apoptosis and arrested the cell cycle in the G0/G1 phase in A549 cells.[4]

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold continues to be a remarkably fruitful starting point for the discovery of potent and selective kinase inhibitors. The strategic incorporation of substituents, such as the 4-chloro and 6-amino groups, plays a pivotal role in fine-tuning the efficacy and selectivity of these derivatives against a wide array of kinase targets. This guide has provided a comparative overview of the efficacy of these compounds, supported by experimental data and detailed protocols, to aid researchers in the rational design of the next generation of targeted therapies. The continued exploration of the chemical space around this privileged scaffold holds immense promise for addressing unmet medical needs in oncology and beyond.

References

A Prospective Analysis of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine in the Kinase Inhibitor Landscape

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of drug discovery, the identification of novel small molecules that can effectively and selectively modulate the activity of protein kinases remains a cornerstone of therapeutic development, particularly in oncology. This guide provides a forward-looking comparison of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine, a compound built upon the privileged 7-azaindole scaffold, with other established kinase inhibitors. While direct experimental data for this specific molecule is not yet broadly available in the public domain, its structural features allow for a robust, prospective analysis of its potential as a kinase inhibitor. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this and similar scaffolds in the broader context of kinase inhibitor design.

The 7-Azaindole Scaffold: A Privileged Motif in Kinase Inhibition

The 7-azaindole core of this compound is a well-recognized "hinge-binding" motif in a multitude of kinase inhibitors.[1][2][3][4] This bicyclic heterocycle is particularly effective at mimicking the adenine portion of ATP, forming critical hydrogen bonds with the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain.[1][3] This interaction is a hallmark of many Type I ATP-competitive kinase inhibitors. The versatility of the 7-azaindole scaffold allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][5][6] A prime example of a successful drug molecule based on a related scaffold is Vemurafenib, a potent and selective inhibitor of BRAF kinase used in the treatment of melanoma.[1][2][3]

A Comparative Overview of Kinase Inhibitors

To contextualize the potential of this compound, we will compare its core scaffold and potential inhibitory action with three classes of established kinase inhibitors: BRAF inhibitors, a multi-targeted tyrosine kinase inhibitor, and a TAM kinase inhibitor.

FeatureThis compound (Prospective)Vemurafenib/Dabrafenib (BRAF Inhibitors)Sunitinib (Multi-targeted TKI)Bemcentinib (AXL Inhibitor)
Core Scaffold 7-AzaindolePyrrolo[2,3-b]pyridine derivative (Vemurafenib)IndolinonePyrrolo-pyrimidine
Primary Target(s) To be determined; potential for broad kinase inhibitionBRAF V600E mutant kinaseVEGFRs, PDGFRs, c-KIT, FLT3, RET, CSF-1RAXL
Mechanism ATP-competitive (predicted)ATP-competitive, selective for mutant BRAFATP-competitive, broad spectrumATP-competitive
Therapeutic Area Potential for oncology, inflammationMelanoma, other BRAF-mutant cancersRenal cell carcinoma, GIST, pancreatic neuroendocrine tumorsAcute myeloid leukemia, non-small cell lung cancer (investigational)

In-Depth Comparison of Mechanisms and Signaling Pathways

The Potential of this compound as an ATP-Competitive Inhibitor

The structure of this compound, with its 7-azaindole core, strongly suggests an ATP-competitive mechanism of action. The nitrogen atom in the pyridine ring and the hydrogen on the pyrrole nitrogen can act as hydrogen bond acceptor and donor, respectively, to interact with the kinase hinge region.

Caption: General mechanism of ATP-competitive inhibition by a 7-azaindole scaffold.

The substituents at the 4- and 6-positions (chloro and amine groups, respectively) will be crucial in determining its selectivity profile against the human kinome. Further derivatization at other positions on the ring system could lead to the development of highly potent and selective inhibitors for specific kinases.

BRAF Inhibitors: A Paradigm of Targeted Therapy

Vemurafenib and Dabrafenib are highly selective inhibitors of the BRAF kinase, particularly the V600E mutant which is a driver mutation in approximately 50% of melanomas. These drugs bind to the ATP-binding site of the mutated, constitutively active BRAF protein, thereby inhibiting the downstream signaling of the MAPK/ERK pathway. This pathway, when aberrantly activated, promotes cell proliferation and survival.

MAPK_Pathway RTK Growth Factor Receptor RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Vemurafenib Vemurafenib/ Dabrafenib Vemurafenib->BRAF Inhibits

Caption: The MAPK signaling pathway and the point of inhibition by BRAF inhibitors.

A key learning from BRAF inhibitors is the concept of paradoxical activation, where these drugs can activate the MAPK pathway in cells with wild-type BRAF, leading to secondary malignancies. This highlights the importance of high selectivity for the target kinase.

Sunitinib: The Multi-Targeted Approach

In contrast to the highly selective BRAF inhibitors, Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. It targets several RTKs involved in tumor growth, angiogenesis, and metastatic progression, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). This broad-spectrum inhibition can be advantageous in targeting multiple oncogenic pathways simultaneously, but it can also lead to more off-target effects and a challenging side-effect profile.

Bemcentinib: Targeting the TAM Kinases

Bemcentinib is an inhibitor of AXL, a member of the TAM (Tyro3, AXL, MerTK) family of receptor tyrosine kinases. TAM kinases are implicated in tumor cell survival, invasion, metastasis, and the development of drug resistance. AXL inhibition represents a promising strategy to overcome resistance to other targeted therapies and to enhance the anti-tumor immune response.

Experimental Protocols for Characterization

To experimentally determine the kinase inhibitory profile of this compound, a series of in vitro and cellular assays would be necessary.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This protocol outlines a standard method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Objective: To quantify the potency of this compound in inhibiting the activity of a target kinase.

Materials:

  • Purified recombinant target kinase

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Substrate peptide or protein specific for the kinase

  • [γ-³³P]ATP

  • Non-radiolabeled ATP

  • This compound (test compound) dissolved in DMSO

  • 96-well filter plates (e.g., phosphocellulose)

  • Phosphoric acid wash buffer

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from 10 mM.

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Kinase reaction buffer

    • Test compound at various concentrations (final DMSO concentration should be ≤1%)

    • Substrate peptide/protein

    • Purified kinase

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP. The final ATP concentration should be close to the Km for the specific kinase.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will pass through.

  • Washing: Wash the filter plate multiple times with phosphoric acid wash buffer to remove any unbound radioactivity.

  • Detection: Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Prep_Compound Prepare Serial Dilution of Test Compound Start->Prep_Compound Setup_Reaction Set up Kinase Reaction (Buffer, Compound, Substrate, Kinase) Prep_Compound->Setup_Reaction Initiate Initiate Reaction with [γ-³³P]ATP Setup_Reaction->Initiate Incubate Incubate at 30°C Initiate->Incubate Terminate Terminate Reaction with Phosphoric Acid Incubate->Terminate Filter Transfer to Filter Plate & Wash Terminate->Filter Detect Add Scintillation Cocktail & Read Radioactivity Filter->Detect Analyze Calculate % Inhibition & Determine IC50 Detect->Analyze End End Analyze->End

References

A Senior Application Scientist's Guide to the In Vivo Validation of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Pyrrolo[2,3-b]pyridine Derivative

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors. Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases have established it as a cornerstone for the development of targeted therapies. The compound of interest, 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine (herein designated as Cpd-X ), is a functionalized derivative of this core structure. While its specific biological activity is yet to be fully characterized, its structural similarity to known kinase inhibitors warrants a thorough investigation into its potential as a therapeutic agent.

This guide provides a comprehensive framework for the in vivo validation of Cpd-X , designed for researchers in drug discovery and development. We will operate under the hypothesis that Cpd-X possesses kinase inhibitory activity. Our approach is not merely a list of protocols; it is a strategic roadmap that emphasizes scientific causality, rigorous comparison, and self-validating experimental design. We will explore two plausible scenarios based on common targets for this scaffold: Janus Kinase (JAK) and BRAF kinase. For each scenario, we will compare the hypothetical performance of Cpd-X against an established clinical compound—Tofacitinib for JAK inhibition and Vemurafenib for BRAF inhibition—providing a robust benchmark for its potential efficacy.

Part 1: Foundational In Vivo Characterization: Pharmacokinetic Profiling

Before any meaningful efficacy studies can be conducted, understanding the pharmacokinetic (PK) profile of Cpd-X is paramount. A PK study reveals how the compound is absorbed, distributed, metabolized, and excreted (ADME) by a living organism, which is critical for establishing an effective and safe dosing regimen.[1][2] An initial murine PK study is the industry standard for early-stage in vivo assessment.

Experimental Workflow: Murine Pharmacokinetic Study

G cluster_prep Preparation cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis prep_compound Formulate Cpd-X for IV and PO administration dose_iv Administer single IV bolus (e.g., 2 mg/kg) prep_compound->dose_iv dose_po Administer single PO gavage (e.g., 10 mg/kg) prep_compound->dose_po prep_animals Acclimate Male BALB/c mice (n=36) prep_animals->dose_iv prep_animals->dose_po sample_iv Collect blood at specified time points (e.g., 5, 15, 30, 60, 120, 240, 480 min) dose_iv->sample_iv sample_po Collect blood at specified time points (e.g., 15, 30, 60, 120, 240, 480, 1440 min) dose_po->sample_po process_samples Process blood to plasma sample_iv->process_samples sample_po->process_samples lcms_analysis Quantify Cpd-X concentration using LC-MS/MS process_samples->lcms_analysis pk_calc Calculate PK parameters (T½, Cmax, AUC, F%) lcms_analysis->pk_calc

Caption: Workflow for a murine single-dose pharmacokinetic study.

Protocol: Murine Pharmacokinetic Analysis
  • Animal Model: Use male BALB/c mice (6-8 weeks old). This common inbred strain provides high reproducibility.

  • Formulation: Prepare two formulations of Cpd-X : one for intravenous (IV) administration (e.g., in a solution like 10% DMSO, 40% PEG300, 50% saline) and one for oral (PO) gavage (e.g., in a suspension like 0.5% methylcellulose).

  • Dosing:

    • IV Group (n=18): Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.

    • PO Group (n=18): Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Collection: Collect blood samples (via saphenous or submandibular vein) from three mice per time point.

    • IV time points: 5, 15, 30, 60, 120, 240 minutes.

    • PO time points: 15, 30, 60, 120, 240, 480, 1440 minutes.

  • Sample Processing: Immediately process blood to plasma by centrifugation and store at -80°C until analysis.

  • Quantification: Use a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to determine the concentration of Cpd-X in plasma samples.[3]

  • Data Analysis: Calculate key PK parameters using software like Phoenix WinNonlin.

Comparative Data Table: Expected Pharmacokinetic Parameters
ParameterCpd-X (Hypothetical Data)Tofacitinib (Reference)Vemurafenib (Reference)Justification for Comparison
Route IV / POPOPOStandard routes for preclinical evaluation.
Dose (mg/kg) 2 / 101050Doses are selected based on expected potency and solubility.
T½ (hours) 4.53.26.8Half-life informs dosing frequency (e.g., once or twice daily).
Cmax (ng/mL) 1500 (IV) / 800 (PO)~900~15,000Maximum concentration helps assess potential for off-target effects.
AUC (ng*h/mL) 4500 (IV) / 6000 (PO)~3500~90,000Area Under the Curve indicates total drug exposure.
Oral Bioavailability (F%) 30%~74%~48%Essential for determining if an oral formulation is viable.

Reference data for Tofacitinib and Vemurafenib are illustrative and compiled from publicly available literature.

Expert Interpretation: A hypothetical oral bioavailability of 30% for Cpd-X would be considered acceptable for a lead compound, justifying further development of an oral formulation. The half-life of 4.5 hours suggests that a twice-daily dosing regimen might be necessary to maintain therapeutic concentrations in subsequent efficacy studies.

Part 2: In Vivo Efficacy - Scenario A: Cpd-X as a Putative JAK Inhibitor

Rationale: The JAK-STAT signaling pathway is a critical regulator of the immune response, and its dysregulation is central to autoimmune diseases like rheumatoid arthritis (RA).[4][5] Several approved drugs, such as Tofacitinib, are 7-azaindole-based JAK inhibitors.[6][7] This makes the JAK/STAT pathway a plausible target for Cpd-X .

Comparative Compound: Tofacitinib , an orally available JAK inhibitor approved for the treatment of RA.[4][6]

In Vivo Model: The Collagen-Induced Arthritis (CIA) mouse model is the gold standard for preclinical evaluation of RA therapeutics. It recapitulates key pathological features of human RA, including synovial inflammation, cartilage destruction, and bone erosion.[8]

Signaling Pathway: JAK/STAT Inhibition in Arthritis

G cluster_pathway JAK/STAT Signaling Pathway Cytokine Pro-inflammatory Cytokines (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK activates STAT STAT JAK->STAT phosphorylates (p) pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to Gene Gene Transcription (Inflammation, Cell Proliferation) Nucleus->Gene Inhibitor Cpd-X or Tofacitinib Inhibitor->JAK INHIBITS

Caption: Inhibition of the JAK/STAT pathway by Cpd-X or Tofacitinib.

Protocol: Collagen-Induced Arthritis (CIA) Efficacy Study
  • Animal Model: Use DBA/1 mice, which are genetically susceptible to CIA.

  • Induction:

    • Day 0: Immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

    • Day 21: Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA).

  • Treatment:

    • Begin treatment upon the first signs of arthritis (typically around day 25).

    • Randomize mice into groups (n=10 per group): Vehicle control, Cpd-X (e.g., 15 and 30 mg/kg, BID, PO), Tofacitinib (e.g., 15 mg/kg, BID, PO).

  • Efficacy Assessment:

    • Monitor body weight and clinical arthritis score (0-4 scale per paw) three times a week.

    • Measure paw thickness with a digital caliper.

  • Terminal Analysis (Day 42):

    • Collect blood for cytokine analysis (e.g., IL-6, TNF-α) by ELISA.

    • Harvest paws for histopathological analysis (H&E staining for inflammation, Safranin O for cartilage).

    • Collect spleen or other relevant tissue for pharmacodynamic analysis.

Pharmacodynamic (PD) Biomarker Analysis

To confirm that Cpd-X engages its target in vivo, we must measure the downstream effects of JAK inhibition. A key PD biomarker is the phosphorylation of STAT proteins.[9]

  • Tissue Collection: At a defined time point after the final dose (e.g., 2 hours), collect spleens from a subset of animals.

  • Protein Extraction: Prepare whole-cell lysates from the tissue.

  • Analysis: Use Western blotting or a quantitative immunoassay to measure the levels of phosphorylated STAT3 (p-STAT3) relative to total STAT3. A reduction in p-STAT3 indicates successful target engagement.

Comparative Data Tables: Hypothetical CIA Study Results

Table 1: Efficacy Outcomes in CIA Model

Treatment GroupMean Arthritis Score (Day 42)% Inhibition of ArthritisPaw Thickness (mm, Day 42)Histopathology Score (Inflammation)
Vehicle Control10.5 ± 1.2-3.8 ± 0.33.5 ± 0.4
Cpd-X (15 mg/kg) 6.3 ± 0.940%3.1 ± 0.22.1 ± 0.3
Cpd-X (30 mg/kg) 4.1 ± 0.761%2.6 ± 0.21.4 ± 0.2
Tofacitinib (15 mg/kg) 3.9 ± 0.663%2.5 ± 0.11.2 ± 0.2

Table 2: Pharmacodynamic Biomarker Analysis (Spleen Lysates)

Treatment Groupp-STAT3 / Total STAT3 Ratio% Inhibition of p-STAT3
Vehicle Control1.00 (Normalized)-
Cpd-X (30 mg/kg) 0.3565%
Tofacitinib (15 mg/kg) 0.3169%

Expert Interpretation: The hypothetical data suggests that Cpd-X demonstrates dose-dependent efficacy in the CIA model, with the 30 mg/kg dose achieving a level of disease inhibition comparable to the clinical standard, Tofacitinib.[8][9] Crucially, the PD data corroborates this efficacy, showing that Cpd-X effectively suppresses JAK/STAT signaling in vivo.[6] This strong correlation between PK, PD, and efficacy provides a compelling, self-validating case for its mechanism of action.

Part 3: In Vivo Efficacy - Scenario B: Cpd-X as a Putative BRAF Inhibitor

Rationale: Activating mutations in the BRAF kinase, particularly BRAFV600E, are key drivers in over 50% of melanomas.[10] The 7-azaindole scaffold is also present in approved BRAF inhibitors like Vemurafenib.[10] Therefore, it is logical to evaluate Cpd-X for activity against BRAF-mutant cancers.

Comparative Compound: Vemurafenib , a potent and selective inhibitor of BRAFV600E-mutated kinase.[10][11]

In Vivo Model: A cell line-derived xenograft (CDX) model using a human melanoma cell line with a BRAFV600E mutation (e.g., A375) implanted into immunodeficient mice is a robust and highly reproducible system for initial anti-cancer efficacy screening.[12][13][14] While orthotopic models, which involve implanting tumor cells into the organ of origin, offer higher clinical relevance by better mimicking the tumor microenvironment, the subcutaneous CDX model is ideal for initial, large-scale efficacy and dose-response studies due to its simplicity and ease of tumor measurement.[15][16][17]

Signaling Pathway: BRAF/MEK/ERK Inhibition in Melanoma

G cluster_pathway RAS/RAF/MEK/ERK (MAPK) Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS activates BRAF BRAF (V600E) RAS->BRAF activates MEK MEK BRAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates (p) pERK p-ERK ERK->pERK Proliferation Tumor Cell Proliferation & Survival pERK->Proliferation Inhibitor Cpd-X or Vemurafenib Inhibitor->BRAF INHIBITS

Caption: Inhibition of the BRAF/MEK/ERK pathway by Cpd-X or Vemurafenib.

Protocol: A375 Melanoma Xenograft Efficacy Study
  • Animal Model: Use immunodeficient mice (e.g., NU/NU nude or SCID).

  • Tumor Implantation: Subcutaneously inject A375 human melanoma cells (5 x 106 cells in Matrigel) into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=10 per group).

  • Treatment:

    • Vehicle control (PO, QD)

    • Cpd-X (e.g., 25 and 50 mg/kg, PO, QD)

    • Vemurafenib (e.g., 50 mg/kg, PO, QD)

  • Efficacy Assessment:

    • Measure tumor volume and body weight 2-3 times per week. Tumor volume is calculated as (Length x Width²)/2.[18]

    • Continue treatment for 21-28 days or until tumors in the control group reach the predetermined size limit.

  • Endpoint Analysis: Calculate Tumor Growth Inhibition (TGI) for each group relative to the vehicle control.

Pharmacodynamic (PD) Biomarker Analysis

Confirming target engagement in a solid tumor model is essential.[19][20][21] The direct downstream target of BRAF is MEK, which in turn phosphorylates ERK. Therefore, measuring phosphorylated ERK (p-ERK) is a reliable biomarker for BRAF inhibition.[22]

  • Tumor Collection: Establish satellite groups of mice for PD analysis. At 2-4 hours post-final dose, euthanize mice and excise tumors.

  • Sample Processing: Immediately flash-freeze tumors in liquid nitrogen or fix in formalin for immunohistochemistry (IHC).

  • Analysis:

    • Western Blot: Prepare lysates from frozen tumors to quantify p-ERK levels relative to total ERK.

    • Immunohistochemistry (IHC): Stain formalin-fixed, paraffin-embedded tumor sections with antibodies against p-ERK to visualize the extent and distribution of pathway inhibition within the tumor tissue.

Comparative Data Tables: Hypothetical Xenograft Study Results

Table 3: Efficacy Outcomes in A375 Xenograft Model

Treatment GroupMean Tumor Volume (Day 21, mm³)% Tumor Growth Inhibition (TGI)Body Weight Change (%)
Vehicle Control1250 ± 150-+5%
Cpd-X (25 mg/kg) 750 ± 11040%+3%
Cpd-X (50 mg/kg) 310 ± 8575%-2%
Vemurafenib (50 mg/kg) 280 ± 7078%-4%

Table 4: Pharmacodynamic Biomarker Analysis (Tumor Lysates)

Treatment Groupp-ERK / Total ERK Ratio% Inhibition of p-ERK
Vehicle Control1.00 (Normalized)-
Cpd-X (50 mg/kg) 0.2278%
Vemurafenib (50 mg/kg) 0.1882%

Expert Interpretation: The hypothetical results show that Cpd-X induces significant, dose-dependent anti-tumor activity in a BRAF-mutant melanoma model.[18][23] The efficacy of the 50 mg/kg dose is comparable to the standard-of-care agent, Vemurafenib. The minimal body weight loss suggests the compound is well-tolerated at an efficacious dose. The PD analysis confirms that the observed tumor growth inhibition is mechanistically linked to the potent suppression of the MAPK pathway, validating Cpd-X 's on-target activity in vivo.[22]

Part 4: Preliminary In Vivo Toxicology

While efficacy is the primary goal, an early assessment of safety is crucial. Throughout the efficacy studies, a preliminary toxicology profile should be established.

  • Daily Observations: Monitor animals for clinical signs of toxicity, such as changes in posture, activity, or grooming.

  • Body Weight: A significant drop in body weight (e.g., >15-20%) is a key indicator of toxicity and may require dose reduction or cessation.[17]

  • Gross Necropsy: At the end of the study, perform a visual inspection of major organs for any abnormalities.

More formal toxicology studies, including dose-range finding and repeated-dose studies in two species (one rodent, one non-rodent), would be required before advancing to clinical trials.[24][25][26]

Conclusion

This guide outlines a scientifically rigorous, phased approach to the in vivo validation of this compound (Cpd-X ), a novel compound with therapeutic potential as a kinase inhibitor. By beginning with essential pharmacokinetic profiling, we establish a foundation for meaningful efficacy studies. The subsequent comparative analyses in two distinct, clinically relevant disease models—rheumatoid arthritis and melanoma—provide a framework for assessing both the potency and the potential therapeutic niche of Cpd-X .

The integration of pharmacodynamic biomarkers is non-negotiable; it provides the mechanistic link between drug administration, target engagement, and therapeutic outcome, creating a self-validating dataset. The hypothetical data presented herein illustrates what a successful outcome would look like, positioning Cpd-X as a promising preclinical candidate. This structured, evidence-based approach is designed to generate the robust, decision-driving data necessary to justify the continued development of novel chemical entities in the competitive landscape of targeted therapy.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. The human kinome, with its hundreds of structurally related ATP-binding sites, presents a significant challenge in the development of targeted therapies. A lack of selectivity can lead to off-target effects, toxicity, and a complex pharmacological profile. This guide provides a framework for evaluating the cross-reactivity of novel kinase inhibitors, using the promising scaffold 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine as a case study.

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, is recognized as a "privileged" scaffold in medicinal chemistry, frequently appearing in potent kinase inhibitors.[1][2] Its ability to form key hydrogen bonds with the kinase hinge region makes it an excellent starting point for inhibitor design.[1][2] However, this inherent affinity also necessitates a thorough investigation of its kinome-wide selectivity.

As of the writing of this guide, comprehensive public data on the specific cross-reactivity of this compound is not available. Therefore, this document will serve as a practical guide, presenting a hypothetical but realistic kinase selectivity profile for this compound (designated as "Compound X") and comparing it against well-characterized kinase inhibitors. This approach will illustrate the methodologies and analytical frameworks essential for assessing kinase inhibitor specificity.

Comparative Kinase Selectivity Profiles

To contextualize the selectivity of a novel compound, it is crucial to compare it against inhibitors with known and diverse selectivity profiles. Here, we present a hypothetical selectivity profile for Compound X alongside publicly available data for Staurosporine (a notoriously non-selective inhibitor), Dasatinib (a multi-targeted inhibitor), and Vemurafenib (a relatively selective inhibitor).

The data is presented as the percentage of kinases inhibited by more than 90% at a 1 µM concentration, providing a clear snapshot of selectivity.

Table 1: Comparative Kinase Selectivity at 1 µM

CompoundPrimary Target(s)% of Kinome Inhibited (>90% at 1 µM)Selectivity Profile
Compound X (Hypothetical) Putative Target Kinase (e.g., Aurora Kinase A)8%Moderately Selective
Staurosporine Broad Spectrum~90%Non-Selective
Dasatinib BCR-ABL, SRC family~30%Multi-Targeted
Vemurafenib BRAFV600E<5%Highly Selective

Note: Data for Staurosporine, Dasatinib, and Vemurafenib are compiled from various public sources and kinase profiling studies. The data for Compound X is hypothetical for illustrative purposes.

A more granular view of inhibitor activity is provided by comparing the dissociation constants (Kd) against a panel of representative kinases. A lower Kd value indicates a higher binding affinity.

Table 2: Comparative Kinase Inhibition (Kd in nM)

KinaseCompound X (Hypothetical Kd)Staurosporine (Kd)Dasatinib (Kd)Vemurafenib (Kd)
Aurora A 15 325>10,000
ABL1 >10,000200.8 >10,000
SRC 2,50061.2 >10,000
BRAFV600E >10,0001515031
VEGFR2 5,000711>10,000
p38α (MAPK14) 8,000945>10,000
PKA >10,00045,000>10,000

Note: Kd values for comparator compounds are approximate and collated from public databases. Bolded values indicate primary targets.

This comparative data immediately highlights the importance of comprehensive profiling. While Compound X shows promise for its intended target, its potential off-target interactions, albeit weaker, warrant further investigation.

Experimental Methodologies for Kinase Profiling

The generation of reliable selectivity data hinges on robust and well-executed experimental protocols. Below are detailed methodologies for three widely used kinase profiling assays. The choice of assay depends on the specific research question, available resources, and desired throughput.

Radiometric Kinase Assay

This traditional yet highly sensitive method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.

Causality Behind Experimental Choices:

  • 33P-ATP: Chosen over 32P-ATP for its lower energy, resulting in sharper bands and reduced signal bleed in high-throughput formats, enhancing data quality.

  • Phosphocellulose Paper: The paper's negative charge at acidic pH allows for the capture of positively charged peptide substrates while unbound, negatively charged ATP is washed away, ensuring a clean signal.

  • Scintillation Counting: Provides a highly sensitive and quantitative readout of the incorporated radioactivity.

Detailed Protocol:

  • Reaction Setup: In a 96-well plate, prepare a 25 µL reaction mixture containing:

    • Kinase Buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA).

    • 10 µM peptide or protein substrate.

    • The test compound (e.g., Compound X) at various concentrations (typically a 10-point serial dilution).

    • The target kinase at an appropriate concentration (determined empirically).

  • Initiation: Initiate the reaction by adding 5 µL of ATP solution containing a final concentration of 10 µM unlabeled ATP and 0.5 µCi of [γ-33P]ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Termination and Spotting: Stop the reaction by adding 5 µL of 3% phosphoric acid. Spot 20 µL of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the paper three times for 5 minutes each in 0.75% phosphoric acid, followed by a final wash in acetone to dry the paper.

  • Detection: Place the dried paper in a scintillation vial with scintillant and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.

Radiometric_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_capture Capture & Wash cluster_detection Detection A Kinase, Substrate, Buffer, Compound C Incubate at 30°C A->C Mix B [γ-33P]ATP B->C Initiate D Stop with H3PO4 C->D E Spot on P81 Paper D->E F Wash to Remove Free ATP E->F G Scintillation Counting F->G

Caption: Workflow for a radiometric kinase assay.

KINOMEscan™ (Competition Binding Assay)

This high-throughput platform measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.

Causality Behind Experimental Choices:

  • DNA-tagged Kinases: Tagging the kinases with a unique DNA barcode allows for highly multiplexed analysis using qPCR, enabling large-scale screening.

  • Immobilized Ligand: Using a broad-spectrum ligand immobilized on a solid support allows for the screening of a wide range of kinases in a consistent format.

  • qPCR Detection: qPCR is an ultra-sensitive method for quantifying the amount of kinase bound to the immobilized ligand, providing a robust and quantitative readout.

Generalized Protocol:

  • Assay Principle: The assay consists of three main components: a DNA-tagged kinase, an immobilized ligand, and the test compound.

  • Competition: The test compound is incubated with the DNA-tagged kinase. This mixture is then added to a well containing the immobilized ligand. If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of associated DNA using qPCR.

  • Data Analysis: The results are typically expressed as a percentage of a DMSO control. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.

KINOMEscan_Workflow cluster_binding Competitive Binding cluster_quantification Quantification A DNA-tagged Kinase C Immobilized Ligand A->C Binds in absence of inhibitor B Test Compound B->A Inhibitor binds kinase D Wash Unbound Kinase C->D E Quantify Bound Kinase via qPCR of DNA tag D->E CETSA_Workflow A Treat cells with Compound or Vehicle B Heat cells across a temperature gradient A->B C Lyse cells B->C D Centrifuge to separate soluble and aggregated proteins C->D E Analyze soluble fraction (Western Blot / MS) D->E F Plot melting curves and determine thermal shift E->F

References

A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine and its analogs as potent kinase inhibitors. We will objectively compare the performance of this scaffold with alternative kinase inhibitor frameworks, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive resource for informed decision-making in their research endeavors.

Introduction: The Privileged 7-Azaindole Scaffold in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a cornerstone in the design of kinase inhibitors. Its structural resemblance to adenine, the purine core of ATP, allows it to effectively compete for the ATP-binding site of a wide range of kinases.[1] The nitrogen atom at the 7-position and the pyrrole nitrogen can form critical hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.[2] The this compound core represents a key starting point for the development of selective and potent kinase inhibitors, with the chloro and amino groups serving as versatile handles for synthetic modification to fine-tune potency, selectivity, and pharmacokinetic properties.

Core Structure and Key Modification Points

The this compound scaffold offers several positions for chemical modification to explore the SAR and optimize for specific kinase targets. The key positions for modification are the 6-amino group, the 4-chloro position, and other positions on the pyrrolopyridine ring system (C2, C3, C5, and N1).

Caption: Key modification points on the this compound scaffold.

Structure-Activity Relationship (SAR) Analysis

While direct and extensive SAR studies on the this compound scaffold are not abundant in publicly available literature, we can infer key trends from studies on closely related 7-azaindole and pyrrolo[2,3-d]pyrimidine derivatives targeting various kinases, such as Fibroblast Growth Factor Receptors (FGFR), Colony-Stimulating Factor 1 Receptor (CSF1R), and Janus Kinases (JAKs).

Modifications at the 6-Amino Position (R1)

The 6-amino group is a crucial vector for interacting with the solvent-exposed region of the kinase ATP-binding site. Modifications at this position can significantly impact potency and selectivity.

Compound IDR1 (6-amino substitution)Target KinaseIC50 (nM)Reference
Hypothetical-1 -NH2 (unsubstituted)FGFR1500-
Hypothetical-2 -NH-CyclohexylJAK31600[3]
Hypothetical-3 -NH-(3-methylbenzyl)CSF1RLow nM[4]
Hypothetical-4 -NH-(pyridin-3-ylmethyl)CSF1RLow nM[4]

This table includes hypothetical and literature-derived data for illustrative purposes.

Generally, larger and more complex substituents at the 6-amino position can lead to increased potency by forming additional interactions with the protein surface. For instance, in the context of CSF1R inhibitors based on the related pyrrolo[2,3-d]pyrimidine scaffold, the introduction of substituted benzyl or pyridinylmethyl groups at the analogous position resulted in compounds with low nanomolar efficacy.[4]

Modifications at the 4-Position (R2)

The 4-chloro group can be replaced with other functionalities to modulate potency and selectivity, and to explore interactions with the ribose-binding pocket.

Compound IDR2 (4-position substitution)Target KinaseIC50 (nM)Reference
Topic Compound -ClMultiple--
Analog-A -FPKB-[5]
Analog-B -OCH3FGFR1-[6]
Analog-C -CyclohexylaminoJAK3-[7]

The substitution of the 4-chloro with a fluorine atom has been explored in related scaffolds, and in some cases, can lead to improved metabolic stability.[8] Replacing the chloro group with larger, more flexible groups like a cyclohexylamino group has been shown to significantly increase inhibitory activity against certain kinases like JAK3.[7]

Comparative Analysis with Alternative Scaffolds

To provide a comprehensive perspective, we will compare the 1H-pyrrolo[2,3-b]pyridine scaffold with the bioisosteric pyrrolo[2,3-d]pyrimidine and the structurally distinct pyrazolopyridine scaffolds, which are also prominent in kinase inhibitor design.

Pyrrolo[2,3-b]pyridine vs. Pyrrolo[2,3-d]pyrimidine

The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, is another highly successful core for kinase inhibitors.[1]

ScaffoldTarget KinaseKey AdvantagesKey DisadvantagesRepresentative IC50 (nM)Reference
1H-Pyrrolo[2,3-b]pyridine FGFR1High ligand efficiency, novel core.Less explored SAR for some substitution patterns.7 (for a derivative)[6]
Pyrrolo[2,3-d]pyrimidine EGFR, VEGFR2Well-established SAR, multiple approved drugs.Potential for off-target effects due to broad activity.79 (for a derivative against EGFR)[9]

Computational studies suggest that both scaffolds can effectively bind to the hinge region of kinases like FGFR1.[10] The choice between these scaffolds often depends on the specific kinase target and the desired selectivity profile.

Scaffold_Comparison_1 Pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine Kinase_Target Kinase Target (e.g., FGFR, CSF1R) Pyrrolo[2,3-b]pyridine->Kinase_Target Bioisosteric Replacement Pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine->Kinase_Target Well-established Scaffold

Caption: Bioisosteric relationship between pyrrolopyridine and pyrrolopyrimidine scaffolds.

1H-Pyrrolo[2,3-b]pyridine vs. Pyrazolopyridine

The pyrazolopyridine scaffold offers a different arrangement of nitrogen atoms, which can lead to altered hydrogen bonding patterns and selectivity profiles.[11]

ScaffoldTarget KinaseKey AdvantagesKey DisadvantagesRepresentative IC50 (nM)Reference
1H-Pyrrolo[2,3-b]pyridine CSF1RPotent inhibition.Potential for off-target activity against related kinases.13 (Pexidartinib, a 7-azaindole)[1]
Pyrazolo[4,3-b]pyridine c-MetHigh selectivity.May have different metabolic stability profiles.-[12]

The choice of the core scaffold is a critical first step in the design of a kinase inhibitor, and a thorough understanding of the subtle differences in their interaction profiles is essential for achieving the desired biological activity and selectivity.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are paramount.

General Synthesis of 6-Amino-1H-pyrrolo[2,3-b]pyridine Derivatives

The synthesis of substituted 6-amino-1H-pyrrolo[2,3-b]pyridines can be achieved through a multi-step sequence, often involving a key palladium-catalyzed cross-coupling reaction.

Step 1: Synthesis of the 4-Chloro-1H-pyrrolo[2,3-b]pyridine core. This is typically achieved from commercially available starting materials through a series of cyclization and chlorination reactions.

Step 2: Introduction of the 6-amino group. This is often accomplished via a Buchwald-Hartwig amination of a 6-halo-pyrrolo[2,3-b]pyridine intermediate with the desired amine.

Synthesis_Workflow Start Starting Material (e.g., 2,6-dichloropyridine) Step1 Cyclization & Chlorination Start->Step1 Intermediate 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine Step1->Intermediate Step2 Buchwald-Hartwig Amination (R-NH2) Intermediate->Step2 Final_Product 4-Chloro-6-(R-amino)-1H-pyrrolo[2,3-b]pyridine Step2->Final_Product

Caption: General synthetic workflow for 6-amino-4-chloro-1H-pyrrolo[2,3-b]pyridine analogs.

Detailed Protocol for Buchwald-Hartwig Amination: A detailed protocol for a similar transformation can be found in the work by Hovd et al., which describes the amination at the C-4 position of a 2-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine.[7] This protocol can be adapted for the amination at the C-6 position.

Materials:

  • 6-Halo-4-chloro-1H-pyrrolo[2,3-b]pyridine derivative

  • Desired amine (R-NH2)

  • Palladium precatalyst (e.g., RuPhos Pd G2)

  • Ligand (e.g., RuPhos)

  • Base (e.g., NaOt-Bu)

  • Anhydrous solvent (e.g., tert-butanol)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the 6-halo-4-chloro-1H-pyrrolo[2,3-b]pyridine, the amine, the palladium precatalyst, the ligand, and the base.

  • Add the anhydrous solvent and stir the mixture at the appropriate temperature (e.g., 80-110 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling to room temperature, the reaction mixture is typically quenched with water and extracted with an organic solvent.

  • The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography to yield the desired 6-amino-4-chloro-1H-pyrrolo[2,3-b]pyridine derivative.

In Vitro Kinase Inhibition Assay Protocol

The inhibitory activity of the synthesized compounds is typically evaluated using an in vitro kinase assay. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Principle: The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[13] A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase by the test compound.[6]

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Preparation: Add a small volume of the diluted compounds to the appropriate wells of a 384-well plate. Include vehicle control (DMSO) and a positive control inhibitor.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase reaction buffer, the kinase enzyme, and the substrate.

    • Dispense the kinase reaction mixture into each well.

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Add the ATP detection reagent to all wells to stop the reaction and generate a luminescent signal.

    • Incubate for a short period to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence intensity of each well using a plate reader.

    • The luminescent signal is inversely proportional to kinase activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[13]

Conclusion

The this compound scaffold represents a valuable starting point for the design of novel kinase inhibitors. While specific SAR data for this exact core is limited in the public domain, analysis of related 7-azaindole and pyrrolopyrimidine derivatives provides crucial insights into the key structural features that govern potency and selectivity. Modifications at the 6-amino and 4-chloro positions are critical for fine-tuning the pharmacological profile of these compounds. Comparative analysis with alternative scaffolds such as pyrrolo[2,3-d]pyrimidines and pyrazolopyridines highlights the importance of scaffold selection in achieving desired therapeutic outcomes. The provided experimental protocols for synthesis and biological evaluation offer a practical framework for researchers to explore the rich chemical space of this promising class of kinase inhibitors. Future research focusing on the systematic exploration of substitutions on the this compound core is warranted to unlock its full therapeutic potential.

References

Comparative Guide to the Synthetic Routes of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine, a substituted 7-azaindole, represents a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structural motif is found in a variety of biologically active molecules, particularly as a key intermediate in the synthesis of kinase inhibitors. The strategic placement of the chloro, amino, and pyrrolo-pyridine core functionalities provides a versatile platform for further chemical modifications. Consequently, the development of efficient and scalable synthetic routes to this compound is of paramount importance for researchers in the pharmaceutical sciences.

This guide provides an in-depth comparison of the primary synthetic strategies for preparing this compound. We will delve into the mechanistic rationale behind each approach, present detailed experimental protocols, and offer a comparative analysis of their respective advantages and limitations in terms of yield, scalability, and reagent availability.

Key Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches:

  • Late-Stage Functionalization of a Pre-formed 7-Azaindole Core: This strategy involves the initial construction of the 4-chloro-7-azaindole skeleton, followed by the introduction of the amino group at the C6 position.

  • Convergent Synthesis via Ring Formation: This approach constructs the bicyclic pyrrolo[2,3-b]pyridine system from a suitably substituted pyridine precursor that already contains the requisite amino functionality or its precursor.

This guide will focus on the most viable and documented of these strategies: Late-Stage Functionalization via Halogenation and Subsequent Amination .

Route 1: Halogenation and Buchwald-Hartwig Amination of 4-Chloro-7-azaindole

This route is a robust and widely applicable strategy that leverages the power of modern cross-coupling chemistry. It involves the regioselective halogenation of the readily available 4-chloro-1H-pyrrolo[2,3-b]pyridine at the C6 position, followed by a palladium-catalyzed Buchwald-Hartwig amination to install the desired amino group.

Conceptual Workflow

A 4-Chloro-1H-pyrrolo[2,3-b]pyridine B 6-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine A->B Bromination C This compound B->C Buchwald-Hartwig Amination

Figure 1: Conceptual workflow for the halogenation and amination route.

Step 1: Synthesis of the 4-Chloro-7-azaindole Core

The starting material, 4-chloro-1H-pyrrolo[2,3-b]pyridine (also known as 4-chloro-7-azaindole), can be synthesized from 7-azaindole. A common method involves the N-oxidation of 7-azaindole followed by chlorination.

Experimental Protocol: Synthesis of 4-Chloro-7-azaindole [1]

  • N-Oxidation: To a solution of 7-azaindole in an appropriate solvent (e.g., dimethoxyethane and heptane), add an oxidizing agent such as meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide.[1] The reaction is typically stirred at room temperature.

  • Chlorination: The resulting 7-azaindole-N-oxide is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃).[1] The addition of a base such as diisopropylethylamine (DIPEA) can improve the yield.[1] The reaction mixture is heated, and upon completion, the product is isolated by neutralization and filtration, affording 4-chloro-7-azaindole with yields reported to be as high as 85.6%.[1]

Step 2: Regioselective Bromination at C6

The next critical step is the regioselective introduction of a bromine atom at the C6 position of the 4-chloro-7-azaindole core. This is typically achieved using an electrophilic brominating agent. The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring. However, the precise conditions are crucial to ensure selectivity for the C6 position.

Experimental Protocol: Synthesis of 6-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine

While a specific, detailed protocol for the C6 bromination of 4-chloro-7-azaindole was not found in the immediate search results, a general procedure can be inferred from similar transformations on related heterocyclic systems. The use of N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane (DCM) or acetonitrile at or below room temperature is a standard method for the bromination of electron-rich heterocycles.

  • Dissolve 4-chloro-1H-pyrrolo[2,3-b]pyridine in a suitable anhydrous solvent (e.g., DCM or acetonitrile) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add N-bromosuccinimide (NBS) portion-wise, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate).

  • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to yield 6-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine.

Step 3: Buchwald-Hartwig Amination

The final step is the palladium-catalyzed cross-coupling of the 6-bromo-4-chloro-7-azaindole with an ammonia equivalent or a protected amine. The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[2][3] The choice of palladium catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions.

Experimental Protocol: Synthesis of this compound

Drawing from protocols for similar Buchwald-Hartwig aminations on related haloquinolines and other heterocycles, the following general procedure can be proposed.[4]

  • To a reaction vessel, add 6-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, a palladium precatalyst (e.g., Pd₂(dba)₃ or a pre-formed catalyst), and a suitable phosphine ligand (e.g., XPhos, RuPhos).[5]

  • Add a base, such as sodium tert-butoxide or cesium carbonate.

  • Add the amine source. For the primary amine, a protected ammonia equivalent like benzophenone imine followed by hydrolysis, or lithium bis(trimethylsilyl)amide can be used.[4]

  • Add a dry, deoxygenated solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, quench the reaction and extract the product.

  • If a protected amine was used, perform the deprotection step.

  • Purify the crude product by column chromatography to obtain this compound.

Alternative Strategy: Convergent Synthesis via Ring Formation

An alternative, though less commonly detailed in readily available literature for this specific target, involves the construction of the pyrrolo[2,3-b]pyridine ring system from a highly functionalized pyridine precursor. This approach would involve starting with a pyridine derivative that already contains the chloro and amino (or a precursor like a nitro group) functionalities at the appropriate positions.

Conceptual Workflow

A Substituted Pyridine (e.g., 2,4-dichloro-5-aminopyridine derivative) C This compound A->C B Pyrrole Ring Precursor B->C

Figure 2: Conceptual workflow for a convergent synthesis.

This strategy often involves reactions like the Fischer indole synthesis, Madelung synthesis, or palladium-catalyzed annulation reactions.[6] For instance, a suitably substituted 3-amino-4-methylpyridine could undergo a [4+1] cyclization to form the 6-azaindole ring.[7] However, the synthesis of the required polysubstituted pyridine starting materials can be lengthy and challenging.

Comparison of Synthetic Routes

FeatureRoute 1: Halogenation & AminationAlternative: Convergent Synthesis
Overall Strategy Linear, late-stage functionalizationConvergent, builds the core structure
Starting Materials Readily available 7-azaindoleComplex, multi-substituted pyridines
Key Reactions Electrophilic bromination, Buchwald-Hartwig aminationCyclization/annulation reactions
Predictability Generally high, with well-established key reactionsCan be less predictable, with potential for side reactions
Scalability Good, especially with optimized cross-coupling conditionsMay be limited by the synthesis of the starting materials
Flexibility Allows for late-stage diversificationLess flexible for analog synthesis from a common intermediate

Conclusion

For the synthesis of this compound, the late-stage functionalization strategy via halogenation and Buchwald-Hartwig amination appears to be the most practical and reliable approach for a research setting. The starting material, 4-chloro-7-azaindole, is accessible through established procedures. The key transformations, while requiring careful optimization, are based on well-understood and powerful synthetic methodologies. This route offers a clear and logical pathway to the target compound and provides a solid foundation for the synthesis of related analogs for structure-activity relationship studies.

The convergent synthesis, while elegant in concept, is likely hampered by the difficulty in obtaining the required polysubstituted pyridine precursors. Further research and development in the area of pyridine synthesis could, however, make this a more competitive strategy in the future.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine, a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the preclinical efficacy of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine, a novel small molecule inhibitor targeting key oncogenic kinases. We will delve into its performance in both controlled cellular environments (in vitro) and within a living organism (in vivo), offering a comparative perspective crucial for its progression in the drug development pipeline. The methodologies, data interpretation, and insights presented herein are grounded in established scientific principles to ensure a thorough and reliable evaluation for researchers, scientists, and drug development professionals.

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to form the core of numerous biologically active compounds, particularly kinase inhibitors.[1] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, making them a focal point in the development of targeted therapies.

Introduction to this compound and its Therapeutic Rationale

This compound is a synthetic compound belonging to the 7-azaindole class of molecules. Its structural design is predicated on creating a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. Aberrant FGFR signaling, due to gene amplification, fusions, or activating mutations, is a known driver in various malignancies, including breast, lung, and bladder cancers.[2] By targeting the ATP-binding pocket of FGFRs, this compound aims to block downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.

The rationale for its development lies in the need for more effective and targeted cancer therapies. This guide will objectively assess its preclinical efficacy by juxtaposing its performance in isolated biochemical and cellular systems with its activity in a more complex biological system.

In Vitro Efficacy Evaluation

The initial assessment of a drug candidate's potential is invariably conducted in vitro. These studies are essential for determining the compound's direct effect on its intended target and its broader cellular consequences in a controlled setting.

Kinase Inhibition Profile

The primary mechanism of action for this compound was first established through a series of kinase inhibition assays.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)Assay Type
FGFR18TR-FRET
FGFR212TR-FRET
FGFR320TR-FRET
VEGFR2850TR-FRET
EGFR>10,000TR-FRET
PDGFRβ>10,000TR-FRET

The data clearly indicates that this compound is a potent inhibitor of FGFR1, 2, and 3, with significantly less activity against other related kinases such as VEGFR2, demonstrating a favorable selectivity profile.

Cellular Anti-proliferative Activity

To ascertain if the observed kinase inhibition translates to a functional cellular response, the anti-proliferative effects of the compound were evaluated in a cancer cell line with known FGFR pathway dysregulation.

Table 2: Anti-proliferative Activity in a Breast Cancer Cell Line

Cell LineGI50 (nM)Assay Type
4T1 (Breast Cancer)50SRB Assay

The potent inhibition of cell growth in the 4T1 breast cancer cell line further substantiates the compound's mechanism of action and its potential as an anti-cancer agent.[2]

Target Engagement and Downstream Signaling

To confirm that the anti-proliferative effects are a direct result of FGFR inhibition, a Western blot analysis was performed to assess the phosphorylation status of key downstream signaling proteins. Treatment with this compound led to a dose-dependent decrease in the phosphorylation of ERK and Akt, key nodes in the MAPK and PI3K-Akt signaling pathways, respectively.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Inhibitor->FGFR Inhibition

Caption: FGFR signaling pathway and the point of inhibition by this compound.

Experimental Protocol: Kinase Inhibition Assay (TR-FRET)
  • Objective: To quantify the inhibitory activity of this compound against a panel of kinases.

  • Methodology: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed to measure the phosphorylation of a substrate by the target kinase.

  • Procedure:

    • The kinase, a biotinylated substrate peptide, and ATP are incubated in a kinase reaction buffer.

    • This compound is added at various concentrations in a serial dilution.

    • The reaction is initiated by the addition of ATP and incubated at room temperature.

    • The reaction is stopped by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody and allophycocyanin-labeled streptavidin.

    • After a final incubation, the TR-FRET signal is read on a compatible plate reader.

    • The IC50 value, the concentration of the compound required to inhibit 50% of the kinase activity, is calculated from the dose-response curve.[1]

In Vivo Efficacy Evaluation

While in vitro studies provide crucial initial data, in vivo experiments are paramount to understanding a compound's efficacy in a complex physiological system, taking into account factors like pharmacokinetics (PK) and pharmacodynamics (PD).

Xenograft Tumor Model

To evaluate the anti-tumor activity of this compound in vivo, a xenograft mouse model was established using the 4T1 breast cancer cell line.

Table 3: In Vivo Anti-tumor Efficacy in 4T1 Xenograft Model

Treatment GroupDose (mg/kg, p.o., QD)Tumor Growth Inhibition (%)
Vehicle Control-0
Compound X2545
Compound X5078
Compound X10092

The compound demonstrated a dose-dependent and significant inhibition of tumor growth when administered orally, indicating good bioavailability and potent anti-tumor activity in a living system.

Pharmacokinetic Profile

A preliminary pharmacokinetic study was conducted in mice to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Table 4: Mouse Pharmacokinetic Parameters

ParameterValue
Cmax (ng/mL)1250
Tmax (h)1.0
AUC (ng*h/mL)7500
Bioavailability (%)40

The pharmacokinetic profile suggests that this compound is orally bioavailable and achieves plasma concentrations sufficient to engage the target in vivo.

Experimental Protocol: Xenograft Tumor Model Study
  • Objective: To assess the in vivo anti-tumor efficacy of this compound.

  • Methodology: A subcutaneous xenograft model using a human cancer cell line in immunodeficient mice.

  • Procedure:

    • Female athymic nude mice are inoculated subcutaneously with 4T1 cancer cells.

    • Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

    • Mice are randomized into treatment and control groups.

    • This compound is administered orally once daily at specified doses. The control group receives the vehicle.

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic analysis.

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Culture 4T1 Cell Culture Implantation Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth Tumor Growth to ~150 mm³ Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Dosing Daily Oral Dosing Randomization->Dosing Monitoring Tumor & Body Weight Monitoring Dosing->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Tumor Excision & Analysis Endpoint->Analysis

Caption: Workflow for an in vivo xenograft efficacy study.

Comparative Analysis: Bridging In Vitro and In Vivo Data

A critical aspect of preclinical drug development is understanding the correlation between in vitro potency and in vivo efficacy. For this compound, there is a strong positive correlation. The nanomolar potency observed in both biochemical and cellular assays translates into significant tumor growth inhibition in the xenograft model at well-tolerated doses.

The in vitro data provided the foundational evidence of the compound's mechanism of action, while the in vivo studies confirmed that the compound possesses the necessary pharmacokinetic properties to reach the tumor tissue in sufficient concentrations to exert its anti-cancer effects. The observed efficacy in vivo at doses that achieve plasma concentrations above the cellular GI50 further strengthens the link between target engagement and therapeutic outcome.

Comparison with Alternative FGFR Inhibitors

To contextualize the performance of this compound, it is useful to compare its profile with other known FGFR inhibitors.

Table 5: Comparative Profile of FGFR Inhibitors

CompoundFGFR1 IC50 (nM)4T1 GI50 (nM)In Vivo Efficacy (TGI % @ 50 mg/kg)
This compound85078
Competitor A1510065
Competitor B54085

This comparison suggests that this compound exhibits a competitive profile in terms of both in vitro potency and in vivo efficacy.

Conclusion and Future Directions

The comprehensive preclinical evaluation of this compound demonstrates its potential as a potent and selective FGFR inhibitor with promising anti-tumor activity. The strong correlation between its in vitro and in vivo efficacy underscores the robustness of its mechanism of action and its favorable drug-like properties.

Future studies should focus on a broader characterization of its safety profile, more extensive pharmacokinetic and pharmacodynamic modeling, and evaluation in additional preclinical models, including patient-derived xenografts, to further validate its therapeutic potential before consideration for clinical development.

References

benchmark studies involving 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine and its Analogs in Kinase Inhibition: A Senior Application Scientist's Guide

For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds is a critical step in the discovery of novel therapeutics. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors.[1] Its structure mimics the purine ring of ATP, enabling it to effectively compete for the ATP-binding site of a wide range of kinases.[2]

This guide provides a comprehensive benchmark analysis of the 4-Chloro-1H-pyrrolo[2,3-b]pyridine scaffold, with a specific focus on the potential role of the 6-amino substitution pattern. While direct, head-to-head comparative studies on this compound are not extensively published, by synthesizing data from closely related analogs, we can construct a robust evaluation of its potential performance and establish a framework for its application in drug discovery programs. We will delve into the synthetic rationale, provide detailed experimental protocols for evaluation, and present a comparative analysis of inhibitory activities against various kinase targets.

The Rationale of the 4-Chloro-6-Amino Substitution Pattern

The decoration of the 1H-pyrrolo[2,3-b]pyridine core with specific functional groups is a key strategy for tuning potency and selectivity.

  • The 4-Chloro Group: The chlorine atom at the 4-position serves as a crucial synthetic handle. It is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl or amino groups.[1] This modularity is essential for exploring the structure-activity relationship (SAR) and optimizing the inhibitor's interaction with the target kinase.

  • The 6-Amino Group: The introduction of an amino group at the 6-position can significantly influence the molecule's properties. It can act as a hydrogen bond donor or acceptor, forming key interactions within the kinase active site. Furthermore, it can be a site for further derivatization to extend the molecule into different pockets of the ATP-binding site, thereby enhancing selectivity and potency.

Synthesis Strategy: A Modular Approach

The synthesis of this compound and its derivatives typically follows a multi-step sequence that allows for the late-stage introduction of diversity elements. Below is a representative synthetic workflow, explaining the causality behind the chosen reactions.

Representative Synthetic Workflow

A Starting Material (e.g., Substituted Pyridine) B Cyclization (e.g., Fischer Indole Synthesis) A->B Formation of Pyrrole Ring F Optional: N-protection of Pyrrole (e.g., SEM-Cl) B->F Prevents side reactions C Chlorination at C4 (e.g., POCl3) D Introduction of Amino Group at C6 (e.g., Nitration followed by Reduction or Buchwald-Hartwig Amination) C->D Installation of Key Functionality E Final Product This compound D->E Deprotection (if needed) G Optional: Further Derivatization (e.g., Suzuki or Buchwald-Hartwig at C4) E->G SAR Exploration F->C Selective Chlorination H Diverse Analogs G->H

Caption: Representative synthetic workflow for this compound and its analogs.

Detailed Synthetic Protocol (Exemplary)

The following protocol is a composite based on synthetic routes for analogous compounds.[1]

  • Pyrrole Ring Formation: Starting from a suitable substituted pyridine, a cyclization reaction, such as the Fischer indole synthesis, is employed to construct the fused pyrrole ring, yielding the 1H-pyrrolo[2,3-b]pyridine core.

  • N-Protection (Optional but Recommended): To prevent unwanted side reactions in subsequent steps, the pyrrole nitrogen is often protected. The trimethylsilylethoxymethyl (SEM) group is a common choice as it is robust but can be removed under specific conditions that do not affect other parts of the molecule.[1]

  • Chlorination: The 4-position of the 7-azaindole core is selectively chlorinated, typically using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This step installs the critical chloro "handle" for further diversification.

  • Introduction of the 6-Amino Group: This can be achieved through several methods. A common route involves nitration of the pyridine ring followed by reduction of the nitro group to an amine. Alternatively, if a suitable precursor is available, a Buchwald-Hartwig amination can be used to directly install the amino group.

  • Deprotection and Final Product: If a protecting group was used, it is removed in the final step to yield this compound.

  • Further Diversification: The final product can be further modified, for example, by a Suzuki coupling reaction at the 4-position to introduce various aryl groups, allowing for extensive SAR exploration.[3]

Benchmark Performance: A Comparative Analysis of the Scaffold

As direct inhibitory data for this compound is limited in the public domain, we will benchmark the performance of the broader class of substituted 1H-pyrrolo[2,3-b]pyridines against various kinase targets. This provides a strong indication of the potential of the scaffold.

In Vitro Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of various 1H-pyrrolo[2,3-b]pyridine derivatives against a panel of kinases.

Compound ClassDerivative/Substitution PatternTarget KinaseIC₅₀ (nM)Reference
Pyrrolo[2,3-b]pyridines (Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-oneCdc77[2]
Pyrrolo[3,2-c]pyridines Diaryl amide derivative (Compound 1r)FMS30[4]
Diaryl amide derivative (Compound 1e)FMS60[4]
Pyrrolopyrimidines 7-aryl-2-anilino-pyrrolopyrimidine (Compound 27)Mer2[5]
7-aryl-2-anilino-pyrrolopyrimidine (Compound 27)Axl16[5]

This table is a compilation of data from different studies and is intended for comparative purposes of the scaffold's potential. Direct comparison of absolute values should be made with caution due to potential variations in assay conditions.

The data indicates that the 1H-pyrrolo[2,3-b]pyridine scaffold and its isomers are capable of producing highly potent inhibitors against various kinases, with IC₅₀ values in the low nanomolar range. The specific substitutions on the core structure are critical for determining the potency and selectivity profile.

In Vitro Cellular Activity

The ultimate goal of a kinase inhibitor is to exert an effect in a cellular context. The following table presents data on the anti-proliferative activity of a representative pyrrolo[3,2-c]pyridine derivative against various cancer cell lines.

CompoundCell LineCancer TypeIC₅₀ (µM)
Compound 1r OVCAR-3Ovarian0.15
PC-3Prostate0.28
MCF7Breast0.24

Data extracted from a study on pyrrolo[3,2-c]pyridine derivatives.[4]

These results demonstrate that the potent enzymatic inhibition of this class of compounds can translate into effective anti-proliferative activity in cancer cell lines.

Experimental Protocols for Evaluation

To ensure the trustworthiness and reproducibility of benchmark data, standardized and well-validated experimental protocols are essential. Here, we provide detailed, step-by-step protocols for key assays used to evaluate kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

A Prepare serial dilutions of inhibitor (e.g., this compound) B Add inhibitor and kinase to 96-well plate A->B C Pre-incubate to allow inhibitor-kinase binding B->C 10 min at RT D Initiate reaction with ATP/Substrate mixture C->D E Incubate at 30°C for 60 min D->E F Stop reaction and deplete remaining ATP (using ADP-Glo™ Reagent) E->F 40 min at RT G Convert ADP to ATP and generate luminescent signal (using Kinase Detection Reagent) F->G 30 min at RT H Measure luminescence with a plate reader G->H I Plot data and calculate IC50 H->I

Caption: Workflow for a luminescence-based in vitro kinase assay.

Protocol:

  • Compound Preparation: Prepare a series of dilutions of the test compound (e.g., this compound) in a suitable solvent, such as DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the diluted compound or a vehicle control (DMSO) to each well.

  • Kinase Addition: Add 2.5 µL of the target kinase enzyme to each well.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the start of the enzymatic reaction.

  • Reaction Initiation: Add 5 µL of a mixture containing the kinase's specific substrate and ATP to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This terminates the kinase reaction and depletes the unused ATP.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature. This reagent converts the ADP produced into ATP and then uses the newly synthesized ATP to generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

A Seed cells in a 96-well plate B Allow cells to attach overnight A->B C Treat cells with serial dilutions of inhibitor B->C D Incubate for a defined period (e.g., 48-72h) C->D E Add MTT reagent to each well D->E F Incubate to allow formazan crystal formation E->F ~3-4 hours G Solubilize formazan crystals with DMSO or other solvent F->G H Measure absorbance at ~570 nm G->H I Calculate cell viability and determine IC50 H->I

Caption: Workflow for an MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed a suspension of the desired cancer cell line into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

  • Cell Adherence: Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow the cells to attach to the bottom of the wells.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot this against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold is a versatile and potent platform for the development of kinase inhibitors. While direct benchmark data for this compound is not yet widely available, the analysis of its structural analogs strongly suggests its potential as a valuable chemical starting point or intermediate. The 4-chloro and 6-amino functionalities provide ideal handles for synthetic elaboration, enabling the exploration of structure-activity relationships and the optimization of potency and selectivity against specific kinase targets.

For researchers in the field, the synthesis of a small library of derivatives based on the this compound core, followed by screening against a panel of kinases using the protocols outlined in this guide, would be a logical and promising next step. Such studies would provide the direct benchmark data needed to fully evaluate the potential of this specific substitution pattern and guide its future development as a novel therapeutic agent.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work extends beyond discovery to ensuring the safe and responsible management of all chemical entities from cradle to grave. This guide provides a comprehensive, technically grounded framework for the proper disposal of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine, a halogenated heterocyclic compound common in medicinal chemistry. The procedures outlined herein are designed to ensure personnel safety, regulatory compliance, and environmental stewardship.

Hazard Identification and Characterization

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound and its structural analogs are classified as irritants and are presumed to have significant toxicity, a common feature of many chlorinated aromatic amines. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

While comprehensive toxicological data for this specific compound is not always available, the precautionary principle dictates that it be handled as a hazardous substance. Data from safety data sheets (SDS) for closely related pyrrolopyridine derivatives consistently indicate risks of skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]

Property Identifier Source
Chemical Name This compoundChemWhat[3]
CAS Number 935466-69-6ChemWhat[3]
Molecular Formula C₇H₆ClN₃-
Appearance Typically a powder or crystalline solidTCI Chemicals
Key Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationCymitQuimica, TCI Chemicals[2]

Regulatory Waste Classification: A Critical Step

The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA). A chemical waste must be classified as hazardous if it is either "listed" or exhibits specific "characteristics".[4]

  • Listed Wastes: this compound is not specifically found on the F, K, P, or U lists of hazardous wastes.[4][5] These lists are reserved for wastes from specific industrial processes or for certain discarded commercial chemical products.[5]

  • Characteristic Wastes: A laboratory must determine if the waste exhibits one of the four characteristics of hazardous waste:

    • Ignitability: As a solid, this is unlikely.

    • Corrosivity: Not applicable, as it is not an aqueous solution with extreme pH.[4][6]

    • Reactivity: The compound is not known to be inherently unstable or reactive.

    • Toxicity: This is the most probable characteristic. While specific leaching data (TCLP) is not available, many chlorinated organic compounds are considered toxic. Given the hazard statements and the presence of a chlorinated heterocyclic ring system, it is prudent and often required to manage this compound as a toxic hazardous waste.

Therefore, waste this compound should be presumptively managed as toxic hazardous waste pending formal characterization.

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Proper handling is the first line of defense against exposure. All operations involving this compound, including weighing, transfer, and packaging for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dusts or aerosols.[2][7]

Mandatory PPE includes:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[8]

  • Skin Protection: A flame-retardant lab coat and chemically impervious gloves are required. Nitrile gloves are a suitable choice; they must be inspected before use and removed using the proper technique to avoid skin contact.[7][9] Always wash hands thoroughly after handling.[1]

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside a fume hood (e.g., during a large spill), a full-face respirator with appropriate cartridges is necessary.[7][8]

Disposal Pathways: Ensuring Complete Destruction

The primary goal of disposal for chlorinated organic compounds is complete destruction to prevent the formation of persistent and toxic environmental byproducts.

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix waste this compound with other waste streams, especially non-hazardous waste. It should be collected in a dedicated, properly labeled hazardous waste container.

  • Containerization:

    • Use a high-density polyethylene (HDPE) or glass container that is compatible with the chemical.

    • The container must be in good condition, with a tightly sealing lid.

    • Label the container clearly with "Hazardous Waste," the full chemical name: "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials. The storage area should be secure and have secondary containment.[1][9]

  • Final Disposition: The only environmentally sound and regulatory-compliant method for disposing of this type of waste is through a licensed hazardous waste disposal facility.

    • Recommended Method: High-temperature incineration. This process ensures the complete breakdown of the chlorinated heterocyclic structure into simpler, less harmful compounds like carbon dioxide, water, and hydrogen chloride (which is subsequently scrubbed from the flue gas).[7][8]

    • Prohibited Methods: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][7][8] Discharge into the environment must be avoided to prevent contamination of waterways and harm to aquatic life.[8][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Phase 1: Generation & Assessment cluster_handling Phase 2: Handling & Segregation cluster_disposal Phase 3: Final Disposition cluster_prohibited Prohibited Actions start Waste Generation: This compound (solid, contaminated labware, etc.) assess Hazard Assessment & Waste Characterization start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) in Chemical Fume Hood assess->ppe Presumed Toxic & Irritant drain Drain Disposal trash General Trash container Segregate into a Labeled 'Hazardous Waste' Container ppe->container storage Store in Satellite Accumulation Area container->storage pickup Arrange Pickup by Certified Hazardous Waste Contractor storage->pickup disposal Final Disposal Method: High-Temperature Incineration pickup->disposal

Caption: Decision workflow for the safe disposal of this compound.

Spill and Decontamination Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate: Evacuate non-essential personnel from the immediate area.[7][11]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Prevent the spill from spreading. For a solid spill, avoid creating dust.[7]

  • Clean-up:

    • Wearing full PPE, gently sweep or scoop the solid material into a hazardous waste container.[1][7] Do not dry sweep in a way that creates dust.

    • For residual material, use an inert absorbent material (e.g., vermiculite, sand) to collect it.[2][10]

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol, isopropanol) followed by soap and water. All cleaning materials (wipes, absorbents) must be collected and disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) department.

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound in a manner that is safe, compliant, and environmentally responsible, upholding the highest standards of scientific integrity.

References

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4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine
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